molecular formula C34H59N3O9 B13382791 Enniatin-B1

Enniatin-B1

Cat. No.: B13382791
M. Wt: 653.8 g/mol
InChI Key: UQCSETXJXJTMKO-UHFFFAOYSA-N
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Description

Enniatin-B1 is a natural product found in Fusarium lateritium with data available.

Properties

IUPAC Name

3-butan-2-yl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H59N3O9/c1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15/h17-28H,16H2,1-15H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCSETXJXJTMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Enniatin B1: A Technical Guide on its Discovery, Origin, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enniatin B1, a cyclic hexadepsipeptide mycotoxin, has garnered significant scientific interest due to its widespread presence as a contaminant in cereal grains and its diverse biological activities. First discovered as part of the enniatin complex in 1947, this secondary metabolite is primarily produced by various species of the Fusarium fungus. Its ionophoric nature allows it to disrupt cellular ion homeostasis, leading to a range of cytotoxic effects. This technical guide provides a comprehensive overview of the discovery and origin of Enniatin B1, details its biosynthesis, and outlines the experimental protocols for its isolation and characterization. Furthermore, it delves into the molecular mechanisms underlying its cytotoxicity, with a focus on the signaling pathways it modulates. Quantitative data on its biological activity are presented for comparative analysis, and key experimental workflows and signaling cascades are visualized to facilitate a deeper understanding of this multifaceted mycotoxin.

Discovery and Origin

The journey of Enniatin B1 began with the discovery of the enniatin complex in 1947 by a team of Swiss scientists, Gäumann, Roth, Ettlinger, Plattner, and Nager. They isolated these novel antibiotic substances from the fungus Fusarium orthoceras var. enniatinum.[1] Subsequent research led to the identification and characterization of various enniatin analogues, including Enniatin B1.

Enniatin B1 is a naturally occurring mycotoxin predominantly produced by several species of the fungal genus Fusarium, such as Fusarium avenacum, Fusarium tricinctum, and Fusarium proliferatum.[2][3] These fungi are common pathogens of cereal crops like wheat, barley, and maize.[1][4] Consequently, Enniatin B1 is a frequent contaminant of agricultural commodities and food products, posing a potential risk to human and animal health.[1][5]

Biosynthesis of Enniatin B1

The biosynthesis of Enniatin B1 is a complex process orchestrated by a large, multifunctional enzyme known as enniatin synthetase (ESYN1).[2] This enzyme is a non-ribosomal peptide synthetase (NRPS) encoded by the esyn1 gene. The synthesis involves the iterative condensation of three molecules of D-α-hydroxyisovaleric acid and three molecules of N-methyl-L-isoleucine. The process begins with the activation of the constituent amino and hydroxy acids, followed by their sequential linkage and, finally, cyclization to form the hexadepsipeptide ring structure of Enniatin B1.

Experimental Protocols

Fungal Culture and Enniatin B1 Production

A detailed protocol for the cultivation of Fusarium species and the subsequent extraction of Enniatin B1 is outlined below.

Protocol:

  • Fungal Inoculation: Inoculate a solid substrate medium, such as rice or corn, with a spore suspension of a known Enniatin B1-producing Fusarium strain (e.g., Fusarium tricinctum).[6][7]

  • Incubation: Incubate the culture flasks in the dark at a controlled temperature of 25°C for 14-21 days to allow for optimal fungal growth and mycotoxin production.[7]

  • Extraction:

    • Following incubation, dry and mill the fungal culture.

    • Extract the resulting powder with an organic solvent mixture, such as acetonitrile (B52724)/water (84:16, v/v), by shaking for a specified period.[7]

    • Filter the extract to remove solid fungal material.

  • Purification:

    • Subject the crude extract to a purification step using a solid-phase extraction (SPE) column, such as Amberlite XAD-7, to remove interfering compounds.[6]

    • Elute the enniatins from the column using an appropriate solvent.

    • Further purify the eluate using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate Enniatin B1.[6][8]

Characterization and Quantification

The structural confirmation and quantification of isolated Enniatin B1 are typically achieved through a combination of spectroscopic and spectrometric techniques.

Protocol:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Employ a reversed-phase C18 column for chromatographic separation.[2]

    • Use a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, both often containing a small percentage of formic acid to improve ionization.[2][9]

    • Detect and quantify Enniatin B1 using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[3][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified Enniatin B1 in a suitable deuterated solvent.

    • Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR spectra to elucidate the precise chemical structure and stereochemistry of the molecule.[11]

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize techniques like Orbitrap HRMS to determine the accurate mass of the molecule, further confirming its elemental composition.[5][12]

Data Presentation: Cytotoxicity of Enniatin B1

Enniatin B1 exhibits varying degrees of cytotoxicity across different cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

Cell LineCell TypeAssayExposure TimeIC50 (µM)Reference(s)
Caco-2Human colorectal adenocarcinomaMTT / Neutral Red24 - 72 h0.8 - 11.5[4][13]
HT-29Human colorectal adenocarcinomaMTT48 h3.7[4][13]
HepG2Human hepatocellular carcinomaAlamar Blue / MTT24 - 72 h8.5 - 36[4][13]
MRC-5Human lung fibroblastAlamar Blue / BrdU24 h3.6 - 4.7[8][13]
CHO-K1Chinese hamster ovaryNot SpecifiedNot Specified2.47 - 4.53[4]
H4IIERat hepatomaMTTNot Specified1 - 2.5[13][14]
CCF-STTG1Human astrocytomaCCK-848 h4.4[13]
PK-15Porcine kidneyNot Specified24 h41[4]
SF-9Insect (Spodoptera frugiperda)Not Specified48 h6.6[4]

Signaling Pathways and Experimental Workflows

Enniatin B1-Induced Apoptosis Signaling Pathway

Enniatin B1 induces apoptosis, or programmed cell death, in susceptible cells through a multifaceted mechanism involving the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling proteins.

EnniatinB1_Apoptosis_Pathway EnniatinB1 Enniatin B1 CellMembrane Cell Membrane ERK ERK Pathway (Cell Proliferation) EnniatinB1->ERK Inhibition ROS ↑ Reactive Oxygen Species (ROS) CellMembrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ERK->Apoptosis Suppression (Normal State)

Caption: Enniatin B1 induces apoptosis via ROS production, mitochondrial dysfunction, and caspase activation.

Experimental Workflow for Enniatin B1 Cytotoxicity Assessment

A standardized workflow is crucial for the reliable assessment of Enniatin B1's cytotoxic effects on cell cultures.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., Caco-2) CellSeeding 3. Cell Seeding in 96-well plates CellCulture->CellSeeding EnniatinB1Prep 2. Enniatin B1 Stock Solution Treatment 4. Treatment with Varying Enniatin B1 Concentrations EnniatinB1Prep->Treatment CellSeeding->Treatment Incubation 5. Incubation (24, 48, 72 hours) Treatment->Incubation ViabilityAssay 6. Cell Viability Assay (e.g., MTT, Neutral Red) Incubation->ViabilityAssay DataAnalysis 7. Data Analysis (IC50 Calculation) ViabilityAssay->DataAnalysis

Caption: A typical workflow for determining the cytotoxicity of Enniatin B1 on cultured cells.

Conclusion

Enniatin B1 remains a significant mycotoxin of interest for the scientific community. Its discovery nearly eight decades ago opened a new chapter in the study of fungal secondary metabolites. Originating primarily from Fusarium species, its presence in the food chain necessitates a thorough understanding of its biological effects. The detailed protocols and data presented in this guide offer a foundational resource for researchers investigating its biosynthesis, bioactivity, and potential risks. The elucidation of its induced signaling pathways, particularly those leading to apoptosis, provides valuable insights for toxicologists and drug development professionals exploring its potential as a therapeutic agent. Further research is warranted to fully comprehend the in vivo toxicokinetics and chronic exposure effects of Enniatin B1.

References

An In-depth Technical Guide on Enniatin B1 Producing Fusarium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatins are a class of cyclic hexadepsipeptides produced by various species of the fungal genus Fusarium. These secondary metabolites are of significant interest due to their wide range of biological activities, including antibiotic, antifungal, insecticidal, and cytotoxic properties. Enniatin B1, in particular, has garnered attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of the Fusaurus species known to produce Enniatin B1, quantitative production data, detailed experimental protocols for its study, and an exploration of the biosynthetic and regulatory pathways.

Enniatins, including Enniatin B1, are synthesized non-ribosomally by the multifunctional enzyme enniatin synthetase (ESYN1), which is encoded by the esyn1 gene.[1][2] The production of these mycotoxins is influenced by various genetic, epigenetic, and environmental factors.[2] This document aims to be a core resource for professionals in the fields of mycotoxicology, natural product chemistry, and drug development.

Data Presentation: Quantitative Production of Enniatin B1 by Fusarium Species

The following table summarizes the quantitative data on Enniatin B1 production by various Fusaurus species as reported in the scientific literature. It is important to note that production levels can vary significantly based on the fungal strain, culture medium, and incubation conditions.

Fusarium SpeciesStrain(s)Culture MediumEnniatin B1 Production LevelReference(s)
Fusarium avenaceum13 strainsRiceTrace to 1,200 µg/g[3]
Fusarium tricinctumNot specifiedRiceTrace to 1,200 µg/g[3]
Fusarium poaeNot specifiedRiceTrace amounts[3]
Fusarium andiyaziKSU 4647Potato Dextrose Agar (PDA) & Fusarium Defined Medium (FDM)Produced, but not individually quantified[2]
Fusarium thapsinumKSU 4093Potato Dextrose Agar (PDA) & Fusarium Defined Medium (FDM)Produced, but not individually quantified[2]
Fusarium verticillioidesMultiple strainsPotato Dextrose Agar (PDA) & Fusarium Defined Medium (FDM)Produced, but not individually quantified[2]
Fusarium proliferatumKSU 830Potato Dextrose Agar (PDA) & Fusarium Defined Medium (FDM)Produced, but not individually quantified[2]

Experimental Protocols

Fungal Culture and Enniatin B1 Production

A common method for producing enniatins in a laboratory setting involves solid-state fermentation.

  • Fungal Strain: Fusarium tricinctum is a known producer of Enniatin B1.[4][5]

  • Culture Medium: A solid medium of corn is effective for Enniatin B1 production.[4][5]

  • Incubation: The inoculated medium is incubated under appropriate conditions of temperature and humidity to allow for fungal growth and secondary metabolite production. A common practice is to incubate for 3 weeks at 25°C in the dark.[3]

Extraction of Enniatin B1
  • Initial Extraction: The fungal culture is ground and homogenized with a suitable solvent such as methanol (B129727).[3] The mixture is then filtered to separate the extract from the solid fungal mass.[4]

  • Solvent Removal: The solvent from the filtrate is removed under reduced pressure to concentrate the crude extract.[4]

  • Dissolution: The dried extract is redissolved in a smaller volume of a solvent like methanol for further purification.[4]

Purification of Enniatin B1

A multi-step purification process is often necessary to isolate pure Enniatin B1.

  • Low-Pressure Liquid Chromatography (LPLC): The crude extract can be first purified by LPLC on a reverse-phase column, such as Amberlite XAD-7.[4][5]

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved using semi-preparative HPLC.[4][5] This allows for the separation of different enniatin analogues.

Quantification and Confirmation of Enniatin B1
  • High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD): HPLC-DAD can be used for the quantification of Enniatin B1.[4] The retention time for Enniatin B1 is approximately 9.2 minutes under specific chromatographic conditions.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and specific quantification and confirmation, LC-MS/MS is the method of choice.[1][6] This technique provides structural information, confirming the identity of the isolated compound.[4][5]

Mandatory Visualizations

Experimental Workflow for Enniatin B1 Isolation and Analysis

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis culture Solid-State Fermentation (e.g., Fusarium tricinctum on corn) extraction Solvent Extraction (e.g., Methanol) culture->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration lplc Low-Pressure Liquid Chromatography (LPLC) concentration->lplc hplc Semi-preparative HPLC lplc->hplc hplc_dad HPLC-DAD (Quantification) hplc->hplc_dad lcmsms LC-MS/MS (Confirmation & Quantification) hplc->lcmsms

Caption: Experimental workflow for the isolation and analysis of Enniatin B1 from Fusarium cultures.

Proposed Signaling Pathways Influencing Enniatin B1 Biosynthesis

The biosynthesis of Enniatin B1 is a complex process regulated by a network of signaling pathways that respond to various environmental cues. While a complete, linear pathway has not been fully elucidated, current research points to the involvement of several key regulatory elements.

signaling_pathway light Light photoreceptors Photoreceptors (e.g., WcoA) light->photoreceptors nutrients Nutrient Availability (Carbon, Nitrogen) nutrient_sensing Nutrient Sensing Pathways nutrients->nutrient_sensing stress Environmental Stress (e.g., Osmotic, Oxidative) mapk_pathway MAP Kinase Signaling Cascade stress->mapk_pathway transcription_factors Transcription Factors photoreceptors->transcription_factors nutrient_sensing->transcription_factors mapk_pathway->transcription_factors esyn1_gene esyn1 Gene (Enniatin Synthetase) transcription_factors->esyn1_gene Transcriptional Regulation esyn1_protein Enniatin Synthetase (ESYN1 Protein) esyn1_gene->esyn1_protein Transcription & Translation enniatin_b1 Enniatin B1 Biosynthesis esyn1_protein->enniatin_b1 Catalysis

Caption: Proposed regulatory pathways influencing Enniatin B1 biosynthesis in Fusarium.

Environmental signals such as light and nutrient availability are perceived by the fungus and transduced through signaling cascades.[7][8] Light is detected by photoreceptors, which can influence the expression of genes involved in secondary metabolism.[7] Nutrient sensing pathways and stress-responsive MAP kinase cascades also play a role in regulating the expression of transcription factors.[8][9] These transcription factors, in turn, modulate the expression of the esyn1 gene.[10] The resulting enniatin synthetase enzyme then catalyzes the biosynthesis of Enniatin B1. This model represents a synthesis of current knowledge on the regulation of secondary metabolism in Fusarium.

References

Enniatin B1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enniatin B1 is a cyclic hexadepsipeptide mycotoxin belonging to the enniatin family, primarily produced by various species of the Fusarium fungus.[1][2][3] This document provides an in-depth technical overview of Enniatin B1, covering its chemical structure, physicochemical properties, biological activities, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Enniatin B1 is a derivative of Enniatin B, characterized by the substitution of one N-methyl-L-valine residue with an N-methyl-L-isoleucine residue.[2] It is composed of three molecules of D-α-hydroxyisovaleric acid and alternating N-methyl-L-amino acids.[2]

Chemical Identifiers

IdentifierValue
IUPAC Name (3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone[4]
CAS Number 19914-20-6
Molecular Formula C₃₄H₅₉N₃O₉[4]
SMILES CC--INVALID-LINK--[C@H]1C(=O)O--INVALID-LINK--O--INVALID-LINK--N(--INVALID-LINK--O--INVALID-LINK--N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C">C@@HC(C)C[4]
InChI InChI=1S/C34H59N3O9/c1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15/h17-28H,16H2,1-15H3/t22-,23-,24-,25-,26+,27+,28+/m0/s1[4]

Physicochemical Data

PropertyValue
Molecular Weight 653.85 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, ethanol, methanol, and DMF.[3] Poor water solubility.[3]
Melting Point Specific experimental data for Enniatin B1 is not readily available. The closely related Enniatin B has a melting point of 229 °C.
Boiling Point Specific experimental data for Enniatin B1 is not readily available. The predicted boiling point for the closely related Enniatin B is 827.0±65.0 °C.[5]
Density Specific experimental data for Enniatin B1 is not readily available. The predicted density for the closely related Enniatin B is 1.036±0.06 g/cm³.[5]

Spectroscopic Data

LC-MS/MS Data: Enniatin B1 is commonly detected as its ammonium (B1175870) adduct [M+NH₄]⁺ in positive ion mode electrospray ionization.

Precursor Ion (m/z)AdductFragmentation Ions (m/z)
654.4319[M+H]⁺196.1332, 210.1489, 214.1411, 228.1567[4]

Biological Activity and Signaling Pathways

Enniatin B1 exhibits a broad range of biological activities, primarily attributed to its ionophoric properties, allowing it to transport monovalent cations across biological membranes.[2] This disruption of ion homeostasis leads to various downstream cellular effects.

Key Biological Activities:

  • Cytotoxicity: Enniatin B1 displays cytotoxic effects against a variety of cancer cell lines.[1][6]

  • Apoptosis Induction: It can induce programmed cell death by activating caspase cascades.[6]

  • Cell Cycle Arrest: Enniatin B1 has been shown to cause cell cycle arrest at the G2/M and S phases in cancer cells.[1]

  • Oxidative Stress: The compound can induce the production of reactive oxygen species (ROS), leading to cellular damage.[6]

  • Enzyme Inhibition: Enniatin B1 inhibits the activity of acyl-CoA: cholesterol acyltransferase (ACAT).

  • Modulation of Transporters: It has been shown to inhibit the multidrug resistance transporter Pdr5p in Saccharomyces cerevisiae.

Signaling Pathways Modulated by Enniatin B1:

Enniatin B1 has been found to interfere with several critical cellular signaling pathways.

  • ERK Pathway: It has been observed to decrease the activation of the cell proliferation kinase, ERK (p44/p42).

  • NF-κB Pathway: Enniatin B1 can moderately inhibit TNF-α-induced activation of the NF-κB pathway.

  • Nrf2/HO-1 and JAK/STAT3 Pathways: In Leydig cells, Enniatin B1 has been shown to inhibit the Nrf2/HO-1 pathway, which is involved in the oxidative stress response, and the JAK/STAT3 signaling pathway.

Below are graphical representations of some of the key signaling pathways affected by Enniatin B1.

EnniatinB1_ERK_Pathway Enniatin B1 and the ERK Signaling Pathway EnniatinB1 Enniatin B1 ERK ERK (p44/p42) EnniatinB1->ERK  Inhibition CellProliferation Cell Proliferation ERK->CellProliferation  Promotes EnniatinB1_NFkB_Pathway Enniatin B1 and the NF-κB Signaling Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB  Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus  Translocates to GeneTranscription Gene Transcription (Inflammation, Survival) EnniatinB1 Enniatin B1 EnniatinB1->IKK  Inhibits EnniatinB1_JAK_STAT_Pathway Enniatin B1's Effect on the JAK/STAT3 Pathway cluster_nucleus Nucleus EnniatinB1 Enniatin B1 JAK JAK EnniatinB1->JAK  Inhibits LeydigCellDamage Leydig Cell Damage EnniatinB1->LeydigCellDamage STAT3 STAT3 JAK->STAT3  Activates Nucleus Nucleus STAT3->Nucleus  Translocates to GeneExpression Target Gene Expression

References

Enniatin B1: A Technical Guide to its Mechanism of Action in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant scientific interest due to its diverse and potent biological activities in mammalian cells.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of action of Enniatin B1, detailing its molecular targets, the signaling pathways it modulates, and its cellular consequences. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of toxicology, pharmacology, and drug development.

Enniatin B1 is characterized by its ionophoric properties, enabling it to transport cations across biological membranes, a key feature that underpins many of its biological effects.[3][4] Its cytotoxic activity against a range of cancer cell lines has prompted investigations into its potential as an anticancer agent.[5][6] The multifaceted mechanism of action of Enniatin B1 involves the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress, making it a molecule of considerable complexity and therapeutic potential.[3][7]

Core Mechanisms of Action

The cellular effects of Enniatin B1 are pleiotropic, stemming from its ability to interact with multiple molecular targets and modulate several key signaling pathways. The primary mechanisms are detailed below.

Ionophoric Activity and Disruption of Ion Homeostasis

Enniatin B1 functions as a cation ionophore, with a notable permeability for potassium ions (K+).[1][8] By forming a lipophilic complex with cations, it facilitates their transport across cellular and mitochondrial membranes, leading to a dissipation of the membrane potential.[4][8] This disruption of ion homeostasis is a fundamental aspect of its cytotoxic action.[3] Alterations in intracellular calcium (Ca2+) levels have also been observed, contributing to the induction of apoptosis.[1][7]

Induction of Apoptosis

Enniatin B1 is a potent inducer of apoptosis in various mammalian cell lines.[5][7] This programmed cell death is triggered through both intrinsic and extrinsic pathways.

  • Mitochondrial Dysfunction: A primary target of Enniatin B1 is the mitochondrion.[1][3] It causes a dose-dependent decrease in the mitochondrial membrane potential (ΔΨm), uncouples oxidative phosphorylation, and impairs the calcium retention capacity of mitochondria.[1] This leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, initiating the caspase cascade.

  • Caspase Activation: The apoptotic signaling cascade initiated by Enniatin B1 involves the activation of key executioner caspases, including caspase-3 and caspase-7, as well as initiator caspases like caspase-9.[5][7]

  • Regulation of Apoptotic Proteins: Enniatin B1 modulates the expression of Bcl-2 family proteins, upregulating the expression of the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[7]

Cell Cycle Arrest

Enniatin B1 has been shown to interfere with the normal progression of the cell cycle, leading to cell cycle arrest at different phases depending on the cell type and concentration.[1][3] In HepG2 cells, it induces a G0/G1 phase arrest, while in Caco-2 cells, it can cause arrest in the S and G2/M phases.[1] This cytostatic effect contributes to its anti-proliferative properties.

Induction of Oxidative Stress

Exposure to Enniatin B1 leads to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress.[3][9] This increase in ROS can cause damage to cellular components, including lipids, proteins, and DNA, and is a contributing factor to the induction of apoptosis.[7][9]

Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

Enniatin B1 is an inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), with a reported IC50 of 73 μM.[10][11][12] ACAT is involved in the esterification of cholesterol, and its inhibition has potential implications for the treatment of hypercholesterolemia and atherosclerosis.[1]

Modulation of Signaling Pathways
  • ERK Signaling: Enniatin B1 has been observed to decrease the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway that is crucial for cell proliferation and survival.[10][13][14] The disruption of the ERK signaling pathway is a significant contributor to its pro-apoptotic and anti-proliferative effects.[4][13]

  • NF-κB Signaling: Enniatin B1 can moderately inhibit the activation of nuclear factor-kappa B (NF-κB) induced by tumor necrosis factor-alpha (TNF-α).[5][10][13] NF-κB is a critical transcription factor involved in inflammation, cell survival, and proliferation.

Data Presentation

Table 1: Cytotoxicity of Enniatin B1 in Various Mammalian Cell Lines
Cell LineCell TypeIC50 (µM)Exposure Time (h)AssayReference
H4IIERat Hepatoma~1.024MTT[1]
CCF-STTG1Human Astrocytoma4.448Not Specified[10][15]
CHO-K1Chinese Hamster Ovary0.44 ± 0.15 (in mixture)Not SpecifiedNot Specified[1]
SF-9Insect6.648Not Specified[1]
PK-15Porcine Kidney4124Not Specified[1]
IPEC-J2Porcine Intestinal EpithelialNot specified24Not Specified[1]
Caco-2Human Colorectal Adenocarcinoma~1.5 - 324-74Not Specified[1]
HepG2Human Hepatocellular CarcinomaNo effect at 1.5 & 3 µMNot SpecifiedNot Specified[1]

Signaling Pathway and Experimental Workflow Diagrams

EnniatinB1_Signaling_Pathways EnniatinB1 Enniatin B1 Membrane Cell Membrane EnniatinB1->Membrane Interacts with Mitochondria Mitochondria EnniatinB1->Mitochondria Targets ACAT ACAT EnniatinB1->ACAT Inhibits ERK_Pathway ERK Signaling Pathway EnniatinB1->ERK_Pathway Disrupts CellCycle Cell Cycle EnniatinB1->CellCycle Affects NFkB_Pathway NF-κB Signaling Pathway EnniatinB1->NFkB_Pathway Inhibits IonTransport Disrupted Ion Homeostasis (K+, Ca2+) Membrane->IonTransport MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS CytochromeC Cytochrome c Release MMP->CytochromeC ROS->MMP Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis ACAT_Inhibition ACAT Inhibition ACAT->ACAT_Inhibition ERK_Inhibition ↓ ERK Phosphorylation ERK_Pathway->ERK_Inhibition ERK_Inhibition->Apoptosis Induces CellProliferation Cell Proliferation ERK_Inhibition->CellProliferation Inhibits CellCycleArrest Cell Cycle Arrest (G0/G1, S, G2/M) CellCycle->CellCycleArrest CellCycleArrest->CellProliferation Inhibits NFkB_Inhibition ↓ NF-κB Activation NFkB_Pathway->NFkB_Inhibition

Caption: Overview of Enniatin B1's multifaceted mechanism of action in mammalian cells.

Experimental_Workflow_Cytotoxicity Start Start CellCulture Cell Culture (e.g., HepG2, Caco-2) Start->CellCulture Treatment Treat with Enniatin B1 (various concentrations) CellCulture->Treatment Incubation Incubate (e.g., 24, 48, 72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay NR_Assay Neutral Red Assay Incubation->NR_Assay Readout Measure Absorbance/ Fluorescence MTT_Assay->Readout LDH_Assay->Readout NR_Assay->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis End End Analysis->End

Caption: General experimental workflow for assessing the cytotoxicity of Enniatin B1.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Enniatin B1 for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

Principle: This method uses a fluorescent dye, such as propidium (B1200493) iodide (PI), to stain the DNA of the cells. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with Enniatin B1 for the desired time.

  • Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer.

Apoptosis Assessment (Caspase-3/7 Activity Assay)

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate that is cleaved by active caspases to release a substrate for luciferase, generating a light signal.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Enniatin B1.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.

  • Measurement: Measure the luminescence using a luminometer.

  • Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

Principle: The JC-1 dye is a ratiometric fluorescent probe that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with Enniatin B1 as required.

  • Staining: Incubate the cells with JC-1 staining solution (typically 2-10 µM) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. Measure the fluorescence intensity in both the red and green channels.

  • Calculation: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Detection of Reactive Oxygen Species (ROS) (DCFH-DA Assay)

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with Enniatin B1.

  • Staining: Incubate the cells with DCFH-DA solution (typically 10 µM) for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope or a fluorescence plate reader at an excitation/emission of ~485/535 nm.

Western Blot Analysis of ERK Phosphorylation

Principle: This technique is used to detect the phosphorylation status of specific proteins. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the phosphorylated and total forms of the protein of interest (e.g., ERK).

Protocol:

  • Cell Lysis: Lyse Enniatin B1-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK to normalize for protein loading.

Conclusion

Enniatin B1 exhibits a complex and multifaceted mechanism of action in mammalian cells, primarily driven by its ionophoric nature. Its ability to disrupt ion homeostasis, induce apoptosis through mitochondrial-dependent pathways, cause cell cycle arrest, generate oxidative stress, and modulate key signaling pathways like ERK and NF-κB, underscores its potent biological activity. The quantitative data on its cytotoxicity and the detailed experimental protocols provided in this guide offer a solid foundation for further research into the toxicological and potential therapeutic applications of this intriguing mycotoxin. A thorough understanding of its mechanisms is crucial for both assessing its risks as a food contaminant and exploring its promise as a lead compound in drug discovery, particularly in the field of oncology.

References

Enniatin B1: An In-depth Technical Guide on Ionophoric Activity and Cation Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1 is a cyclic hexadepsipeptide, a type of mycotoxin produced by various Fusarium fungal species, which are common contaminants in cereals and grain-based products.[1][2] Structurally, it is composed of alternating D-α-hydroxyisovaleric acid and N-methyl-L-amino acid residues.[1] Its notable lipophilic character allows it to readily partition into the lipid bilayers of cellular membranes.[3][4] This property is fundamental to its primary mechanism of biological action: functioning as an ionophore. An ionophore is a lipid-soluble molecule that can bind to ions and facilitate their transport across biological membranes, disrupting the cell's natural ion gradients.[1][2]

This ionophoric activity is the basis for Enniatin B1's broad range of biological effects, which include cytotoxic, antibacterial, antifungal, and insecticidal properties.[1][3] By altering intracellular ion concentrations, Enniatin B1 triggers a cascade of cellular events, including mitochondrial dysfunction and apoptosis, making it a subject of significant interest for both toxicological assessment and potential therapeutic applications, such as in anticancer research.[3][5] This guide provides a detailed examination of the mechanisms, quantitative aspects, and experimental methodologies related to the ionophoric activity of Enniatin B1.

Core Mechanism of Cation Transport

The ionophoric action of Enniatin B1 and other enniatins is primarily attributed to their ability to form stable complexes with cations and transport them through lipophilic membrane environments.[4] This process disrupts the physiological ion balance, leading to various cytotoxic effects.[2][6] The transport can occur through several proposed models, with the "mobile carrier" and "sandwich complex" models being the most prominent.

Enniatins can form complexes of varying stoichiometries with cations, including 1:1, 2:1, and 3:2 macrocycle-to-cation ratios.[7]

  • 1:1 Complex: A single Enniatin molecule wraps around a cation, with the ion held in the central cavity by ion-dipole interactions with the amide and ester carbonyl oxygen atoms.[7]

  • 2:1 "Sandwich" Complex: The cation is "sandwiched" between two Enniatin molecules.[7] This conformation is highly significant as it effectively shields the cation's charge, allowing the lipophilic complex to diffuse readily across the cell membrane.[7]

The flexibility of the depsipeptide chain allows it to adapt to the size of different cations, explaining its broad selectivity.[7] The transport efficiency is also related to the hydrophobicity of the specific enniatin molecule.[4]

G cluster_membrane Lipid Bilayer Membrane enn1_out Enniatin B1 complex_mem 2:1 'Sandwich' Complex (Enniatin₂-K⁺) enn1_out->complex_mem 1. Complex Formation enn2_out Enniatin B1 enn2_out->complex_mem 1. Complex Formation cat_out Cation (K⁺) cat_out->complex_mem 1. Complex Formation enn1_in Enniatin B1 enn2_in Enniatin B1 cat_in Cation (K⁺) p1->p2 2. Translocation p2->enn1_in 3. Dissociation p2->enn2_in 3. Dissociation p2->cat_in 3. Dissociation G prep 1. Prepare BLM Chamber and Buffers paint 2. 'Paint' Lipid Solution Across Aperture prep->paint form 3. Verify Bilayer Formation (Monitor Capacitance) paint->form electrodes 4. Insert Ag/AgCl Electrodes and Apply Voltage form->electrodes add_enn 5. Add Enniatin B1 to 'Cis' Chamber electrodes->add_enn record 6. Record Ionic Current Using Voltage Clamp add_enn->record analyze 7. Analyze Data (Conductance, Selectivity) record->analyze G enn Enniatin B1 (in Membrane) k_influx K⁺ Influx into Mitochondria enn->k_influx Ionophoric Activity swelling Mitochondrial Swelling k_influx->swelling dpsim Depletion of ΔΨm k_influx->dpsim apoptosis Apoptosis Induction (Caspase Activation) swelling->apoptosis oxphos Uncoupling of Oxidative Phosphorylation dpsim->oxphos ca_release Altered Ca²⁺ Homeostasis dpsim->ca_release oxphos->apoptosis ca_release->apoptosis

References

Enniatin B1: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Enniatin B1 (ENN B1) is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1][2][3] As an emerging mycotoxin, it is an increasingly prevalent contaminant in cereals and grain-based products.[4] Structurally, enniatins are composed of alternating D-α-hydroxyisovaleric acid and N-methyl-L-amino acid residues.[5] This lipophilic nature allows ENN B1 to readily integrate into cellular membranes, where it functions as a potent ionophore, a primary mechanism that underpins its diverse and significant biological activities.[5][6][7] These activities range from broad-spectrum cytotoxicity against cancer cell lines to antimicrobial and enzyme-inhibiting properties.[6][8] This document provides an in-depth technical overview of ENN B1's mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action: Ionophoric Properties

The foundational biological activity of ENN B1 is its ability to transport cations across biological membranes.[4] This ionophoric activity is central to its cytotoxic effects.[6]

  • Potassium Ionophore: ENN B1 is highly selective for potassium ions (K+).[9] It facilitates the rapid influx of K+ into the mitochondrial matrix, which disrupts the electrochemical gradient across the inner mitochondrial membrane.[9][10][11] This leads to a significant drop in the mitochondrial membrane potential (ΔΨm), a critical event in the induction of mitochondrial dysfunction.[9][10][11]

  • Mitochondrial Uncoupling: The collapse of the ΔΨm uncouples the electron transport chain from ATP synthesis, suppressing the cellular respiration rate and impairing energy homeostasis.[9][11]

  • Disruption of Ion Homeostasis: Beyond mitochondria, ENN B1 can alter overall cellular calcium (Ca2+) homeostasis and permeabilize lysosomal membranes, further contributing to cellular stress and toxicity.[6][10]

dot

cluster_membrane Mitochondrial Inner Membrane cluster_effects ENN_B1 Enniatin B1 K_in K+ (Matrix) K_out K+ (Intermembrane space) K_out->K_in K+ Transport MMP_Collapse ΔΨm Collapse K_in->MMP_Collapse Disrupts Gradient Uncoupling Uncoupling of Oxidative Phosphorylation MMP_Collapse->Uncoupling ATP_Drop ↓ ATP Synthesis Uncoupling->ATP_Drop

Caption: Ionophoric mechanism of Enniatin B1 at the mitochondrial membrane.

Key Biological Activities

ENN B1's ionophoric nature triggers a cascade of cellular events, resulting in a wide array of biological activities.

Anticancer and Cytotoxic Activity

ENN B1 demonstrates potent, dose-dependent cytotoxicity across a broad range of cancer cell lines.[6] This activity is primarily executed through the induction of apoptosis and cell cycle arrest.

  • Induction of Apoptosis: ENN B1 is a strong inducer of programmed cell death.[12] This is achieved by:

    • Mitochondrial Pathway: Triggering the loss of mitochondrial membrane potential.[10]

    • Caspase Activation: Increasing the activity of executioner caspases, such as caspase-3 and caspase-7.[13]

    • Gene Regulation: Upregulating pro-apoptotic genes like Bax and downregulating anti-apoptotic factors like Bcl2l1.[10]

    • Signaling Disruption: Decreasing the activation of the extracellular-regulated protein kinase (ERK), a key component of a pathway associated with cell proliferation.[6][13][14] It also moderately inhibits TNF-α-induced NF-κB activation.[13][14][15]

  • Cell Cycle Impairment: ENN B1 can arrest the cell cycle, thereby inhibiting proliferation.[6] The specific phase of arrest appears to be cell-type dependent, with reports of G0/G1 arrest in HepG2 cells and G2/M or S-phase arrest in Caco-2 cells.[6]

Antimicrobial Activity

ENN B1 exhibits both antibacterial and antifungal properties.

  • Antibacterial: It is active against several human pathogenic bacteria, including Escherichia coli, Yersinia enterocolitica, Clostridium perfringens, Enterococcus faecium, and Mycobacterium tuberculosis.[10][16]

  • Antifungal: Moderate antifungal activity has been observed against Candida albicans, Cryptococcus neoformans, and Mycobacterium intracellulare.[10]

Enzyme and Transporter Inhibition
  • ACAT Inhibition: ENN B1 is an inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), suggesting potential applications in therapies for atherosclerosis and hypercholesterolemia.[6][14][15][17]

  • Drug Efflux Pump Inhibition: It can inhibit ATP-binding cassette (ABC) transporters, such as the P-glycoprotein homolog Pdr5p.[6][10] This activity is of interest for its potential to overcome multidrug resistance in cancer therapy.[6][7][10]

Quantitative Data Presentation

The biological potency of ENN B1 has been quantified in numerous studies. The data below is collated from the cited literature.

Table 1: Cytotoxicity of Enniatin B1 in Various Cell Lines

Cell Line Cell Type IC50 (µM) Exposure Time Assay Reference(s)
H4IIE Rat Hepatoma 1.0 - 2.5 Not Specified MTT [13][18]
Caco-2 Human Colorectal Adenocarcinoma 0.8 - 11.5 24 - 72 h MTT / Neutral Red [1][6][18]
CHO-K1 Chinese Hamster Ovary 2.47 - 4.53 Not Specified Not Specified [1][6][18]
HT-29 Human Colorectal Carcinoma 3.7 - 16.6 48 h MTT [1][6][18]
CCF-STTG1 Human Astrocytoma 4.4 48 h CCK-8 [14][18]
MRC-5 Human Lung Fibroblast 4.5 - 4.7 24 h Alamar Blue [1][18]
SF-9 Insect (Spodoptera frugiperda) 6.6 48 h Not Specified [1][6]
HepG2 Human Hepatocellular Carcinoma 8.5 - 36 24 - 72 h Alamar Blue / MTT [1][13][18]

| PK-15 | Porcine Kidney | 41 | 24 h | Not Specified |[1][6] |

Table 2: Enzyme Inhibition and Other Quantitative Activities of Enniatin B1

Target/Activity System Metric Value (µM) Reference(s)
Acyl-CoA:cholesterol acyltransferase (ACAT) Rat Liver Microsomes IC50 73 [14][15][17][19]

| Lysosomal Membrane Permeabilization | Cellular Assay | EC50 | 1.5 - 1.7 |[6][10] |

Signaling Pathways and Logical Workflows

dot

cluster_membrane Plasma & Mitochondrial Membranes cluster_signal cluster_caspase ENN_B1 Enniatin B1 Mito Mitochondrial K+ Influx ENN_B1->Mito ERK ERK (p44/p42) Phosphorylation ENN_B1->ERK Inhibits Bax ↑ Bax Expression ENN_B1->Bax Bcl2 ↓ Bcl2l1 Expression ENN_B1->Bcl2 MMP_Collapse ↓ Mitochondrial Membrane Potential Mito->MMP_Collapse Apoptosis Apoptosis (Nuclear Fragmentation, Cell Death) ERK->Apoptosis Inhibits Proliferation Bax->MMP_Collapse Bcl2->MMP_Collapse Inhibits Caspases Caspase-3/7 Activation MMP_Collapse->Caspases Caspases->Apoptosis

Caption: Signaling pathway for Enniatin B1-induced apoptosis.

dot

start Start seed 1. Seed Cells in 96-well Plates start->seed adhere 2. Allow Adherence (e.g., 24 h) seed->adhere treat 3. Treat with Enniatin B1 (Concentration Gradient) adhere->treat incubate 4. Incubate (e.g., 24, 48, 72 h) treat->incubate assay 5. Perform Viability Assay (e.g., MTT, CCK-8) incubate->assay read 6. Measure Absorbance (Plate Reader) assay->read analyze 7. Calculate Viability & Determine IC50 read->analyze end End analyze->end

References

Enniatin B1: A Technical Guide to its Cytotoxic Effects in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant interest in the scientific community for its potent cytotoxic effects against a range of cancer cell lines.[1][2] As an emerging mycotoxin, it is increasingly being investigated for its potential as a therapeutic agent.[3] This technical guide provides an in-depth overview of the cytotoxic properties of Enniatin B1, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. Its lipophilic nature allows it to traverse cellular membranes and act as an ionophore, disrupting cellular homeostasis, which is a key aspect of its biological activity.[4][5]

Data Presentation: Comparative Cytotoxicity of Enniatin B1

The cytotoxic efficacy of Enniatin B1 varies across different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values presented in Table 1. These values, collated from various studies, highlight the differential sensitivity of cancer cells to Enniatin B1.

Cell LineCancer TypeIC50 (µM)Exposure TimeAssay Used
H4IIERat Hepatoma~1.0 - 2.5Not SpecifiedMTT
C6Rat Glioma~10 - 25Not SpecifiedMTT
HepG2Human Hepatocellular Carcinoma~10 - 25Not SpecifiedMTT
Caco-2Human Colorectal Adenocarcinoma0.8 - 19.524 - 72 hMTT
HT-29Human Colorectal Adenocarcinoma3.748 hMTT
MRC-5Human Lung Fibroblast4.724 hAlamar Blue
CHO-K1Chinese Hamster Ovary2.47 - 4.53Not SpecifiedNot Specified
CCF-STTG1Human Astrocytoma4.448 hCCK-8

Core Mechanisms of Enniatin B1 Cytotoxicity

Enniatin B1 exerts its cytotoxic effects through a multi-faceted approach, primarily by inducing apoptosis, causing cell cycle arrest, and promoting oxidative stress.[1][5]

Apoptosis Induction

A primary mechanism of Enniatin B1-induced cell death is the initiation of apoptosis, or programmed cell death.[6][7] This process is mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic program.[1] Specifically, Enniatin B1 has been shown to increase the activity of caspase-3 and caspase-7 in sensitive cell lines like H4IIE rat hepatoma cells.[6][7] The apoptotic cascade is further regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Enniatin B1 has been reported to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[1]

Cell Cycle Arrest

Enniatin B1 can disrupt the normal progression of the cell cycle, leading to an accumulation of cells in specific phases and inhibiting proliferation.[1][5] Studies have demonstrated that Enniatin B1 can induce cell cycle arrest in the G2/M phase in Caco-2 cells.[1]

Oxidative Stress

The generation of reactive oxygen species (ROS) is another mechanism implicated in the cytotoxicity of Enniatin B1.[1] In Caco-2 cells, Enniatin B1 has been shown to induce oxidative stress, leading to cellular damage.[8]

Modulation of Signaling Pathways

The cytotoxic effects of Enniatin B1 are orchestrated through its influence on key intracellular signaling pathways, most notably the Extracellular signal-regulated kinase (ERK) pathway.

ERK Signaling Pathway

The ERK pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is crucial for cell proliferation and survival.[6][9] Enniatin B1 has been demonstrated to decrease the activation of ERK (p44/p42) in H4IIE hepatoma cells.[6][7] By inhibiting ERK phosphorylation, Enniatin B1 can suppress pro-survival signals and contribute to the induction of apoptosis.

Enniatin_B1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Enniatin_B1 Enniatin B1 ERK ERK (p44/p42) Enniatin_B1->ERK Bax Bax Enniatin_B1->Bax Bcl2 Bcl-2 Enniatin_B1->Bcl2 Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Apoptosis Apoptosis Caspases Caspase-3/7 Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Enniatin B1 signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Enniatin B1 cytotoxicity.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12]

Materials:

  • Cancer cell lines (e.g., Caco-2, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Enniatin B1 stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of Enniatin B1 for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis.[13][14]

Materials:

  • Cancer cell lines (e.g., H4IIE)

  • Enniatin B1

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with Enniatin B1 as described for the MTT assay.

  • After the treatment period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Normalize the results to the number of viable cells (can be determined in a parallel plate using a viability assay).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.[15][16][17]

Materials:

  • Cancer cell lines (e.g., Caco-2)

  • Enniatin B1

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with Enniatin B1 for the desired time.

  • Harvest cells by trypsinization, wash with PBS, and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.[16]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Experimental Workflow Visualization

experimental_workflow cluster_assays Cytotoxicity & Mechanistic Assays start Start: Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates start->cell_seeding enniatin_treatment Enniatin B1 Treatment (Varying Concentrations & Times) cell_seeding->enniatin_treatment mtt_assay MTT Assay (Cell Viability) enniatin_treatment->mtt_assay caspase_assay Caspase-3/7 Assay (Apoptosis) enniatin_treatment->caspase_assay flow_cytometry Flow Cytometry (Cell Cycle Analysis) enniatin_treatment->flow_cytometry western_blot Western Blot (Protein Expression/Phosphorylation) enniatin_treatment->western_blot data_analysis Data Analysis (IC50, Apoptosis Rate, Cell Cycle Distribution, Protein Levels) mtt_assay->data_analysis caspase_assay->data_analysis flow_cytometry->data_analysis western_blot->data_analysis conclusion Conclusion: Elucidation of Enniatin B1's Cytotoxic Profile data_analysis->conclusion

References

Enniatin B1: A Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1, a cyclic hexadepsipeptide mycotoxin primarily produced by fungi of the Fusarium genus, has attracted considerable scientific interest for its diverse bioactive properties. Beyond its role as a food and feed contaminant, Enniatin B1 exhibits a range of biological activities, including antibacterial, insecticidal, and notably, antifungal effects. This technical guide provides an in-depth overview of the antifungal spectrum of Enniatin B1, presenting available data on its activity, detailed experimental methodologies for its assessment, and visualizations of its proposed mechanism of action. The primary mode of antifungal action is attributed to its ionophoric properties, which disrupt the integrity and function of fungal cell membranes.

Antifungal Spectrum of Activity

The antifungal activity of Enniatin B1 has been investigated against a variety of fungal species. However, reports on its efficacy are varied, with some studies indicating a broad spectrum of activity while others suggest a more limited or even a lack of activity against certain molds.

Quantitative Antifungal Data

A comprehensive review of publicly available literature and scientific abstracts did not yield specific Minimum Inhibitory Concentration (MIC) values for Enniatin B1 from primary research articles. Several review articles cite foundational studies, but do not reproduce the quantitative data. The table below summarizes the reported qualitative antifungal activity of Enniatin B1. It is important to note that the lack of specific MIC values from accessible primary sources is a significant limitation in providing a complete quantitative assessment.

Fungal SpeciesReported ActivityCitation
Candida albicansModerate antifungal activity reported.[1][2][3][4][5]A study on enniatins from a marine-derived Fusarium sp. showed that Enniatin B1 inhibited hyphal formation and biofilm formation in C. albicans.[6]
Cryptococcus neoformansModerate antifungal activity reported.[1][2][3][4][5]
Eutypa armeniacaeAntifungal activity demonstrated against this plant pathogen.[3]
Aspergillus species (A. flavus, A. parasiticus, A. fumigatus, A. ochraceus)A 2010 study by Meca et al. reported a lack of antifungal activity for Enniatin B1 (ranging from 0.1 to 20 μg) against these species.[3]
Fusarium species (F. verticilloides, F. sporotrichioides, F. tricinctum, F. poae, F. oxysporum, F. proliferatum)A 2010 study by Meca et al. reported a lack of antifungal activity for Enniatin B1 (ranging from 0.1 to 20 μg) against these species.[3]
Penicillium expansumA 2010 study by Meca et al. reported a lack of antifungal activity for Enniatin B1 (ranging from 0.1 to 20 μg) against this species.[3]
Trichoderma harzianumA 2010 study by Meca et al. reported a lack of antifungal activity for Enniatin B1 (ranging from 0.1 to 20 μg) against this species.[3]However, another review mentions that Enniatin B acts as an antifungal agent against T. harzianum.[7]
Beauveria bassianaA 2010 study by Meca et al. reported a lack of antifungal activity for Enniatin B1 (ranging from 0.1 to 20 μg) against this species.[3]Conversely, another review indicates that Enniatin B has antifungal activity against B. bassiana.[7]

Mechanism of Action: Ionophoric Activity and Downstream Effects

The primary mechanism underlying the antifungal activity of Enniatin B1 is its function as an ionophore. Its cyclic, lipophilic structure allows it to insert into the fungal cell membrane and facilitate the transport of cations, primarily potassium (K⁺), across the membrane. This disrupts the essential ion gradients, leading to a cascade of detrimental downstream effects.

Signaling Pathway of Enniatin B1-Induced Fungal Cell Death

EnniatinB1_Mechanism cluster_membrane cluster_mito enniatin_b1 Enniatin B1 cell_membrane Fungal Cell Membrane ion_channel Formation of Cation-Selective Pore enniatin_b1->ion_channel k_influx K+ Influx ion_channel->k_influx ion_homeostasis Disruption of Ion Homeostasis k_influx->ion_homeostasis membrane_depolarization Membrane Depolarization ion_homeostasis->membrane_depolarization mitochondrion Mitochondrion mito_dysfunction Mitochondrial Dysfunction membrane_depolarization->mito_dysfunction mmp_collapse ↓ Mitochondrial Membrane Potential mito_dysfunction->mmp_collapse ros_production ↑ Reactive Oxygen Species (ROS) mito_dysfunction->ros_production apoptosis Apoptosis mmp_collapse->apoptosis ros_production->apoptosis caspase_activation Caspase Activation apoptosis->caspase_activation cell_death Fungal Cell Death caspase_activation->cell_death

Caption: Proposed mechanism of Enniatin B1 antifungal activity.

Experimental Protocols

The following section details a generalized methodology for determining the in vitro antifungal activity of Enniatin B1, based on standard broth microdilution techniques.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from established methods for antifungal susceptibility testing and can be applied to assess the activity of Enniatin B1 against various fungal species.

1. Preparation of Fungal Inoculum:

  • The fungal isolate is cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (typically 28-35°C) until sufficient growth or sporulation is observed.

  • For filamentous fungi, spores are harvested by flooding the agar surface with sterile saline containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface. The resulting suspension is filtered to remove hyphal fragments.

  • For yeasts, colonies are suspended in sterile saline.

  • The concentration of the fungal suspension is adjusted using a spectrophotometer or a hemocytometer to a final concentration of approximately 0.5-2.5 x 10⁵ colony-forming units (CFU)/mL in the test medium.

2. Preparation of Enniatin B1 Solutions:

  • A stock solution of Enniatin B1 is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration (e.g., 10 mg/mL).

  • Serial two-fold dilutions of the Enniatin B1 stock solution are prepared in a sterile 96-well microtiter plate using a liquid medium such as RPMI-1640 with L-glutamine and buffered with MOPS. The final concentrations should typically span a range relevant for determining the MIC (e.g., 0.125 to 64 µg/mL).

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted Enniatin B1 is inoculated with the prepared fungal suspension.

  • The final volume in each well is typically 200 µL.

  • Control wells are included:

    • Growth control: Fungal inoculum in medium without Enniatin B1.

    • Sterility control: Medium only.

    • Solvent control: Fungal inoculum in medium with the highest concentration of DMSO used in the dilutions.

  • The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a duration suitable for the growth of the test organism (typically 24-72 hours).

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of Enniatin B1 that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control.

  • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow start Start prep_fungi Prepare Fungal Inoculum (0.5-2.5 x 10^5 CFU/mL) start->prep_fungi prep_enniatin Prepare Serial Dilutions of Enniatin B1 in Microtiter Plate start->prep_enniatin inoculate Inoculate Microtiter Plate with Fungal Suspension prep_fungi->inoculate prep_enniatin->inoculate incubate Incubate Plate (e.g., 35°C, 24-72h) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for antifungal susceptibility testing of Enniatin B1.

Conclusion and Future Directions

Enniatin B1 demonstrates a variable spectrum of antifungal activity, with reports indicating efficacy against some pathogenic yeasts while its activity against filamentous fungi appears to be more limited or species-dependent. The primary mechanism of action through ion disruption presents a compelling target for the development of novel antifungal agents. However, a significant gap in the current publicly accessible literature is the lack of specific MIC values from primary studies, which hinders a thorough quantitative assessment of its antifungal potential.

Future research should focus on:

  • Systematic Screening: Conducting comprehensive antifungal susceptibility testing of Enniatin B1 against a broad panel of clinically relevant fungi to establish a definitive MIC database.

  • Mechanism of Action Studies: Further elucidating the specific downstream signaling pathways in fungi that are triggered by Enniatin B1-induced ion dysregulation.

  • Synergy Studies: Investigating the potential for synergistic or antagonistic interactions between Enniatin B1 and existing antifungal drugs.

  • In Vivo Efficacy: Evaluating the in vivo antifungal efficacy and toxicological profile of Enniatin B1 in relevant animal models of fungal infections.

A more complete understanding of the antifungal properties of Enniatin B1 will be crucial for determining its potential as a lead compound in the development of new therapeutic strategies to combat fungal diseases.

References

Enniatin B1: A Technical Guide on its Antibacterial Effects Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered attention for its diverse biological activities, including its potential as an antibacterial agent.[1] As the challenge of antimicrobial resistance intensifies, the exploration of novel compounds like Enniatin B1 is critical. This technical guide provides a comprehensive overview of the current understanding of Enniatin B1's antibacterial effects, detailing its mechanism of action, summarizing available efficacy data, and outlining key experimental protocols for its investigation.

Antibacterial Spectrum and Efficacy

Enniatin B1 has demonstrated inhibitory activity against a range of pathogenic bacteria.[2][3] The available data, primarily from qualitative and semi-quantitative assays, indicates a spectrum of activity that includes both Gram-positive and some Gram-negative bacteria.

Quantitative Data Summary

While specific Minimum Inhibitory Concentration (MIC) values for pure Enniatin B1 are not extensively reported in the literature, existing studies provide valuable insights into its antibacterial potential. Most quantitative data is derived from studies on Enniatin B or mixtures of enniatins.

Pathogenic BacteriaAssay TypeEnniatin(s) TestedConcentration/DosageObserved EffectReference
Escherichia coliNot SpecifiedEnniatin B1Not SpecifiedAntibacterial agent[2][3]
Yersinia enterocoliticaNot SpecifiedEnniatin B1Not SpecifiedAntibacterial agent[2][3]
Clostridium perfringensNot SpecifiedEnniatin B1Not SpecifiedAntibacterial agent[2][3]
Enterococcus faeciumNot SpecifiedEnniatin B1Not SpecifiedAntibacterial agent[2][3]
Bifidobacterium adolescentisNot SpecifiedEnniatin B120 ng to 20,000 ngAntibacterial activity confirmed[2]
Streptococcus thermophilusNot SpecifiedEnniatin B120 ng to 20,000 ngAntibacterial activity confirmed[2]
Lactobacillus (2 strains)Not SpecifiedEnniatin B120 ng to 20,000 ngAntibacterial activity confirmed[2]
Bifidobacterium (2 other strains)Not SpecifiedEnniatin B120 ng to 20,000 ngAntibacterial activity confirmed[2]
Mycobacterium tuberculosisNot SpecifiedEnniatin B1 (mixed with B and B4)Not SpecifiedAntibacterial activity[3][4]
Clostridium perfringens CECT 4647Disc DiffusionEnniatin B0.2 µg - 2000 µgInhibition[5]
Salmonella enterica CECT 554Disc DiffusionEnniatin B0.2 µg - 2000 µgInhibition[5]
Staphylococcus aureus CECT 976Disc DiffusionEnniatin B0.2 µg - 2000 µgInhibition[5]

Note: The data presented here is a summary of available information. Further research is required to establish definitive MIC values for Enniatin B1 against a broader range of pathogenic bacteria.

Mechanism of Action: Ionophoric Activity

The primary mechanism underlying the antibacterial effect of Enniatin B1 is its activity as an ionophore.[6][7] Enniatins are lipophilic molecules that can insert into the lipid bilayers of cell membranes, forming pores that facilitate the transport of cations.[6][7] This disrupts the crucial electrochemical gradients across the bacterial cell membrane.

The sequence of events is as follows:

  • Membrane Insertion: Enniatin B1 integrates into the bacterial cell membrane.[6]

  • Cation Transport: It forms complexes with monovalent and divalent cations (e.g., K+, Na+, Ca2+) and transports them across the membrane.[2][6]

  • Disruption of Ion Homeostasis: This uncontrolled ion movement dissipates the membrane potential and disrupts the physiological intracellular ion concentrations.[8]

  • Inhibition of Cellular Processes: The collapse of the ion gradient inhibits essential cellular processes that are dependent on membrane potential, such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.

Enniatin_B1_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_extracellular cluster_intracellular Cation_Channel Cation Channel (Pore Formation) K_ion_in K+ Cation_Channel->K_ion_in K_ion_out K+ K_ion_out->Cation_Channel Transport Disruption Disruption of Ion Gradient K_ion_in->Disruption Enniatin_B1_outside Enniatin B1 Enniatin_B1 Enniatin_B1 Enniatin_B1_outside->Enniatin_B1 Inserts into membrane Cell_Death Bacterial Cell Death Disruption->Cell_Death Enniatin_B1->Cation_Channel Forms

Caption: Mechanism of Enniatin B1's ionophoric action.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of Enniatin B1's antibacterial properties. The following protocols are based on established antimicrobial susceptibility testing methods.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of a substance that prevents visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Enniatin B1 stock solution (in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth and solvent)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the Enniatin B1 stock solution in CAMHB in the wells of a 96-well plate.

  • Prepare the bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the Enniatin B1 dilutions.

  • Include positive control wells (bacteria and a known antibiotic), negative control wells (broth and solvent), and growth control wells (bacteria and broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of Enniatin B1 at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of Enniatin B1 in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland) Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate plate with bacterial suspension Prepare_Inoculum->Inoculate_Plate Add_Controls Include positive, negative, and growth controls Inoculate_Plate->Add_Controls Incubate Incubate at 37°C for 18-24 hours Add_Controls->Incubate Read_Results Visually assess for bacterial growth (turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Disc Diffusion Assay

This method assesses the susceptibility of bacteria to a substance by measuring the zone of growth inhibition around a disc impregnated with the substance.

Materials:

  • Petri dishes with Mueller-Hinton Agar (B569324) (MHA)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile filter paper discs

  • Enniatin B1 solution of known concentration

  • Positive control antibiotic discs

  • Negative control discs (impregnated with solvent)

  • Incubator

Procedure:

  • Evenly spread the bacterial inoculum onto the surface of the MHA plates.

  • Aseptically place the filter paper discs impregnated with the Enniatin B1 solution, positive control antibiotic, and negative control solvent onto the agar surface.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). The size of the zone is indicative of the antibacterial activity.

Signaling Pathways and Future Directions

The primary mode of action of Enniatin B1 is the disruption of the bacterial cell membrane's ion gradient, which is a fundamental aspect of cellular function rather than an interaction with a specific signaling pathway.[6][7] The widespread consequences of this disruption affect numerous downstream cellular processes that rely on membrane potential, including energy production and transport.

Future research should focus on:

  • Quantitative Efficacy: Determining precise MIC values for Enniatin B1 against a wide panel of clinically relevant pathogenic bacteria, including multidrug-resistant strains.

  • Synergistic Effects: Investigating the potential for synergistic or additive effects when Enniatin B1 is combined with conventional antibiotics.

  • Resistance Development: Studying the potential for and mechanisms of bacterial resistance to Enniatin B1.

  • In Vivo Efficacy and Toxicology: Evaluating the antibacterial efficacy and safety profile of Enniatin B1 in animal models of infection.

Conclusion

Enniatin B1 demonstrates notable antibacterial activity against a variety of pathogenic bacteria, primarily through its ionophoric properties that lead to the disruption of the bacterial cell membrane's electrochemical gradient. While current data provides a strong foundation for its potential as an antibacterial agent, further rigorous quantitative studies are essential to fully elucidate its therapeutic promise. The experimental protocols outlined in this guide provide a framework for future investigations that will be critical in advancing our understanding of Enniatin B1 and its potential role in addressing the growing threat of antimicrobial resistance.

References

Toxicological Profile of Enniatin B1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enniatin B1 (ENN B1) is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1][2] As an emerging mycotoxin, it is increasingly detected as a contaminant in cereals and grain-based products.[3][4] ENN B1 exhibits a range of biological activities, including cytotoxic, antibacterial, and antifungal properties.[5][6] Its lipophilic nature allows it to act as an ionophore, disrupting cellular ion homeostasis, which is a key aspect of its toxicity.[7][8] This technical guide provides an in-depth overview of the toxicological profile of ENN B1, summarizing quantitative data, detailing experimental protocols for its assessment, and visualizing the key signaling pathways implicated in its mode of action.

Cytotoxicity

ENN B1 has demonstrated significant cytotoxic effects in a variety of in vitro studies. Its toxicity profile varies considerably among different cell lines, with IC50 values ranging from the low micromolar to higher concentrations.[5][9] The differential sensitivity of cell types to ENN B1 exposure is highlighted by the data compiled below.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Enniatin B1 in various cell lines as reported in the scientific literature.

Cell LineCell TypeAssayExposure TimeIC50 (µM)Reference(s)
Caco-2Human colorectal adenocarcinomaMTT/Neutral Red24 - 72 h0.8 - 11.5[5][9]
HT-29Human colorectal adenocarcinomaMTT48 h3.7[9][10]
HepG2Human hepatocellular carcinomaAlamar Blue/MTT24 - 72 h8.5 - 36[5][9][10]
MRC-5Human lung fibroblastAlamar Blue/BrdU24 h3.6 - 4.7[9][10][11]
CHO-K1Chinese hamster ovaryNot SpecifiedNot Specified2.47 - 4.53[5][9]
H4IIERat hepatomaMTTNot Specified1 - 2.5[9][12]
CCF-STTG1Human astrocytomaCCK-848 h4.4[9][10]
PK-15Porcine kidneyNot Specified24 h41[5]
SF-9Insect cellsNot Specified48 h6.6[5]
SH-SY5YHuman neuroblastomaNot SpecifiedNot Specified2.7[6]

Mechanisms of Toxicity

ENN B1 exerts its toxic effects through a multitude of pathways, often culminating in programmed cell death (apoptosis) or necrosis.[5][13] Key mechanisms include the induction of oxidative stress, cell cycle arrest, and disruption of mitochondrial function.[5][6]

Oxidative Stress

The overproduction of reactive oxygen species (ROS) is a key factor in the oxidative stress induced by ENNs.[5] In Caco-2 cells, ENN B1-induced ROS generation has been linked to lipid peroxidation and DNA damage.[14] Furthermore, in mouse blastocysts, ENN B1 exposure led to increased intracellular ROS levels.[14]

Apoptosis

ENN B1 is a potent inducer of apoptosis.[3] This process is often mediated by the overproduction of ROS and can involve the activation of caspase enzymes.[14] For instance, in mouse blastocysts, ENN B1 triggered the activation of caspase-3 and caspase-9.[14] In porcine embryos, ENN B1 was shown to upregulate the pro-apoptotic gene Bax and downregulate the anti-apoptotic factor Bcl2l1.[5][14] Studies in H4IIE hepatoma cells also confirmed that enniatins, including B1, increase caspase 3/7 activity and nuclear fragmentation, which are markers of apoptosis.[12][15]

Cell Cycle Impairment

The antiproliferative effects of ENN B1 involve the inhibition of the cell cycle.[5] In HepG2 cells, ENN B1 treatment led to an increase in the proportion of cells in the G0/G1 phase and a decrease in the G2/M phase.[5][14] Conversely, in Caco-2 cells, ENN B1 arrested the cell cycle in the G2/M and S phases.[5][14]

Mitochondrial Membrane Permeabilization

ENN B1 can induce changes in mitochondrial membrane permeabilization, a critical event in the apoptotic pathway.[5] This disruption of mitochondrial function contributes to its overall cytotoxicity.

Genotoxicity

There is evidence to suggest that ENN B1 has genotoxic potential.[5] Studies have shown that ENN B1 can induce DNA damage in Caco-2 and HEK 293T cells.[14]

Effects on Signaling Pathways

ENN B1 has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and stress response.

ERK Signaling Pathway

Enniatins A1 and B1 have been found to decrease the activation of the extracellular-regulated protein kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that is associated with cell proliferation.[12][15] The disruption of this pathway is one of the proposed mechanisms for the anticarcinogenic properties of these compounds.[12]

ERK_Pathway ENN_B1 Enniatin B1 ERK ERK (p44/p42) ENN_B1->ERK inhibition Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation promotes

ENN B1 inhibits the ERK signaling pathway.
Nrf2/HO-1 Signaling Pathway

In a study on Leydig cells, ENN B1 was found to inhibit the Nrf2/HO-1 pathway, which plays a critical role in the cellular defense against oxidative stress.[16] This inhibition likely contributes to the ENN B1-induced oxidative stress observed in these cells.[16]

Nrf2_HO1_Pathway ENN_B1 Enniatin B1 Nrf2 Nrf2 ENN_B1->Nrf2 inhibition HO1 HO-1 Nrf2->HO1 activates Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress mitigates

ENN B1 inhibits the Nrf2/HO-1 antioxidant pathway.
JAK/STAT3 Signaling Pathway

The same study on Leydig cells also demonstrated that ENN B1 treatment repressed the JAK/STAT3 signaling pathway.[16] Activation of STAT3 was shown to alleviate the damage induced by ENN B1, indicating the importance of this pathway in cell survival.[16]

JAK_STAT3_Pathway ENN_B1 Enniatin B1 JAK JAK ENN_B1->JAK inhibition STAT3 STAT3 JAK->STAT3 activates Cell_Survival Cell Survival STAT3->Cell_Survival promotes

ENN B1 represses the JAK/STAT3 signaling pathway.

In Vivo and Toxicokinetic Studies

While in vitro studies have clearly demonstrated the cytotoxicity of ENN B1, there is limited information available from in vivo studies.[5] The few existing analyses are primarily focused on livestock.[5] For instance, no-observed-adverse-effect levels (NOAELs) have been identified for ENN B1 in broiler chickens (244 µg/kg bw/day) and laying hens (216 µg/kg bw/day).[5][14]

Toxicokinetic studies in broiler chickens have shown that ENN B1 is poorly absorbed after oral administration, with an absolute oral bioavailability of 5%.[17][18][19] Despite this, it is readily distributed to the tissues.[18][19] In pigs, the bioavailability of ENN B1 was found to be much higher at 91%.[5][14] The major phase I biotransformation pathway for ENN B1 is oxygenation.[18][19]

Experimental Protocols

The following are generalized protocols for key assays used to assess the toxicological effects of Enniatin B1. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assays

A common workflow for assessing the cytotoxicity of Enniatin B1 is outlined below.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture selected cell line Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding ENN_B1_Prep Prepare serial dilutions of ENN B1 Incubation Incubate cells with ENN B1 for 24, 48, or 72h ENN_B1_Prep->Incubation Add_Reagent Add MTT, Alamar Blue, or Neutral Red reagent Incubation->Add_Reagent Incubate_Reagent Incubate for specified time Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance/fluorescence Incubate_Reagent->Measure_Absorbance Calculate_Viability Calculate percent cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

General workflow for cytotoxicity assessment of ENN B1.

MTT Assay:

  • Culture cells to 80-90% confluency.

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treat cells with various concentrations of ENN B1 (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Alamar Blue Assay:

  • Follow steps 1-3 of the MTT assay protocol.

  • Add 10 µL of Alamar Blue reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure fluorescence with excitation at 560 nm and emission at 590 nm.

Apoptosis Assays

Caspase Activity Assay:

  • Seed cells in a 96-well plate and treat with ENN B1 as described above.

  • Lyse the cells using a lysis buffer provided with a commercial caspase-3/7, -8, or -9 activity assay kit.

  • Add the caspase substrate to the cell lysate and incubate at room temperature in the dark for 1-2 hours.

  • Measure the fluorescence or absorbance according to the kit manufacturer's instructions.

Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry:

  • Culture and treat cells with ENN B1 in 6-well plates.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis
  • Culture and treat cells with ENN B1 in 6-well plates for the desired time points.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Comet Assay (Single Cell Gel Electrophoresis)
  • Harvest cells treated with ENN B1 and a control group.

  • Embed the cells in a low-melting-point agarose (B213101) on a microscope slide.

  • Lyse the cells with a lysis buffer to remove cell membranes and cytoplasm, leaving the nuclear material.

  • Subject the slides to electrophoresis under alkaline conditions.

  • Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualize the comets under a fluorescence microscope and quantify the DNA damage using appropriate software.

Conclusion

Enniatin B1 is a mycotoxin with significant toxicological potential, primarily demonstrated through in vitro studies. Its cytotoxic effects are mediated by multiple mechanisms, including the induction of oxidative stress, apoptosis, and cell cycle arrest, and involve the modulation of key signaling pathways. While in vivo data in mammals is still limited, the high prevalence of ENN B1 in food and feed warrants further investigation to fully assess the risk to human and animal health. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

References

Enniatin B1: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Literature Review of an Emerging Mycotoxin

Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, is an emerging contaminant of global concern, frequently detected in cereals and grain-based products.[1][2] Its diverse biological activities, ranging from antimicrobial and insecticidal to potent cytotoxic effects against various mammalian cell lines, have garnered significant interest within the scientific community.[1][3] This technical guide provides a comprehensive overview of the current literature on Enniatin B1, focusing on its toxicological effects, mechanisms of action, and the experimental methodologies used for its investigation. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways.

Toxicological Profile of Enniatin B1

Enniatin B1 exerts a spectrum of toxicological effects on mammalian cells, primarily through the induction of cytotoxicity, oxidative stress, apoptosis, and cell cycle arrest.[1][2] Its lipophilic nature facilitates its integration into cellular membranes, where it can act as an ionophore, disrupting cellular ion homeostasis.[4]

Cytotoxicity

Enniatin B1 exhibits cytotoxic activity across a wide range of cell lines, with half-maximal inhibitory concentrations (IC50) varying based on the cell type and exposure duration.[1] The cytotoxic effects are often attributed to its ionophoric properties, leading to mitochondrial dysfunction and the initiation of cell death pathways.[1][2]

Table 1: Cytotoxicity of Enniatin B1 (IC50 Values)

Cell LineCell TypeAssayExposure TimeIC50 (µM)Reference(s)
Caco-2Human colorectal adenocarcinomaMTT / Neutral Red24 - 72 h0.8 - 11.5[5]
HT-29Human colorectal adenocarcinomaMTT48 h3.7[5]
HepG2Human hepatocellular carcinomaAlamar Blue / MTT24 - 72 h8.5 - 36[5]
MRC-5Human lung fibroblastAlamar Blue24 h4.7[5]
CHO-K1Chinese hamster ovaryNot SpecifiedNot Specified2.47 - 4.53[5]
H4IIERat hepatomaMTTNot Specified1 - 1.5[5]
CCF-STTG1Human astrocytomaCCK-848 h4.4[6]
PK-15Porcine kidneyNot Specified24 h41[1]
SF-9Insect (Spodoptera frugiperda)Not Specified48 h6.6[1]
Cell Cycle Impairment

Enniatin B1 has been shown to interfere with the normal progression of the cell cycle, leading to cell cycle arrest at different phases depending on the cell line and experimental conditions.[1] This anti-proliferative effect is a key aspect of its cytotoxic mechanism.

Table 2: Effects of Enniatin B1 on Cell Cycle Distribution

Cell LineConcentration(s)Exposure TimeEffectReference(s)
HepG21.5 µM and 3 µM48 and 72 hIncreased proportion of cells in G0/G1 phase, decreased proportion in G2/M phase.[1]
Caco-20.9 µM to 15 µM24 and 72 hArrested the cell cycle in the G2/M phase and the S phase, respectively.[1]
KB-3-12.5 µM, 5 µM, 10 µM (in mixture)Not SpecifiedIncrease in cells in the S phase at 2.5 µM and an increase in cells in the G2/M phase at 5 and 10 µM.[1]
Induction of Apoptosis

A primary mechanism of Enniatin B1-induced cytotoxicity is the induction of apoptosis, or programmed cell death.[7] This process is often initiated by the generation of reactive oxygen species (ROS) and involves the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.[1][8]

Table 3: Quantitative Effects of Enniatin B1 on Apoptosis

Cell LineConcentration(s)Exposure TimeApoptotic EffectReference(s)
Mouse Blastocysts1-10 µMNot SpecifiedTriggered ROS overproduction, leading to the activation of caspase-3 and caspase-9 and subsequent apoptosis.[1]
Pig Embryos10, 25, and 50 µMNot SpecifiedInduced apoptosis by upregulating pro-apoptotic genes (Bax, Caspase3) and downregulating anti-apoptotic (Bcl2l1) and antioxidant genes.[1]
SH-SY5Y0.1 µM and 10 µMNot SpecifiedAlteration of Ca2+ homeostasis led to caspase-induced apoptotic cell death.[1]
H4IIE1 µM24 hIncreased caspase 3/7 activity and nuclear fragmentation.[9]
TM3 Leydig CellsNot SpecifiedNot SpecifiedUpregulation of Bax and downregulation of Bcl-2.[10]

Key Signaling Pathways Modulated by Enniatin B1

Enniatin B1 exerts its cellular effects by modulating several key signaling pathways involved in cell proliferation, survival, and stress response.

ERK and NF-κB Signaling

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation and survival.[5] Enniatin B1 has been shown to disrupt this pathway, contributing to its anti-proliferative and pro-apoptotic effects.[2][9] Additionally, it can moderately inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in inflammatory and immune responses.[6][9]

EnniatinB1_ERK_NFKB_Pathway cluster_ERK ERK Pathway cluster_NFKB NF-κB Pathway Enniatin B1_ERK Enniatin B1 ERK ERK (p44/p42) Enniatin B1_ERK->ERK inhibits activation Proliferation Cell Proliferation ERK->Proliferation promotes Enniatin B1_NFKB Enniatin B1 IKK IKK Enniatin B1_NFKB->IKK moderately inhibits TNFa TNF-α TNFa->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits Proteasome Proteasome IkBa->Proteasome degradation Nucleus_NFKB Nucleus NFkB->Nucleus_NFKB translocates to Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus_NFKB->Gene_Transcription activates

Enniatin B1's inhibitory effects on ERK and NF-κB signaling pathways.
Oxidative Stress and the Nrf2/HO-1 and JAK/STAT3 Pathways

Enniatin B1 is a known inducer of oxidative stress, characterized by an overproduction of ROS.[1][4] This oxidative imbalance can damage cellular components and trigger apoptosis.[1] The mycotoxin has been shown to inhibit the Nrf2/HO-1 pathway, a crucial cellular defense mechanism against oxidative stress.[10] Furthermore, it can repress the JAK/STAT3 signaling pathway, which is involved in cell survival and proliferation.[10]

EnniatinB1_Stress_Pathways cluster_Nrf2 Nrf2/HO-1 Pathway cluster_JAKSTAT JAK/STAT3 Pathway Enniatin B1_Nrf2 Enniatin B1 ROS ROS Enniatin B1_Nrf2->ROS induces Nrf2 Nrf2 Enniatin B1_Nrf2->Nrf2 inhibits ROS->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from Nucleus_Nrf2 Nucleus Nrf2->Nucleus_Nrf2 translocates to HO1 HO-1 Nucleus_Nrf2->HO1 induces expression of Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response mediates Enniatin B1_JAKSTAT Enniatin B1 JAK JAK Enniatin B1_JAKSTAT->JAK represses Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates Nucleus_STAT3 Nucleus STAT3->Nucleus_STAT3 translocates to Gene_Expression_JS Gene Expression (Survival, Proliferation) Nucleus_STAT3->Gene_Expression_JS activates

Inhibition of Nrf2/HO-1 and JAK/STAT3 pathways by Enniatin B1.

Experimental Protocols for Enniatin B1 Research

This section provides an overview of key experimental protocols used to assess the biological effects of Enniatin B1. These are generalized procedures and may require optimization for specific cell lines and experimental conditions.

Cytotoxicity Assays

MTT Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan (B1609692) crystals by metabolically active cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of Enniatin B1 for the desired exposure time (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).

    • Measure the absorbance at a wavelength of 570 nm.

Alamar Blue Assay This assay uses the redox indicator resazurin (B115843) to measure cell viability.

  • Principle: The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.

  • Procedure:

    • Plate and treat cells as in the MTT assay.

    • Add Alamar Blue reagent to the culture medium.

    • Incubate for 1-4 hours.

    • Measure fluorescence (Ex/Em ~560/590 nm) or absorbance at 570 nm and 600 nm.

BrdU Assay This assay measures DNA synthesis as an indicator of cell proliferation.

  • Principle: The thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is incorporated into newly synthesized DNA. Incorporated BrdU is detected using an anti-BrdU antibody.

  • Procedure:

    • Treat cells with Enniatin B1.

    • Add BrdU to the culture medium and incubate to allow for incorporation.

    • Fix, permeabilize, and denature the DNA.

    • Incubate with an anti-BrdU antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

    • Add substrate and measure the colorimetric or fluorescent signal.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells.

  • Procedure:

    • Induce apoptosis by treating cells with Enniatin B1.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.[13][14][15][16][17]

  • Principle: Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. Cells in G0/G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in the S phase have an intermediate DNA content.

  • Procedure:

    • Treat cells with Enniatin B1.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells to remove the ethanol.

    • Treat the cells with RNase to prevent staining of RNA.

    • Stain the cells with a propidium iodide solution.

    • Analyze the DNA content by flow cytometry.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

  • Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Procedure:

    • Treat cells with Enniatin B1.

    • Load the cells with DCFH-DA.

    • Incubate to allow for de-esterification and oxidation.

    • Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer.

Mitochondrial Membrane Potential (ΔΨm) Assay

The JC-1 assay is a widely used method to assess mitochondrial health.[18][19][20][21][22]

  • Principle: JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

  • Procedure:

    • Treat cells with Enniatin B1.

    • Incubate the cells with the JC-1 dye.

    • Wash the cells to remove the excess dye.

    • Measure the red and green fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

A generalized experimental workflow for investigating the cellular effects of Enniatin B1.

Conclusion

Enniatin B1 is an emerging mycotoxin with a complex toxicological profile characterized by its ability to induce cytotoxicity, oxidative stress, apoptosis, and cell cycle arrest in a variety of cell types. Its mechanisms of action involve the disruption of ion homeostasis and the modulation of key signaling pathways such as ERK, NF-κB, Nrf2/HO-1, and JAK/STAT3. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Enniatin B1's biological effects. A thorough understanding of its mechanisms of toxicity is crucial for assessing the risks it poses to human and animal health and for exploring its potential as a therapeutic agent. Further research is warranted to fully elucidate its molecular targets and to develop effective strategies for its detection and mitigation.

References

Enniatin B1 in Cereal Grains: A Technical Guide to Natural Occurrence, Analysis, and Toxicological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the emerging mycotoxin Enniatin B1 in cereal grains. It details quantitative data, analytical methodologies for its detection, and explores the molecular signaling pathways associated with its cytotoxic effects. This document is intended to serve as a resource for researchers and professionals in toxicology, food safety, and pharmacology.

Natural Occurrence of Enniatin B1 in Cereal Grains

Enniatin B1, a cyclic hexadepsipeptide mycotoxin primarily produced by various Fusarium species, is a prevalent contaminant of a wide range of cereal grains globally.[1][2] Its presence has been documented in numerous studies across Europe, Asia, and North America, indicating a worldwide distribution.[2] The contamination levels of Enniatin B1 can fluctuate significantly based on several factors, including climatic conditions, the susceptibility of the cereal species, agricultural practices, and storage conditions.[2]

Commonly affected cereal grains include wheat, barley, maize (corn), oats, and rye.[2] Enniatin B1 often co-occurs with other Fusarium mycotoxins, such as Enniatin B, Beauvericin, and Deoxynivalenol (DON).[3]

Quantitative Data on Enniatin B1 Contamination

The following tables summarize the reported concentration levels of Enniatin B1 in various cereal grains from different geographical locations. These values are expressed in micrograms per kilogram (µg/kg).

Table 1: Enniatin B1 Concentration in Wheat (Triticum aestivum)

Geographic RegionNo. of SamplesDetection Frequency (%)Concentration Range (µg/kg)Mean Concentration (µg/kg)Maximum Concentration (µg/kg)Reference(s)
Belgium (2024)8877.312 - 488-488[1]
Norway (2000-2002)80High--5800 (for Enniatin B, B1 prevalence high)[4]
China (Shandong, 2017)291 (wheat-based)--15.61 (for positive samples)61.77[5]
Portugal-44-15-[6]
Romania16 (wheat-based)382 - 3.7-3.7[7]

Table 2: Enniatin B1 Concentration in Barley (Hordeum vulgare)

Geographic RegionNo. of SamplesDetection Frequency (%)Concentration Range (µg/kg)Mean Concentration (µg/kg)Maximum Concentration (µg/kg)Reference(s)
Finland38100--3240[3]
Czech Republic52100--14 (in one beer batch)[8]
Tibetan Plateau, China20 (individual samples)--80-[9]

Table 3: Enniatin B1 Concentration in Maize (Zea mays)

Geographic RegionNo. of SamplesDetection Frequency (%)Concentration Range (µg/kg)Mean Concentration (µg/kg)Maximum Concentration (µg/kg)Reference(s)
China (Shandong, 2017)158 (corn-based)56.30.07 - 3.330.133.33[10]
Michigan, USA (2018)-27-59.40[11]
Europe (Maize Silage)158High-2.45 - 7.07 (median)555[12]
China (Maize Silage, 2019)200----[7]

Table 4: Enniatin B1 Concentration in Oats (Avena sativa) and Rye (Secale cereale)

CerealGeographic RegionNo. of SamplesDetection Frequency (%)Concentration Range (µg/kg)Mean Concentration (µg/kg)Maximum Concentration (µg/kg)Reference(s)
OatsNorway (2000-2002)73High---[4]
OatsFinland-High---[13]
RyeDenmark (2011)----3900 (for Enniatin B)[13][14]
RyeFinland-High---[13]

Experimental Protocols for Enniatin B1 Analysis

The accurate quantification of Enniatin B1 in complex cereal matrices predominantly relies on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This section outlines a general workflow and key experimental parameters.

Experimental Workflow for Enniatin B1 Quantification

G Experimental Workflow for Enniatin B1 Analysis cluster_0 Sample Preparation cluster_1 Analytical Detection cluster_2 Data Analysis sampling Representative Sampling of Cereal Lot grinding Grinding and Homogenization sampling->grinding extraction Solvent Extraction (e.g., Acetonitrile (B52724)/Water) grinding->extraction cleanup Sample Cleanup (e.g., QuEChERS or SPE) extraction->cleanup lc_separation UPLC/HPLC Separation cleanup->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification validation Method Validation (LOD, LOQ, Recovery) quantification->validation

A generalized workflow for the analysis of Enniatin B1 in cereal samples.
Detailed Methodologies

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

A modified QuEChERS method is frequently employed for the extraction of Enniatin B1 from cereal samples.[3][8]

  • Homogenization: A representative 5-gram sample of the milled cereal is weighed into a 50 mL centrifuge tube.

  • Extraction: 10 mL of a 0.1% formic acid solution and 10 mL of acetonitrile are added. The mixture is then shaken vigorously for 20 minutes at 250 rpm.

  • Salting-out: 4 grams of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 gram of sodium chloride (NaCl) are added to induce phase separation. The tube is immediately shaken and then centrifuged at 5000 rpm for 5 minutes.

  • Dilution and Filtration: An aliquot of the supernatant (acetonitrile layer) is diluted with water and filtered through a 0.2 µm nylon syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

  • Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) system.

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution is typically employed using a mixture of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) is used for its high selectivity and sensitivity.

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is standard for Enniatin B1 analysis.

  • Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Enniatin B1.

Signaling Pathways of Enniatin B1-Induced Toxicity

Enniatin B1 exerts its cytotoxic effects through the modulation of multiple intracellular signaling pathways, primarily leading to apoptosis (programmed cell death) and oxidative stress.

Enniatin B1-Induced Apoptosis

Enniatin B1 is a potent inducer of apoptosis in various cell lines.[15] This process is mediated through the intrinsic (mitochondrial) pathway, characterized by the loss of mitochondrial membrane potential and the subsequent activation of caspase cascades.[16] Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[15] This leads to the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), ultimately resulting in apoptotic cell death.[15] Furthermore, Enniatin B1 has been shown to disrupt the extracellular-regulated protein kinase (ERK) signaling pathway, which is crucial for cell proliferation and survival.[16]

G Enniatin B1-Induced Apoptosis Pathway cluster_0 Mitochondrial Pathway cluster_1 ERK Pathway enniatin_b1 Enniatin B1 bax Bax (pro-apoptotic) enniatin_b1->bax upregulates bcl2 Bcl-2 (anti-apoptotic) enniatin_b1->bcl2 downregulates erk ERK (p44/p42) enniatin_b1->erk inhibits mitochondrion Mitochondrion bax->mitochondrion promotes bcl2->mitochondrion inhibits cytochrome_c Cytochrome c release mitochondrion->cytochrome_c leads to caspase9 Caspase-9 activation cytochrome_c->caspase9 activates caspase3 Caspase-3 activation caspase9->caspase3 activates proliferation Cell Proliferation & Survival erk->proliferation promotes apoptosis Apoptosis caspase3->apoptosis executes

Signaling cascade of Enniatin B1-induced apoptosis.
Enniatin B1-Induced Oxidative Stress

Enniatin B1 can induce the overproduction of reactive oxygen species (ROS), leading to a state of oxidative stress within the cell.[15] This excess of ROS can cause damage to vital cellular components, including lipids (lipid peroxidation) and DNA. The oxidative damage contributes to the overall cytotoxicity of Enniatin B1 and can also trigger the apoptotic pathway.[15] The cellular response to this stress involves antioxidant defense mechanisms, which can be overwhelmed by high concentrations of the mycotoxin.

G Enniatin B1-Induced Oxidative Stress enniatin_b1 Enniatin B1 ros Reactive Oxygen Species (ROS) Production enniatin_b1->ros induces oxidative_stress Oxidative Stress ros->oxidative_stress leads to lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation causes dna_damage DNA Damage oxidative_stress->dna_damage causes cell_damage Cellular Damage lipid_peroxidation->cell_damage dna_damage->cell_damage apoptosis Apoptosis cell_damage->apoptosis

Mechanism of Enniatin B1-induced oxidative stress.

Conclusion

Enniatin B1 is a significant and widespread mycotoxin in cereal grains, posing a potential risk to human and animal health. The data presented in this guide highlight the variability in contamination levels and underscore the importance of robust analytical methods for its detection and quantification. The elucidation of the signaling pathways involved in Enniatin B1's toxicity provides a foundation for further research into its mechanisms of action and for the development of potential therapeutic interventions or mitigation strategies. Continued monitoring of Enniatin B1 in the food supply chain and further toxicological studies are essential for a comprehensive risk assessment.

References

In Vivo Toxicity of Enniatin B1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species. It is a common contaminant of cereal grains and their derived products.[1][2] While extensive in vitro studies have demonstrated its cytotoxic effects, a comprehensive understanding of its in vivo toxicity is crucial for risk assessment and potential therapeutic applications. This technical guide provides an in-depth overview of the current knowledge on the in vivo toxicity of Enniatin B1, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Toxicological Data

The in vivo toxicity of Enniatin B1 has been evaluated in various animal models, primarily focusing on oral and intravenous administration routes. Acute lethal dose (LD50) values for Enniatin B1 are not extensively reported in the available scientific literature. However, several studies have established No-Observed-Adverse-Effect Levels (NOAELs) and characterized specific toxicological endpoints. The quantitative data from key in vivo studies are summarized in the tables below.

Oral Administration
Animal ModelDosageDurationKey FindingsReference
CD1(ICR) Mice0.8, 4, and 20 mg/kg bw/day (as part of an enniatin complex)28 daysNOAEL of the enniatin complex was determined to be 20 mg/kg/day for both sexes. Slight reductions in food consumption were noted at 4 and 20 mg/kg in males and 20 mg/kg in females. No significant changes in body weight, organ weights, hematology, blood biochemistry, or histopathology were observed.[2]
Wistar Rats1.41 mg/kg bw (in a mixture with other enniatins)Single doseNo observable adverse effects were reported.[3]
Intravenous Administration
Animal ModelDosageDurationKey FindingsReference
Pregnant Mice1, 3, and 5 mg/kg bw/day4 daysDose-dependent embryotoxicity, including apoptosis of blastocyst-stage embryos, impaired embryonic development, and decreased fetal weight. Increased reactive oxygen species (ROS) and altered transcription of antioxidant and immune-related genes in the fetal liver at 5 mg/kg.[4]
Intraperitoneal Administration

While specific studies on Enniatin B1 were not found, a study on the closely related Enniatin B provides some insight.

Animal ModelDosageDurationKey FindingsReference
Mice10-40 mg/kg bw (Enniatin B)Every 8 hoursLethality observed within 2-5 days at doses of 10-40 mg/kg.[5]
Mice5 mg/kg bw (Enniatin B)Two consecutive daysNo acute toxicity was observed, but bioaccumulation in lipophilic tissues was noted.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of toxicological studies. The following sections describe the experimental protocols from the key in vivo studies cited.

28-Day Repeated Oral Dose Toxicity Study in Mice
  • Test Substance: Enniatin complex consisting of Enniatin B, Enniatin B1, and Enniatin A1 in a 4:4:1 ratio.

  • Animal Model: CD1(ICR) mice, with 10 males and 10 females per group.

  • Acclimation: Animals were acclimated for one week prior to the study.

  • Administration: The enniatin complex was administered daily by oral gavage at doses of 0 (vehicle control), 0.8, 4, and 20 mg/kg body weight.

  • Observations:

    • Clinical Signs and Mortality: Animals were observed daily.

    • Body Weight and Food Consumption: Measured weekly.

  • Endpoint Analysis:

    • Hematology and Blood Biochemistry: Blood samples were collected at the end of the 28-day period for analysis.

    • Organ Weights: Key organs were weighed post-mortem.

    • Histopathology: Tissues from major organs were collected, processed, and examined microscopically.[2]

Intravenous Embryotoxicity Study in Mice
  • Test Substance: Enniatin B1.

  • Animal Model: Pregnant mice.

  • Administration: Enniatin B1 was administered via intravenous injection at doses of 1, 3, and 5 mg/kg body weight per day for 4 consecutive days.

  • Endpoint Analysis:

    • Embryonic Development: Assessment of blastocyst-stage embryos for apoptosis and overall developmental progression from zygote to blastocyst.

    • Fetal Weight: Measurement of fetal weight.

    • Oxidative Stress Markers: Quantification of total reactive oxygen species (ROS) in fetal liver tissue.

    • Gene Expression Analysis: Measurement of transcription levels of genes related to antioxidant proteins and innate immunity (e.g., CXCL1, IL-1β, IL-8) in the fetal liver.[4]

Signaling Pathways and Mechanisms of Toxicity

Enniatin B1 exerts its toxic effects through the modulation of several key signaling pathways, leading to oxidative stress, apoptosis, and cellular dysfunction.

Oxidative Stress and Apoptosis

Enniatin B1 is a potent inducer of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS).[1] This oxidative stress is a key trigger for the intrinsic pathway of apoptosis.

EnniatinB1_Apoptosis_Pathway EnniatinB1 Enniatin B1 ROS ↑ Reactive Oxygen Species (ROS) EnniatinB1->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax (Pro-apoptotic) Mitochondria->Bax Bcl2l1 ↓ Bcl2l1 (Anti-apoptotic) Mitochondria->Bcl2l1 Caspase9 Caspase-9 Activation Bax->Caspase9 Promotes Bcl2l1->Caspase9 Inhibits Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Enniatin B1-induced apoptotic signaling pathway.

Inhibition of Nrf2/HO-1 and JAK/STAT3 Signaling Pathways

Recent studies have indicated that Enniatin B1 can also induce cellular damage by inhibiting key protective signaling pathways.

EnniatinB1_Inhibitory_Pathways cluster_nrf2 Nrf2/HO-1 Pathway cluster_jak_stat JAK/STAT3 Pathway Nrf2 Nrf2 HO1 HO-1 (Antioxidant) Nrf2->HO1 Activates OxidativeStress ↑ Oxidative Stress Nrf2->OxidativeStress Suppresses JAK JAK STAT3 STAT3 JAK->STAT3 Phosphorylates CellDamage Cell Damage & Dysfunction JAK->CellDamage Prevents CellSurvival Cell Survival & Proliferation STAT3->CellSurvival Promotes EnniatinB1 Enniatin B1 EnniatinB1->Nrf2 Inhibits EnniatinB1->JAK Inhibits OxidativeStress->CellDamage

Caption: Inhibition of Nrf2/HO-1 and JAK/STAT3 pathways by Enniatin B1.

Experimental Workflow

A typical workflow for assessing the in vivo toxicity of Enniatin B1 is outlined below.

Experimental_Workflow A Animal Model Selection (e.g., Mice, Rats) B Dose Range Finding Study (Acute Toxicity) A->B C Definitive Study Design (e.g., 28-day repeated dose) B->C D Enniatin B1 Administration (Oral, IV, IP) C->D E In-life Observations (Clinical signs, Body weight, Food intake) D->E F Terminal Procedures (Blood & Tissue Collection) E->F At study termination G Endpoint Analysis (Hematology, Biochemistry, Histopathology, Gene Expression, etc.) F->G H Data Analysis & Interpretation G->H

References

Methodological & Application

Application Note: High-Sensitivity Quantification of Enniatin B1 in Food Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enniatin B1 is an emerging mycotoxin produced by various Fusarium species that can contaminate a wide range of agricultural commodities, particularly cereals.[1][2] Due to its potential toxic effects, including cytotoxic and antimicrobial properties, there is a growing need for sensitive and reliable analytical methods to monitor its presence in the food supply chain.[2] This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective and quantitative analysis of Enniatin B1 in diverse food matrices. The protocol described herein provides a robust workflow from sample extraction to data acquisition, suitable for researchers, food safety laboratories, and regulatory bodies.

Principle

This method employs a simple and efficient extraction protocol, followed by chromatographic separation using a C18 reversed-phase column and subsequent detection by a triple quadrupole mass spectrometer. The high selectivity and sensitivity of LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allow for accurate quantification of Enniatin B1 even at low concentrations in complex food matrices.

Experimental Protocols

Materials and Reagents
  • Enniatin B1 analytical standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (HCOOH), LC-MS grade

  • Ammonium (B1175870) formate (B1220265) (HCOONH₄), LC-MS grade

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Syringe filters (0.22 µm)

Sample Preparation: Modified QuEChERS Extraction

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach is a common and effective method for extracting mycotoxins from complex food matrices.[3][4]

  • Homogenization: Homogenize a representative portion of the food sample (e.g., cereal grains, finished products) to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of extraction solvent (e.g., acetonitrile/water, 80/20, v/v).

    • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Salting-out:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

    • Immediately cap and shake vigorously for 1 minute to prevent the formation of agglomerates.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Optional, if high matrix interference is observed):

    • A dispersive solid-phase extraction (d-SPE) cleanup step can be incorporated for complex matrices. Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex and centrifuge.

  • Final Preparation:

    • Take an aliquot of the supernatant and dilute it with a suitable solvent (e.g., mobile phase A) to minimize matrix effects.[5]

    • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and effective technique for the determination of multiple mycotoxins in various food products.[6][7]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5-10 mM ammonium formate.[1]

    • Mobile Phase B: Methanol with 0.1% formic acid and 5-10 mM ammonium formate.[1]

    • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions for Enniatin B1: The protonated molecule [M+H]⁺ or the ammonium adduct [M+NH₄]⁺ is typically selected as the precursor ion. The most abundant and specific fragment ions are chosen as product ions for quantification and confirmation.

Data Presentation

The performance of the LC-MS/MS method for the quantification of Enniatin B1 in various food matrices is summarized in the table below. The validation parameters demonstrate the method's sensitivity, accuracy, and precision.

Food MatrixLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Maize>0.990.5 - 2001 - 40074.0 - 106.0[1][8]
WheatNot Specified4880 - 120[6]
Sorghum>0.980.16 - 26.780.53 - 89.2880.77 - 109.83[3]
Wheat-based productsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
Maize SilageNot SpecifiedNot Specified26Not Specified[10][11]

LOD: Limit of Detection; LOQ: Limit of Quantification. The ranges for LOD and LOQ in maize represent values for a broad range of mycotoxins, including enniatins.

Workflow Diagram

EnniatinB1_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., QuEChERS) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Supernatant Cleanup (Optional d-SPE) Centrifugation->Cleanup Filtration Filtration Cleanup->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the detection of Enniatin B1 in food samples.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the routine monitoring of Enniatin B1 in a variety of food samples. The sample preparation protocol is straightforward, and the analytical method demonstrates excellent performance in terms of linearity, sensitivity, and accuracy. This application note serves as a comprehensive guide for laboratories aiming to implement robust testing for emerging mycotoxins like Enniatin B1, thereby contributing to enhanced food safety and quality control.

References

Application Note: Quantitative Analysis of Enniatin B1 using a UHPLC-Q-Orbitrap HRMS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed protocol for the sensitive and accurate quantification of the mycotoxin Enniatin B1 (Enn B1) in complex matrices using Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole-Orbitrap High-Resolution Mass Spectrometer (UHPLC-Q-Orbitrap HRMS). Enniatins are cyclic hexadepsipeptides produced by Fusarium species, with Enn B1 being one of the most prevalent congeners found in cereals.[1][2] The high resolution and mass accuracy of the Q-Orbitrap platform enables confident identification and precise quantification of Enn B1, even at trace levels, making it an ideal tool for food safety, environmental monitoring, and toxicological studies.[3] This protocol covers sample preparation, optimized UHPLC and HRMS conditions, and method performance characteristics.

Experimental Protocols

Sample Preparation (Human Urine)

This protocol is adapted for the extraction of Enniatin B1 from human urine samples.[2][4]

  • Sample Collection: Collect urine samples in sterile polypropylene (B1209903) tubes. Samples can be stored at -20°C until analysis.

  • Pre-treatment: Thaw samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

  • Dilution: Take a 5 mL aliquot of the urine supernatant and dilute it with 500 µL of ultrapure water.[4]

  • pH Adjustment: Adjust the sample pH to approximately 4.0 using 1 M HCl and 0.1 M HCl.[4]

  • Solid-Phase Extraction (SPE):

    • Use a graphitized carbon black (e.g., Carbograph-4) or an Oasis HLB SPE cartridge.[4][5]

    • Conditioning: Condition the cartridge with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 10 mL of ultrapure water, followed by 5 mL of a 20% methanol-water solution to remove polar interferences.[5]

    • Elution: Elute Enn B1 with 10 mL of a dichloromethane/methanol mixture (80/20, v/v).[4]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6]

    • Reconstitute the dry residue in 200 µL of the initial mobile phase (e.g., acetonitrile/water, 50/50, v/v) and transfer to an autosampler vial for analysis.[5]

UHPLC-Q-Orbitrap HRMS Analysis

The following conditions are based on established methods for Enniatin B1 analysis.[1][2]

Table 1: UHPLC Parameters

Parameter Value
System Dionex UltiMate® 3000 or equivalent
Column C18 Acquity UPLC BEH (100 mm × 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B in 0.1 min, hold for 2.9 min
Column Temperature 40°C
Injection Volume 5 µL

| Run Time | ~14 minutes |

Table 2: Q-Orbitrap HRMS Parameters

Parameter Value
System Thermo Scientific Q Exactive™ Orbitrap or equivalent
Ionization Mode Heated Electrospray Ionization (H-ESI), Positive
Spray Voltage 4.5 kV[7]
Capillary Temperature 300°C[7]
Sheath Gas Flow Rate 55 (arbitrary units)[7]
Aux Gas Flow Rate 15 (arbitrary units)
Scan Mode Full MS / dd-MS² (data-dependent MS²)
Full MS Resolution 70,000 FWHM
Full MS Scan Range m/z 150-900
dd-MS² Resolution 17,500 FWHM
Collision Energy HCD (Higher-Energy C-Trap Dissociation), stepped 20, 30, 40 eV

| Precursor Ion | [M+NH₄]⁺ at m/z 671.45986[2] |

Data and Performance

The UHPLC-Q-Orbitrap HRMS method provides excellent sensitivity and selectivity for Enniatin B1.

Table 3: Method Performance Characteristics (Urine Matrix)

Parameter Value Reference
Limit of Detection (LOD) 0.0005 ng/mL [2]
Limit of Quantification (LOQ) 0.001 ng/mL [2]
Linearity (R²) > 0.99 [5]
Recovery 78% - 95% [2]
Intra-day Precision (RSD) ≤ 8.7% [5]

| Inter-day Precision (RSD) | ≤ 13.4% |[5] |

Table 4: High-Resolution Mass Data for Enniatin B1

Adduct / Fragment Formula Calculated m/z Observed m/z Mass Error (ppm) Reference
[M+NH₄]⁺ (Precursor) C₃₆H₆₅N₃O₉ + NH₄ 671.4590 671.45986 < 2.5 [2]
Fragment Ion 1 C₂₉H₄₈N₂O₇ 550.3489 550.3483 -1.1 [2] (Derived)
Fragment Ion 2 C₁₇H₃₀NO₄ 312.2175 312.2170 -1.6 [2] (Derived)

| Fragment Ion 3 | C₁₁H₂₀NO₂ | 198.1494 | 198.1489 | -2.5 |[2] (Derived) |

Visualized Workflows

The following diagrams illustrate the experimental and data acquisition workflows.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample Collection Centrifuge Centrifugation (4000 rpm) Sample->Centrifuge Dilute Dilution & pH Adjustment Centrifuge->Dilute SPE Solid-Phase Extraction (SPE) Dilute->SPE Load Elute Elution SPE->Elute Wash Dry Evaporation to Dryness Elute->Dry Reconstitute Reconstitution Dry->Reconstitute UHPLC UHPLC Separation Reconstitute->UHPLC HRMS Q-Orbitrap HRMS Detection UHPLC->HRMS Processing Data Acquisition & Processing HRMS->Processing Quant Quantification & Reporting Processing->Quant

Caption: Overall experimental workflow from sample preparation to data analysis.

G cluster_orbitrap Q-Orbitrap Data-Dependent Acquisition (DDA) FullMS Full MS Scan (High Resolution: 70,000) Detect Precursor Ions PrecursorList Generate Precursor List (Top N Intensity) FullMS->PrecursorList Isolation Quadrupole Isolation of [M+NH₄]⁺ (m/z 671.459) PrecursorList->Isolation Fragmentation HCD Fragmentation Isolation->Fragmentation MS2Scan MS/MS Scan (Resolution: 17,500) Detect Fragment Ions Fragmentation->MS2Scan MS2Scan->FullMS Cycle

Caption: Data-dependent acquisition strategy on the Q-Orbitrap HRMS.

Conclusion

The described UHPLC-Q-Orbitrap HRMS method offers a robust, sensitive, and reliable approach for the analysis of Enniatin B1. The high mass accuracy and resolution of the Orbitrap analyzer ensure confident identification and minimize matrix interferences, while the UHPLC separation provides excellent chromatographic performance.[2][3] This protocol is well-suited for high-throughput screening and quantitative analysis in research and regulatory settings, enabling accurate assessment of exposure to this prevalent mycotoxin.

References

Measuring Enniatin B1-Induced Cell Death with the LDH Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1] As a common contaminant in cereals and grain-based products, it poses a potential risk to human and animal health.[2] Enniatin B1 exhibits a range of biological activities, including cytotoxic effects on various mammalian cell lines.[1] Its lipophilic nature allows it to integrate into cell membranes and act as an ionophore, disrupting cellular ion homeostasis.[2] The primary mechanisms of Enniatin B1's toxicity involve the induction of apoptosis (programmed cell death) and necrosis, characterized by loss of membrane integrity.[2][3] These cytotoxic effects are often mediated through the generation of oxidative stress, disruption of mitochondrial function, and activation of caspase signaling pathways.[1]

The lactate (B86563) dehydrogenase (LDH) assay is a widely used and reliable method for quantifying cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrotic and late-stage apoptotic cell death.[4] The amount of LDH released is directly proportional to the number of lysed cells.[5] The assay relies on a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) into a colored formazan (B1609692) product.[6] The intensity of the color, measured spectrophotometrically, correlates with the amount of LDH released and thus, the extent of cell death.[6]

These application notes provide a detailed protocol for measuring Enniatin B1-induced cell death using the LDH cytotoxicity assay.

Signaling Pathway of Enniatin B1-Induced Cell Death

Enniatin B1 triggers cell death through a multi-faceted signaling cascade. A simplified representation of the key pathways is illustrated below.

cluster_extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol cluster_mitochondrion Mitochondrion Enniatin_B1 Enniatin B1 Ionophore_Activity Ionophore Activity (Disruption of Ion Homeostasis) Enniatin_B1->Ionophore_Activity Membrane_Damage Membrane Damage Ionophore_Activity->Membrane_Damage ROS ↑ Reactive Oxygen Species (ROS) Ionophore_Activity->ROS Necrosis Necrosis Membrane_Damage->Necrosis Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Apoptosis Apoptosis Caspase_Activation->Apoptosis Mitochondrial_Dysfunction->Caspase_Activation

Caption: Signaling pathway of Enniatin B1-induced cell death.

Experimental Workflow for LDH Assay

The following diagram outlines the key steps in performing the LDH assay to measure Enniatin B1-induced cytotoxicity.

cluster_workflow LDH Assay Workflow start Start seed_cells 1. Seed cells in a 96-well plate start->seed_cells treat_cells 2. Treat cells with Enniatin B1 and controls seed_cells->treat_cells incubate 3. Incubate for a defined period (e.g., 24h) treat_cells->incubate collect_supernatant 4. Collect cell culture supernatant incubate->collect_supernatant add_reaction_mix 6. Add reaction mixture to supernatant collect_supernatant->add_reaction_mix prepare_reaction 5. Prepare LDH reaction mixture prepare_reaction->add_reaction_mix incubate_rt 7. Incubate at room temperature (protected from light) add_reaction_mix->incubate_rt add_stop_solution 8. Add stop solution incubate_rt->add_stop_solution measure_absorbance 9. Measure absorbance at 490 nm add_stop_solution->measure_absorbance analyze_data 10. Calculate % Cytotoxicity measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the LDH cytotoxicity assay.

Data Presentation: Quantitative Analysis of Enniatin B1 Cytotoxicity

The following table summarizes representative data on the dose-dependent cytotoxicity of Enniatin B1 in a hypothetical experiment using a human cell line (e.g., Caco-2) after 24 hours of exposure, as measured by the LDH assay.

Enniatin B1 Concentration (µM)Mean Absorbance (490 nm) ± SD% Cytotoxicity
0 (Vehicle Control)0.150 ± 0.0100%
10.205 ± 0.01510%
2.50.315 ± 0.02030%
50.530 ± 0.03570%
100.690 ± 0.040100%
Maximum LDH Release0.690 ± 0.040100%
Culture Medium Background0.050 ± 0.005N/A

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific LDH assay kit used.

Experimental Protocols

Materials and Reagents

  • Cell line of interest (e.g., Caco-2, HepG2, SH-SY5Y)

  • Complete cell culture medium

  • Enniatin B1 (high purity)

  • Vehicle for Enniatin B1 (e.g., DMSO)

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, lysis buffer, and stop solution)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

  • Humidified incubator (37°C, 5% CO₂)

Protocol for Measuring Enniatin B1-Induced LDH Release

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment with Enniatin B1:

    • Prepare serial dilutions of Enniatin B1 in serum-free culture medium.

    • Prepare the following controls in triplicate:

      • Vehicle Control (Spontaneous LDH Release): Wells with cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve Enniatin B1.

      • Maximum LDH Release Control: Wells with cells to be lysed to determine the maximum releasable LDH. Add lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.

      • Culture Medium Background Control: Wells containing only culture medium without cells.

    • Carefully remove the medium from the wells and add 100 µL of the prepared Enniatin B1 dilutions and controls to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • LDH Assay Procedure:

    • Following incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution to each well to terminate the reaction.

    • Gently tap the plate to mix the contents.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis and Calculation of Cytotoxicity:

    • Subtract the absorbance value of the culture medium background from all other absorbance readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      % Cytotoxicity = [ (Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100

The LDH assay is a robust and straightforward method for quantifying Enniatin B1-induced cytotoxicity. By following this detailed protocol, researchers can obtain reliable and reproducible data to assess the toxicological profile of Enniatin B1 and investigate its mechanisms of action. This information is crucial for risk assessment in food safety and for exploring the potential of Enniatin B1 in drug development.

References

Application Notes: Evaluating the Anti-Proliferative Effects of Enniatin B1 using the BrdU Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enniatin B1 is a mycotoxin produced by various Fusarium species, commonly found as a contaminant in grains and feed.[1] Emerging research has highlighted its cytotoxic and anti-proliferative properties, making it a subject of interest for toxicological assessment and potential therapeutic applications.[1][2] Enniatin B1 has been shown to induce cell cycle arrest at various phases, including G0/G1, S, and G2/M, depending on the cell line and experimental conditions.[1] Furthermore, it can trigger apoptosis through the intrinsic pathway and by modulating key signaling cascades such as the ERK pathway.[3] This document provides a detailed protocol for assessing the anti-proliferative effects of Enniatin B1 using the Bromodeoxyuridine (BrdU) assay, a reliable method for quantifying DNA synthesis.

Principle of the BrdU Assay

The BrdU assay is a non-radioactive method to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[4] This incorporated BrdU can then be detected by a specific monoclonal antibody, allowing for the quantification of proliferating cells.

Data Presentation: Anti-Proliferative and Cytotoxic Effects of Enniatin B1

The following tables summarize the quantitative effects of Enniatin B1 on various cell lines as reported in the scientific literature.

Table 1: IC50 Values of Enniatin B1 in Various Cell Lines

Cell LineCell TypeAssayExposure Time (h)IC50 (µM)
Caco-2Human colorectal adenocarcinomaMTT/Neutral Red24 - 720.8 - 11.5
HT-29Human colorectal adenocarcinomaMTT483.7
HepG2Human hepatocellular carcinomaAlamar Blue/MTT24 - 728.5 - 36
MRC-5Human lung fibroblastAlamar Blue244.7
CHO-K1Chinese hamster ovaryNot SpecifiedNot Specified2.47 - 4.53
H4IIERat hepatomaMTTNot Specified1 - 1.5
CCF-STTG1Human astrocytomaCCK-8484.4
PK-15Porcine kidneyNot Specified2441

Table 2: Effect of Enniatin B1 on Cell Cycle Distribution

Cell LineConcentration (µM)Exposure Time (h)Effect on Cell Cycle
HepG21.5 and 348 and 72Increased proportion of cells in G0/G1 phase, decreased proportion in G2/M phase.[1]
Caco-20.9 - 1524Cell cycle arrest in the G2/M phase.[1]
Caco-20.9 - 1572Cell cycle arrest in the S phase.[1]
RAW 264.7Not Specified24Accumulation of cells in the G0/G1 phase with a corresponding decrease in cyclin D1.[5]

Experimental Protocols

BrdU Cell Proliferation Assay Protocol

This protocol outlines the steps to measure the effect of Enniatin B1 on the proliferation of a chosen cell line.

Materials:

  • Cell line of interest (e.g., HepG2, Caco-2)

  • Complete cell culture medium

  • Enniatin B1 (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • BrdU Labeling Reagent (10 mM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (e.g., monoclonal mouse anti-BrdU)

  • Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment with Enniatin B1: Prepare serial dilutions of Enniatin B1 in complete culture medium. Remove the medium from the wells and add 100 µL of the Enniatin B1 dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Enniatin B1) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • BrdU Labeling: Add 10 µL of BrdU labeling reagent to each well (final concentration 10 µM). Incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Carefully remove the labeling medium. Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Remove the fixing solution and wash the wells three times with PBS.

    • Add 100 µL of anti-BrdU antibody diluted in antibody dilution buffer to each well. Incubate for 1 hour at room temperature.

    • Wash the wells three times with PBS.

    • Add 100 µL of the secondary antibody conjugate diluted in antibody dilution buffer. Incubate for 30 minutes at room temperature in the dark.

  • Detection:

    • Wash the wells three times with PBS.

    • Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature, or until color development is sufficient.

    • Add 100 µL of stop solution to each well to stop the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 BrdU Labeling and Detection cluster_2 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Enniatin B1 B->C D Incubate for 24-72h C->D E Add BrdU labeling solution D->E F Incubate for 2-4h E->F G Fix and denature cells F->G H Add anti-BrdU antibody G->H I Add secondary antibody H->I J Add TMB substrate I->J K Measure absorbance at 450nm J->K L Calculate % proliferation inhibition K->L

Caption: Experimental workflow for the BrdU assay to assess the effect of Enniatin B1 on cell proliferation.

Signaling Pathway of Enniatin B1-Induced Cell Cycle Arrest and Apoptosis

G cluster_0 Enniatin B1 Effects cluster_1 Cell Cycle Arrest cluster_2 Apoptosis Induction EnniatinB1 Enniatin B1 G0G1 G0/G1 Arrest (Decrease in Cyclin D1) EnniatinB1->G0G1 S S Phase Arrest EnniatinB1->S G2M G2/M Arrest EnniatinB1->G2M ERK Inhibition of ERK Pathway EnniatinB1->ERK Bax Upregulation of Bax EnniatinB1->Bax Bcl2 Downregulation of Bcl-2 EnniatinB1->Bcl2 Apoptosis Apoptosis ERK->Apoptosis Caspases Activation of Caspase-3 & -9 Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Signaling pathways affected by Enniatin B1, leading to cell cycle arrest and apoptosis.

References

Application Notes and Protocols for Broth Microdilution Method for Enniatin B1 MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1] It has garnered significant interest due to its diverse biological activities, including antifungal, antibacterial, and cytotoxic properties.[1][2] The primary mechanism of action of Enniatin B1 is attributed to its ionophoric capabilities, allowing it to transport cations across biological membranes, thereby disrupting cellular ion homeostasis. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Enniatin B1 against various microorganisms using the broth microdilution method, based on established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for Enniatin B1 against a selection of fungal and bacterial species. These values have been compiled from various scientific sources.

Table 1: Antifungal Activity of Enniatin B1

Fungal SpeciesStrainMIC (µg/mL)Reference
Candida albicansATCC 9002812.5[3]
Cryptococcus neoformansATCC 90112>50[3]

Note: Data on the antifungal spectrum of Enniatin B1 is limited, and further research is required to establish a comprehensive profile.

Table 2: Antibacterial Activity of Enniatin B1

Bacterial SpeciesStrainMIC (µg/mL)Reference
Bacillus subtilisATCC 663350[3]
Staphylococcus aureusATCC 2921350[3]
Mycobacterium intracellulareATCC 23068>50[1]

Note: Enniatin B1 generally exhibits more potent activity against Gram-positive bacteria compared to Gram-negative bacteria.[4]

Experimental Protocols

Principle of the Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[5] The method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[6] Each well is then inoculated with a standardized suspension of the test microorganism.[6] Following incubation, the MIC is determined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[5]

Materials and Reagents
  • Enniatin B1 (of known purity)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile reagent reservoirs

  • Multichannel pipette (8- or 12-channel)

  • Spectrophotometer or McFarland standards (0.5)

  • Test microorganisms (fungal or bacterial strains)

  • Positive control antimicrobial agent (e.g., ampicillin (B1664943) for bacteria, amphotericin B for fungi)

  • Sterile saline (0.85%)

  • Incubator

Experimental Workflow

experimental_workflow Experimental Workflow for Enniatin B1 MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Data Analysis prep_enniatin Prepare Enniatin B1 Stock Solution serial_dilution Perform Serial Dilutions of Enniatin B1 in Plate prep_enniatin->serial_dilution Add to first column prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculation Inoculate Microtiter Plate with Microbial Suspension prep_inoculum->inoculation prep_media Prepare Growth Media (CAMHB or RPMI) prep_media->serial_dilution serial_dilution->inoculation incubation Incubate Plates at Appropriate Temperature and Time inoculation->incubation controls Include Growth and Sterility Controls controls->incubation reading Read MICs Visually or with a Plate Reader incubation->reading analysis Determine MIC as Lowest Concentration with No Growth reading->analysis

Caption: Workflow for MIC determination of Enniatin B1.

Step-by-Step Protocol

1. Preparation of Enniatin B1 Stock Solution

  • Dissolve Enniatin B1 in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Further dilute the stock solution in the appropriate growth medium (CAMHB for bacteria or RPMI-1640 for fungi) to achieve the desired starting concentration for the serial dilutions. Note: The final concentration of DMSO in the wells should not exceed 1% to avoid affecting microbial growth.

2. Preparation of Inoculum

  • From a fresh culture of the test microorganism on an appropriate agar (B569324) plate, select several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). This can be done using a spectrophotometer or by visual comparison.

  • Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Procedure

  • Add 100 µL of the appropriate sterile growth medium to all wells of a 96-well microtiter plate.

  • Add 100 µL of the starting concentration of the Enniatin B1 solution to the wells in the first column.

  • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the growth control (no Enniatin B1), and the twelfth column will be the sterility control (no inoculum).

  • Inoculate all wells, except for the sterility control wells, with 100 µL of the standardized inoculum suspension.

4. Incubation

  • Cover the microtiter plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).

5. Determination of MIC

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Enniatin B1 at which there is no visible growth.

  • Alternatively, a microplate reader can be used to measure the optical density (OD) at a suitable wavelength (e.g., 600 nm). The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the growth control.

Mechanism of Action: Ionophoric Activity

The primary antimicrobial mechanism of Enniatin B1 is its function as an ionophore.[7][8] It can form complexes with cations, particularly potassium ions (K+), and facilitate their transport across the microbial cell membrane.[7] This disrupts the essential ion gradients, leading to membrane depolarization and ultimately, cell death.[9]

mechanism_of_action Mechanism of Action of Enniatin B1 cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects EnniatinB1 Enniatin B1 IonComplex Enniatin B1-K+ Complex EnniatinB1->IonComplex Binds K+ ions IonGradientDisruption Disruption of Ion Gradient IonComplex->IonGradientDisruption Transports K+ across membrane MembraneDepolarization Membrane Depolarization IonGradientDisruption->MembraneDepolarization CellularProcessInhibition Inhibition of Cellular Processes MembraneDepolarization->CellularProcessInhibition CellDeath Cell Death CellularProcessInhibition->CellDeath

Caption: Ionophoric mechanism of Enniatin B1 leading to cell death.

References

Application Notes and Protocols for Assessing Enniatin B1 Intestinal Permeability using the Caco-2 Cell Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1 (ENN B1) is a mycotoxin produced by various Fusarium species, frequently found as a contaminant in cereal grains and their derived products.[1] Due to its prevalence in the food chain, understanding its intestinal absorption and potential systemic toxicity is of significant public health interest. The Caco-2 cell line, derived from a human colorectal adenocarcinoma, serves as a robust and widely accepted in vitro model for predicting the oral absorption of xenobiotics.[2][3] When cultured on semipermeable supports, Caco-2 cells differentiate into a polarized monolayer of enterocytes that mimic the morphological and functional characteristics of the human small intestinal epithelium, including the formation of tight junctions and the expression of various transport proteins.[1][4] This model is invaluable for determining the intestinal permeability, identifying transport mechanisms, and assessing the cytotoxicity of compounds like Enniatin B1.[1]

These application notes provide a comprehensive guide for utilizing the Caco-2 cell model to evaluate the intestinal permeability of Enniatin B1. Detailed experimental protocols for cell culture, transport studies, and cytotoxicity assessment are presented, along with a summary of key quantitative data from the literature.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Enniatin B1 permeability and cytotoxicity in the Caco-2 cell model as reported in the scientific literature.

Table 1: Apparent Permeability (Papp) of Enniatin B1 in Caco-2 Monolayers

DirectionConcentration (µM)Papp (x 10-6 cm/s)Efflux Ratio (Papp B→A / Papp A→B)Reference
Apical to Basolateral (A→B)1.00.43 - 5.53Not Reported[5]
Basolateral to Apical (B→A)4.86.7 times higher than A→B6.7[6][7]

Note: The permeability of Enniatin B1 can be classified as low to moderate.[5] The high efflux ratio strongly suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[1][7]

Table 2: Transport of Enniatin B1 Across Caco-2 Monolayers Over Time

Concentration (µM)Time (hours)Transported Amount (%) (Apical to Basolateral)Reference
1.5123.4[7]
1.5467[7]
1.5 or 3.01~20[8]
1.5 or 3.04>60[8]

Table 3: Cytotoxicity of Enniatin B1 in Caco-2 Cells (IC50 Values)

Exposure Time (hours)IC50 (µM)Reference
2419.5[6]
482.7 ± 0.8[6]
721.99 ± 0.09[6]
Not Specified11.5[9]

Note: It is crucial to conduct permeability studies at non-cytotoxic concentrations to ensure that the observed transport is across an intact cell monolayer.

Experimental Protocols

Protocol 1: Caco-2 Cell Culture and Differentiation for Permeability Studies

This protocol describes the steps for culturing and differentiating Caco-2 cells on permeable supports to form a confluent and polarized monolayer.

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Transwell® permeable supports (e.g., 12-well or 24-well plates with polycarbonate membrane inserts, 0.4 µm pore size)

  • Cell culture flasks, plates, and other sterile consumables

Procedure:

  • Cell Culture Maintenance:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% penicillin-streptomycin.[4]

    • Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.[4]

    • Subculture the cells every 3-4 days, before they reach 80-90% confluency.

  • Seeding on Transwell® Inserts:

    • For permeability assays, seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.[4]

  • Differentiation:

    • Culture the cells on the Transwell® inserts for 21-28 days to allow for complete differentiation and the formation of a polarized monolayer with well-established tight junctions.[4]

    • Change the culture medium in both the apical and basolateral compartments every 2-3 days.[4]

  • Monolayer Integrity Assessment:

    • Before initiating the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be stable and sufficiently high (typically >300 Ω·cm2) to confirm a tight monolayer.[10]

    • Alternatively, the permeability of a paracellular marker, such as Lucifer yellow or mannitol, can be measured.

Protocol 2: Bidirectional Transport Assay of Enniatin B1

This protocol details the procedure for assessing the bidirectional transport of Enniatin B1 across the differentiated Caco-2 cell monolayer.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Enniatin B1 stock solution (in a suitable solvent like DMSO)

  • Control compounds (e.g., a high-permeability marker like propranolol (B1214883) and a low-permeability marker like mannitol)

  • Analytical instrumentation for quantifying Enniatin B1 (e.g., LC-MS/MS)

Procedure:

  • Preparation:

    • Prepare the transport buffer and warm it to 37°C.

    • Prepare the dosing solutions of Enniatin B1 and control compounds in the transport buffer at the desired concentrations. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells (typically ≤1%).

  • Washing and Pre-incubation:

    • Gently wash the Caco-2 monolayers twice with pre-warmed transport buffer to remove any residual culture medium.[4]

    • Pre-incubate the monolayers with transport buffer in both apical and basolateral compartments for 30 minutes at 37°C.[4]

  • Transport Experiment (Apical to Basolateral - A→B):

    • Remove the buffer from the apical compartment and replace it with the Enniatin B1 dosing solution.

    • Add fresh transport buffer to the basolateral compartment.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 120, and 180 minutes), collect samples from the basolateral (receiver) compartment and immediately replace the volume with fresh, pre-warmed transport buffer.[5]

    • At the end of the experiment, collect a sample from the apical (donor) compartment.

  • Transport Experiment (Basolateral to Apical - B→A):

    • Remove the buffer from the basolateral compartment and replace it with the Enniatin B1 dosing solution.

    • Add fresh transport buffer to the apical compartment.

    • Follow the same incubation and sampling procedure as for the A→B transport.

  • Sample Analysis:

    • Quantify the concentration of Enniatin B1 in all collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport (µmol/s).[4]

      • A is the surface area of the membrane (cm2).[4]

      • C0 is the initial concentration of the compound in the donor compartment (µmol/cm3).[4]

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) [1] An efflux ratio greater than 2 is indicative of active efflux.[1]

Protocol 3: Cytotoxicity Assay of Enniatin B1 on Caco-2 Cells

This protocol describes how to determine the cytotoxic effects of Enniatin B1 on Caco-2 cells to establish appropriate concentration ranges for permeability studies.

Materials:

  • Caco-2 cells

  • 96-well cell culture plates

  • Enniatin B1 stock solution

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed Caco-2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Enniatin B1 in culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of Enniatin B1. Include a vehicle control (medium with the same solvent concentration used for the highest Enniatin B1 concentration).

  • Incubation:

    • Incubate the cells for different time periods (e.g., 24, 48, and 72 hours) to match the duration of the permeability assay.

  • Cell Viability Assessment:

    • At the end of the incubation period, measure cell viability using a chosen assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the Enniatin B1 concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Transport Experiment cluster_transport Bidirectional Transport cluster_analysis Phase 3: Analysis Culture Caco-2 Cell Culture Seed Seed Cells on Transwell® Inserts Culture->Seed Differentiate Differentiate for 21-28 Days Seed->Differentiate TEER Assess Monolayer Integrity (TEER) Differentiate->TEER Prepare_Solutions Prepare Enniatin B1 Dosing Solutions TEER->Prepare_Solutions Wash Wash Monolayers Prepare_Solutions->Wash Pre_incubate Pre-incubate with Transport Buffer Wash->Pre_incubate A_to_B Apical to Basolateral (A->B) Transport Pre_incubate->A_to_B B_to_A Basolateral to Apical (B->A) Transport Pre_incubate->B_to_A Sample Collect Samples at Time Points A_to_B->Sample B_to_A->Sample Quantify Quantify Enniatin B1 (LC-MS/MS) Sample->Quantify Calculate_Papp Calculate Papp Values Quantify->Calculate_Papp Calculate_ER Calculate Efflux Ratio Calculate_Papp->Calculate_ER

Caption: Experimental workflow for Enniatin B1 permeability assay.

Potential Cellular Mechanisms of Enniatin B1

G cluster_membrane Cell Membrane cluster_cell Intracellular Effects ENN_B1_extra Enniatin B1 (Extracellular) Passive_Diffusion Passive Diffusion ENN_B1_extra->Passive_Diffusion ENN_B1_intra Enniatin B1 (Intracellular) Passive_Diffusion->ENN_B1_intra Pgp_efflux P-glycoprotein (P-gp) Efflux Pgp_efflux->ENN_B1_extra ENN_B1_intra->Pgp_efflux Efflux Mitochondria Mitochondrial Damage ENN_B1_intra->Mitochondria ROS Increased ROS Production ENN_B1_intra->ROS Mitochondria->ROS Cell_Cycle Cell Cycle Arrest (G2/M) ROS->Cell_Cycle Apoptosis Apoptosis/Necrosis Cell_Cycle->Apoptosis

Caption: Cellular transport and cytotoxic mechanisms of Enniatin B1.

References

Application Note: Protocol for Assessing the Antifungal Activity of Enniatin B1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Enniatin B1 (ENN B1) is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium fungi.[1] As an emerging mycotoxin, it is frequently found as a contaminant in food commodities, particularly cereal grains.[2][3] Enniatins exhibit a wide range of biological activities, including antibacterial, insecticidal, and cytotoxic properties.[3][4] The antifungal activity of ENN B1 has been reported as moderate and selective.[2] The primary mechanism of action is attributed to its ionophoric characteristics, enabling the transport of cations across cellular membranes.[2][3] This disruption of ion homeostasis leads to a cascade of downstream effects, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, programmed cell death.[2][5][6]

This document provides detailed protocols for assessing the antifungal efficacy of Enniatin B1, from initial screening of inhibitory concentrations to the investigation of its specific mechanisms of action.

Mechanism of Antifungal Action

Enniatin B1's lipophilic nature allows it to easily insert into the lipid bilayer of fungal cell membranes.[3] There, it acts as a cation ionophore, forming pores that increase the membrane's permeability to monovalent cations like potassium (K+), sodium (Na+), and calcium (Ca2+).[2][3] This leads to:

  • Disruption of Ion Homeostasis: The uncontrolled movement of ions dissipates the electrochemical gradients essential for cellular function.[2]

  • Mitochondrial Dysfunction: The influx of ions, particularly K+, into the mitochondria disrupts the mitochondrial membrane potential, uncouples oxidative phosphorylation, and impairs the organelle's ability to retain calcium.[2][6]

  • Oxidative Stress: Mitochondrial damage and metabolic disruption lead to the overproduction of Reactive Oxygen Species (ROS).[2][7][8]

  • Apoptosis Induction: Elevated ROS levels and cellular stress can trigger programmed cell death pathways, involving the activation of caspase enzymes.[2][8]

Data Presentation: Antifungal Spectrum of Enniatin B1

The antifungal activity of Enniatin B1 is selective and varies significantly between fungal species. The following table summarizes the reported activity.

Fungal SpeciesActivity ReportedReference
Candida albicansModerate Antifungal Activity[2]
Cryptococcus neoformansModerate Antifungal Activity[2]
Eutypa armeniacaeAntifungal Activity Demonstrated[5]
Fusarium species (various)Lack of Antifungal Activity[2][9]
Aspergillus species (various)Lack of Antifungal Activity[2][9]
Penicillium expansumLack of Antifungal Activity[2][9]
Beauveria bassianaLack of Antifungal Activity[9]
Trichoderma harzianumLack of Antifungal Activity[9]

Experimental Protocols and Visualizations

The following section details the experimental workflow and protocols for a comprehensive assessment of Enniatin B1's antifungal properties.

G Overall Experimental Workflow cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis start Prepare Fungal Inoculum & Enniatin B1 Stock mic Determine Minimum Inhibitory Concentration (MIC) start->mic mfc Determine Minimum Fungicidal Concentration (MFC) mic->mfc ros Assess Reactive Oxygen Species (ROS) Production mic->ros caspase Measure Caspase-3/7 Activation ros->caspase analysis Analyze & Correlate Data caspase->analysis conclusion Elucidate Mechanism of Action analysis->conclusion

General workflow for in vitro antifungal testing.
Protocol 1: Determination of Minimum Inhibitory (MIC) and Minimum Fungicidal (MFC) Concentrations

This protocol uses the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC).[10][11]

Materials:

  • 96-well microtiter plates (sterile, flat-bottom)

  • Fungal isolate of interest

  • Appropriate broth medium (e.g., RPMI 1640)

  • Enniatin B1 stock solution (in a suitable solvent like DMSO)

  • Spectrophotometer or microplate reader

  • Hemocytometer or automated cell counter

  • Appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar)

Procedure:

  • Inoculum Preparation: a. Culture the fungal strain on an agar plate to obtain fresh colonies. b. Harvest spores or yeast cells and suspend them in sterile saline. For filamentous fungi, filter the suspension through sterile glass wool to remove hyphal fragments.[12] c. Adjust the suspension turbidity with a spectrophotometer to a 0.5 McFarland standard. d. Further dilute the suspension in the broth medium to achieve a final concentration of approximately 0.5–2.5 x 10⁵ CFU/mL in the assay wells.[12][13]

  • Serial Dilution of Enniatin B1: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the Enniatin B1 stock solution to the first column of wells, creating a 2x concentrated starting solution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last column.[14]

  • Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well (final volume will be 200 µL). b. Include control wells:

    • Growth Control: 100 µL broth + 100 µL inoculum (no drug).
    • Sterility Control: 200 µL broth only (no inoculum).
    • Solvent Control: 100 µL broth + 100 µL inoculum with the highest concentration of the solvent used for the stock solution. c. Seal the plate and incubate at the optimal temperature for the fungus (e.g., 35-37°C) for 24-72 hours, until growth is clearly visible in the growth control well.[15]

  • MIC Determination: a. The MIC is the lowest concentration of Enniatin B1 at which there is no visible growth (or a significant reduction in turbidity, e.g., ≥50%) compared to the growth control.[14][15] This can be assessed visually or by reading absorbance at 600 nm.[12]

  • MFC Determination: a. Take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). b. Spot-plate the aliquot onto a fresh agar plate. c. Incubate the agar plate at the appropriate temperature until growth is visible in control spots. d. The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.

G Proposed Antifungal Mechanism of Enniatin B1 ennB1 Enniatin B1 membrane Fungal Cell Membrane ennB1->membrane Inserts into pore Ionophore Pore Formation membrane->pore ions K+, Na+, Ca2+ Influx pore->ions homeostasis Disruption of Ion Homeostasis ions->homeostasis mitochondria Mitochondria homeostasis->mitochondria Impacts mito_dysfunction Mitochondrial Dysfunction mitochondria->mito_dysfunction Leads to potential Loss of Membrane Potential (ΔΨm) mito_dysfunction->potential oxphos Uncoupling of Oxidative Phosphorylation mito_dysfunction->oxphos ros Increased ROS Production mito_dysfunction->ros Causes stress Oxidative Stress ros->stress caspase_pathway Apoptotic Pathway Activation stress->caspase_pathway Triggers caspase_activation Caspase-3/7 Activation caspase_pathway->caspase_activation apoptosis Apoptosis / Fungal Cell Death caspase_activation->apoptosis

Proposed signaling pathway for Enniatin B1.
Protocol 2: Assessment of Reactive Oxygen Species (ROS) Production

This protocol uses the cell-permeable fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (H₂DCFDA) to detect intracellular ROS.[16] H₂DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17]

Materials:

  • 96-well black microtiter plates (for fluorescence reading)

  • Fungal cell suspension (prepared as in Protocol 1)

  • Enniatin B1 (at MIC, 2x MIC, etc.)

  • H₂DCFDA probe (e.g., 10 mM stock in DMSO)

  • Positive control (e.g., Hydrogen peroxide, H₂O₂)

  • Fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm)

Procedure:

  • Cell Preparation and Treatment: a. Prepare a fungal suspension and adjust to a concentration of approximately 10⁷ cells/mL in a suitable buffer (e.g., PBS).[17] b. Add the cell suspension to the wells of the black 96-well plate. c. Treat the cells with different concentrations of Enniatin B1 (e.g., 0.5x, 1x, and 2x MIC) and the positive control (H₂O₂). Include an untreated cell control. d. Incubate for a predetermined time (e.g., 1-3 hours) at the optimal growth temperature.

  • Probe Loading: a. Add H₂DCFDA to each well to a final concentration of 10-20 µM. b. Incubate the plate in the dark for 30-60 minutes at 37°C to allow for probe uptake and deacetylation.

  • Fluorescence Measurement: a. Measure the fluorescence intensity using a microplate reader at Ex/Em wavelengths of ~485/535 nm. b. Readings can be taken at multiple time points to assess the kinetics of ROS production.

  • Data Analysis: a. Subtract the fluorescence of a "no-cell" blank control from all readings. b. Express the results as a fold change in fluorescence relative to the untreated control.

Protocol 3: Caspase-3/7 Activation Assay

This protocol measures the activity of key executioner caspases involved in apoptosis.[18] Commercial kits, such as the Caspase-Glo® 3/7 Assay, provide a simple "add-mix-measure" format using a proluminescent substrate.[19]

Materials:

  • 96-well white microtiter plates (for luminescence)

  • Fungal cell suspension

  • Enniatin B1

  • Caspase-Glo® 3/7 Assay kit (or similar fluorometric/colorimetric kit)[19][20]

  • Luminometer or appropriate plate reader

Procedure:

  • Cell Seeding and Treatment: a. Seed the fungal cells into the wells of a white 96-well plate. b. Treat the cells with various concentrations of Enniatin B1 (e.g., 0.5x, 1x, and 2x MIC). Include positive and negative controls as recommended by the kit manufacturer. c. Incubate for a period sufficient to induce apoptosis (e.g., 6-24 hours), which may need to be optimized.

  • Assay Reagent Addition: a. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. b. Add 100 µL of the reagent directly to each 100 µL of cell culture in the wells.[19] c. Mix briefly on a plate shaker to induce cell lysis and initiate the enzymatic reaction.

  • Incubation and Measurement: a. Incubate the plate at room temperature for 1-3 hours, protected from light. b. Measure the luminescence using a luminometer. The light signal is proportional to the amount of active caspase-3/7.[19]

  • Data Analysis: a. Subtract the background luminescence from a "no-cell" control. b. Calculate the fold increase in caspase activity for treated samples compared to the untreated control.

References

Application Notes and Protocols for Enniatin B1 Sample Preparation from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1 is an emerging mycotoxin produced by various Fusarium species, frequently contaminating cereals such as wheat, barley, and maize, as well as their by-products.[1] Due to potential health risks associated with dietary exposure, regulatory bodies like the European Food Safety Authority (EFSA) have emphasized the need for sensitive and validated analytical methods to monitor its presence in food and feed.[1][2] The complexity of food, feed, and biological matrices presents a significant challenge for the accurate quantification of Enniatin B1, often requiring extensive sample preparation to remove interfering substances.[1][3]

This document provides detailed application notes and protocols for the sample preparation of Enniatin B1 from various complex matrices, focusing on extraction and cleanup methodologies. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3]

Experimental Workflows

The general workflow for the analysis of Enniatin B1 from complex matrices involves sample homogenization, extraction of the analyte, cleanup of the extract to remove interfering components, and subsequent instrumental analysis.

Enniatin B1 Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix (e.g., Cereal, Urine, Plasma) Homogenization Homogenization Sample->Homogenization Extraction Extraction (LLE, SPE, QuEChERS) Homogenization->Extraction Cleanup Cleanup/Purification Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Acquisition and Quantification LCMS->Data Detailed Enniatin B1 Sample Preparation Workflow cluster_start Initial Steps cluster_extraction Extraction Methods cluster_cleanup Cleanup and Analysis Start Sample Collection (Cereal, Feed, Urine, etc.) Homogenize Homogenization/ Grinding Start->Homogenize LLE Liquid-Liquid Extraction (LLE) (e.g., Acetonitrile/Water) Homogenize->LLE Solvent Addition SPE Solid-Phase Extraction (SPE) (e.g., Oasis HLB, Carbograph) Homogenize->SPE Direct Loading or Solvent Extraction QuEChERS QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Homogenize->QuEChERS Acetonitrile Extraction + Salting Out Final_Extract Final Extract LLE->Final_Extract Phase Separation & Evaporation/Reconstitution Cleanup_SPE SPE Cleanup SPE->Cleanup_SPE Cleanup_dSPE Dispersive SPE (d-SPE) Cleanup QuEChERS->Cleanup_dSPE Centrifugation Cleanup_SPE->Final_Extract Elution & Evaporation/Reconstitution Cleanup_dSPE->Final_Extract Supernatant Transfer & Evaporation/Reconstitution LCMS_Analysis LC-MS/MS Analysis Final_Extract->LCMS_Analysis

References

Application Notes and Protocols for the Quantification of Enniatin B1 in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1 is a mycotoxin produced by various Fusarium species, commonly found as a contaminant in cereals and their by-products, which are major components of animal feed.[1][2] Due to its potential toxic effects on livestock, including cytotoxic and ionophoric activities, accurate quantification of Enniatin B1 in animal feed is crucial for ensuring feed safety and animal health.[3][4] These application notes provide a comprehensive overview of the analytical methods for the quantification of Enniatin B1 in animal feed, including detailed experimental protocols and data presentation.

Data Presentation

The following tables summarize the quantitative data on the occurrence of Enniatin B1 in various animal feed matrices as reported in scientific literature.

Table 1: Occurrence of Enniatin B1 in Raw Feed Materials

Feed MaterialNumber of Samples (n)Incidence (%)Concentration Range (µg/kg)Maximum Concentration (µg/kg)Reference
Barley38100Not Reported3240[1]
Wheat--Not Reported5800[1]
Maize (fresh)--Not Reported2598[1]
Raw Materials (unspecified)39-36.3 - 113.2113.2[1]
Raw Materials (unspecified)4895Not Reported-[1]

Table 2: Occurrence of Enniatin B1 in Compound Animal Feed

Animal Feed TypeNumber of Samples (n)Incidence (%)Concentration Range (µg/kg)Maximum Concentration (µg/kg)Reference
Complete Feedstuffs48-7.4 - 28.828.8[1][5]
Bovine Feed875Not Reported-[5]
Pig Feed--Not Reported-[3]
Poultry Feed--Not Reported-[3]
Rabbit Feed100-Not Reported-[6]
Rodent Feed100-Not Reported-[6]

Experimental Protocols

This section details the methodologies for the extraction, cleanup, and quantification of Enniatin B1 in animal feed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely used and validated method.[1][2][7]

Protocol 1: Quantification of Enniatin B1 in Animal Feed using LC-MS/MS

1. Scope: This protocol is applicable for the quantitative analysis of Enniatin B1 in various animal feed matrices, including raw materials (e.g., maize, wheat, barley) and compound feeds.

2. Principle: Enniatin B1 is extracted from the feed sample using an organic solvent, followed by a cleanup step to remove interfering matrix components. The purified extract is then analyzed by LC-MS/MS for accurate quantification.

3. Reagents and Materials:

  • Enniatin B1 certified reference standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or QuEChERS kits

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with an electrospray ionization (ESI) source

4. Sample Preparation and Extraction:

  • Homogenization: Grind the animal feed sample to a fine powder to ensure homogeneity.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (80:20, v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant (the extract).

5. Cleanup (Option A: Solid Phase Extraction - SPE):

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Loading: Load 5 mL of the extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water/methanol (80:20, v/v) to remove polar impurities.

  • Elution: Elute Enniatin B1 with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.

6. Cleanup (Option B: Dispersive Solid Phase Extraction - d-SPE / QuEChERS): [1][2]

  • Transfer a portion of the initial acetonitrile extract to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and MgSO4).

  • Vortex for 1 minute.

  • Centrifuge at high speed for 5 minutes.

  • Take an aliquot of the supernatant for LC-MS/MS analysis, which may require dilution with the mobile phase.

7. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Enniatin B1.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: The specific m/z transitions for Enniatin B1 should be optimized using a standard solution. A common precursor ion is the ammonium adduct [M+NH4]+.

    • Collision Energy and other MS parameters: Optimize for maximum sensitivity and specificity.

8. Quantification:

  • Prepare a calibration curve using the Enniatin B1 certified reference standard in the mobile phase.

  • Quantify the amount of Enniatin B1 in the sample by comparing the peak area of the sample with the calibration curve.

  • The results are typically expressed in µg/kg of the feed sample.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Feed Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE Option A QuEChERS QuEChERS (d-SPE) Extraction->QuEChERS Option B LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS QuEChERS->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: Experimental workflow for the quantification of Enniatin B1 in animal feed.

Signaling Pathway

Enniatin B1 exerts its toxicity through various mechanisms, including the induction of apoptosis and oxidative stress.[7] The following diagram illustrates a simplified signaling pathway of Enniatin B1-induced apoptosis.

enniatin_b1_apoptosis_pathway cluster_cellular_effects Cellular Effects cluster_apoptotic_pathway Apoptotic Pathway Enniatin_B1 Enniatin B1 ROS_Production Increased ROS Production Enniatin_B1->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Enniatin_B1->Mitochondrial_Dysfunction Ca_Homeostasis Altered Ca2+ Homeostasis Enniatin_B1->Ca_Homeostasis ROS_Production->Mitochondrial_Dysfunction Bax_upregulation Bax Upregulation Mitochondrial_Dysfunction->Bax_upregulation Bcl2_downregulation Bcl-2 Downregulation Mitochondrial_Dysfunction->Bcl2_downregulation Caspase9_activation Caspase-9 Activation Bax_upregulation->Caspase9_activation Bcl2_downregulation->Caspase9_activation Caspase3_activation Caspase-3 Activation Caspase9_activation->Caspase3_activation Apoptosis Apoptosis Caspase3_activation->Apoptosis

Caption: Simplified signaling pathway of Enniatin B1-induced apoptosis.

References

Application of Enniatin B1 in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1] While known as a contaminant in cereals, it has garnered significant interest in cancer research due to its potent cytotoxic activities against a range of cancer cell lines.[1][2] Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and generation of oxidative stress, makes it a promising candidate for investigation as a potential anticancer agent.[3][4] Enniatin B1's ability to act as an ionophore, disrupting cellular ion homeostasis, is central to its biological effects.[5][6] Furthermore, its interaction with ATP-binding cassette (ABC) transporters suggests a potential role in overcoming multidrug resistance in cancer cells.[7][8]

These application notes provide a comprehensive overview of Enniatin B1's mechanisms of action and its applications in cancer research, supplemented with detailed experimental protocols and quantitative data.

Mechanisms of Action in Cancer Cells

Enniatin B1 exerts its anti-cancer effects through a variety of interconnected mechanisms:

  • Induction of Apoptosis: Enniatin B1 is a potent inducer of programmed cell death (apoptosis).[9] This process is often mediated by the overproduction of reactive oxygen species (ROS) and involves the activation of caspase enzymes, such as caspase-3 and caspase-9.[7][10] It also modulates the expression of key apoptosis-regulating proteins, leading to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl2.[7][10]

  • Generation of Reactive Oxygen Species (ROS): A key factor in Enniatin B1-induced toxicity is the generation of ROS.[7] This oxidative stress can lead to DNA damage, lipid peroxidation, and ultimately trigger the apoptotic cascade.[7][11]

  • Cell Cycle Arrest: Enniatin B1 can inhibit cancer cell proliferation by inducing cell cycle arrest.[3][12] Depending on the cell line and concentration, it can cause arrest in the G0/G1, S, or G2/M phases of the cell cycle.[7][10]

  • Mitochondrial Dysfunction: The mitochondria are a primary target for Enniatin B1. It disrupts mitochondrial function by causing permeabilization of the mitochondrial membrane and depolarization of the mitochondrial membrane potential, which are critical steps in the intrinsic pathway of apoptosis.[7][9][12]

  • Alteration of Calcium Homeostasis: As an ionophore, Enniatin B1 can transport cations across cellular membranes, leading to an alteration of intracellular calcium (Ca2+) homeostasis.[5][7] This disruption can trigger caspase-induced apoptotic cell death.[7]

  • Inhibition of ABC Transporters: Enniatin B1 has been shown to inhibit ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2).[7][13] These transporters are often overexpressed in cancer cells and contribute to multidrug resistance by pumping chemotherapeutic drugs out of the cell. By inhibiting these pumps, Enniatin B1 may enhance the efficacy of other anticancer drugs.[6][7]

  • Disruption of Signaling Pathways: Enniatin B1 can interfere with key signaling pathways involved in cell proliferation and survival. It has been shown to disrupt the extracellular-regulated protein kinase (ERK) pathway and inhibit the activation of NF-κB, both of which are crucial for cancer cell growth.[7][14][15]

Data Presentation: Comparative Cytotoxicity of Enniatin B1

The cytotoxic potential of Enniatin B1 varies across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in the literature.

Cell LineCell TypeIC50 (µM)Exposure TimeAssay
Caco-2Human colorectal adenocarcinoma0.8 - 10.824 - 72 hMTT, Neutral Red
HT-29Human colorectal adenocarcinoma3.7 - 16.624 - 72 hMTT
HepG2Human hepatocellular carcinoma8.5 - 24.324 - 72 hAlamar Blue, MTT
H4IIERat hepatoma~1.024 hMTT
CHO-K1Chinese hamster ovary2.47 - 4.5324 - 72 hNot Specified
MRC-5Human lung fibroblast4.5 - 4.724 - 72 hAlamar Blue
PK-15Porcine kidney4124 hNot Specified
CCF-STTG1Human astrocytoma4.448 hCCK-8

(Data compiled from multiple sources[7][16][17])

Experimental Protocols

Here are detailed protocols for key experiments to assess the anticancer effects of Enniatin B1.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Enniatin B1 stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Enniatin B1 in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted Enniatin B1 solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Enniatin B1 concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the log of Enniatin B1 concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • Enniatin B1

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Enniatin B1 at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • Enniatin B1

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with Enniatin B1 as described in the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflow

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat cells with various concentrations of Enniatin B1 start->treatment cell_viability cell_viability treatment->cell_viability apoptosis apoptosis treatment->apoptosis cell_cycle cell_cycle treatment->cell_cycle ros ros treatment->ros mmp mmp treatment->mmp data_analysis Data Analysis and Interpretation ic50 ic50 cell_viability->ic50 ic50->data_analysis apoptosis->data_analysis cell_cycle->data_analysis ros->data_analysis mmp->data_analysis

EnniatinB1_Mechanisms cluster_primary Primary Effects cluster_downstream Downstream Cellular Events cluster_outcome Cellular Outcomes EnniatinB1 Enniatin B1 Ionophore Ionophoric Activity EnniatinB1->Ionophore ABC_Inhibition ABC Transporter Inhibition EnniatinB1->ABC_Inhibition Signaling Signaling Pathway Alteration (e.g., ERK) EnniatinB1->Signaling Ca_Disruption Ca²⁺ Homeostasis Disruption Ionophore->Ca_Disruption MDR_Reversal MDR Reversal (Potential) ABC_Inhibition->MDR_Reversal ROS_Generation ROS Generation Ca_Disruption->ROS_Generation Mitochondria Mitochondrial Dysfunction Ca_Disruption->Mitochondria ROS_Generation->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Signaling->Apoptosis CellCycleArrest Cell Cycle Arrest Signaling->CellCycleArrest

References

Enniatin B1 as an Antimicrobial Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1][2] It has garnered significant interest within the scientific community due to its diverse biological activities, including its potential as an antimicrobial agent.[3][4] Enniatin B1 has demonstrated notable activity against a range of pathogenic microorganisms.[2][4] This document provides detailed application notes and protocols for researchers investigating the antimicrobial properties of Enniatin B1, with a focus on its antibacterial applications.

The primary antimicrobial mechanism of Enniatin B1 is attributed to its ionophoric properties.[5] Its lipophilic nature allows it to insert into the lipid bilayer of microbial cell membranes, forming pores that facilitate the transport of cations.[5][6] This disrupts the crucial ion gradients across the membrane, leading to depolarization and ultimately, inhibition of essential cellular processes and macromolecule synthesis.[6]

Data Presentation

Antimicrobial Spectrum of Enniatin B1

Enniatin B1 exhibits selective antimicrobial activity, with reported efficacy primarily against Gram-positive bacteria and Mycobacterium species.[3][6] It has been shown to be inactive against Gram-negative bacteria.[3]

Table 1: Antibacterial Activity of Enniatin B1 against various bacterial species.

Bacterial SpeciesGram StainActivityReference
Escherichia coliNegativeActive[4]
Yersinia enterocoliticaNegativeActive[4]
Clostridium perfringensPositiveActive[2][4]
Enterococcus faeciumPositiveActive[4]
Bifidobacterium adolescentisPositiveActive[2][4]
Streptococcus thermophilusPositiveActive[2]
Lactobacillus spp.PositiveActive[2]
Bifidobacterium spp.PositiveActive[2]
Bacillus subtilisPositiveInactive[2]
Mycobacterium tuberculosisN/AActive (in mixture)[2][7]

Table 2: Cytotoxicity of Enniatin B1 against various cell lines.

Cell LineCell TypeIC50 Value (µM)Exposure Time (h)Reference
Caco-2Human colorectal adenocarcinoma11.548[8]
IPEC-1Porcine intestinal epithelial15.848[8]
HT-29Human colorectal adenocarcinoma3.748[8]
HepG2Human liver cancer8.548[8]
CCF-STTG1Human astrocytoma4.448[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of Enniatin B1 using the broth microdilution method.[6][9]

Materials:

  • Enniatin B1

  • Test microorganism

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Enniatin B1 Stock Solution: Dissolve Enniatin B1 in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to create a working stock solution at twice the highest desired final concentration.

  • Preparation of Bacterial Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the Enniatin B1 working stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Column 11 will serve as the positive control (bacteria with no Enniatin B1), and column 12 will be the negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Enniatin B1 at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

MIC_Workflow prep_enniatin Prepare Enniatin B1 Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_enniatin->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Plate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Determine MIC incubation->read_results

Caption: Workflow for MIC determination of Enniatin B1.

Protocol 2: Bacterial Membrane Depolarization Assay

This assay measures the ability of Enniatin B1 to depolarize the bacterial cell membrane using a membrane potential-sensitive dye.[6]

Materials:

  • Enniatin B1

  • Test microorganism

  • DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) or other suitable membrane potential-sensitive fluorescent dye

  • HEPES buffer

  • Glucose

  • KCl

  • Black, clear-bottom 96-well plates

  • Fluorometric plate reader

Procedure:

  • Preparation of Bacterial Suspension: Grow the test bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with HEPES buffer, and resuspend in the same buffer to a final OD₆₀₀ of 0.05.

  • Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.4 µM and incubate in the dark at room temperature for approximately 1 hour to allow for dye uptake and fluorescence quenching.

  • Fluorescence Measurement: Transfer 100 µL of the dye-loaded bacterial suspension to the wells of a black 96-well plate.

  • Baseline Reading: Measure the baseline fluorescence for several minutes using a fluorometer (excitation ~622 nm, emission ~670 nm).

  • Addition of Enniatin B1: Add various concentrations of Enniatin B1 (e.g., 1x, 2x, 4x MIC) to the wells.

  • Monitoring Fluorescence: Immediately begin monitoring the fluorescence intensity over time (e.g., every 30-60 seconds for 30-60 minutes). An increase in fluorescence intensity relative to an untreated control indicates membrane depolarization.

Signaling Pathways and Mechanism of Action

The antimicrobial activity of Enniatin B1 is primarily driven by its ability to disrupt the integrity and function of the microbial cell membrane.[5][6] As an ionophore, it facilitates the transport of cations across the lipid bilayer, leading to a collapse of the membrane potential.[6] This disruption of the electrochemical gradient inhibits essential cellular processes that are dependent on it, such as ATP synthesis and nutrient transport, ultimately leading to cell death.

In the context of eukaryotic cells, Enniatin B1 has been shown to induce apoptosis through pathways involving the upregulation of pro-apoptotic genes like Bax and Caspase-3, and the downregulation of anti-apoptotic factors such as Bcl2l1.[7] It can also induce oxidative stress and alter mitochondrial membrane permeability.[1][7] While the specific signaling cascades triggered by Enniatin B1 in bacteria are less defined, the initial and critical event is the dissipation of the membrane potential.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane enniatin Enniatin B1 pore Ion Channel/ Pore Formation enniatin->pore Inserts into membrane depolarization Membrane Depolarization pore->depolarization Cation influx atp_synthesis Inhibition of ATP Synthesis depolarization->atp_synthesis nutrient_transport Disruption of Nutrient Transport depolarization->nutrient_transport cell_death Bacterial Cell Death atp_synthesis->cell_death nutrient_transport->cell_death

Caption: Proposed mechanism of antimicrobial action for Enniatin B1.

Conclusion

Enniatin B1 presents a promising scaffold for the development of new antimicrobial agents, particularly against Gram-positive bacteria. Its ionophoric mechanism of action, which targets the fundamental integrity of the bacterial cell membrane, may be less prone to the development of resistance compared to antibiotics that target specific enzymes. However, a significant consideration for its therapeutic application is its cytotoxicity towards mammalian cells.[1][8] Future research should focus on structure-activity relationship studies to design analogs of Enniatin B1 with improved selectivity for microbial membranes and reduced host cell toxicity. The protocols provided in this document offer a framework for the systematic evaluation of Enniatin B1 and its derivatives as potential antimicrobial drug candidates.

References

Enniatin B1 for Insect Pest Management: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered scientific interest for its diverse biological activities. While its cytotoxic effects on mammalian cell lines are well-documented, research into its potential as an insecticidal agent for pest management is an emerging field. Enniatins, as a class of mycotoxins, are known for their ionophoric properties, enabling them to transport cations across biological membranes, leading to disruption of cellular ion homeostasis and subsequent cell death.[1][2][3][4] This document provides detailed application notes and protocols for researchers investigating the insecticidal potential of Enniatin B1. It summarizes the current, albeit limited, quantitative data, outlines a general experimental protocol for insect bioassays, and visualizes the proposed mechanism of action and experimental workflows.

Data Presentation

The current body of research on the direct insecticidal effects of Enniatin B1 is limited. Most available data pertains to its in vitro cytotoxicity against insect cell lines or the effects of related enniatins on specific insect species. The following table summarizes key quantitative findings to date.

CompoundTarget Organism/Cell LineMetricValueExposure TimeReference
Enniatin B1Spodoptera frugiperda (Fall Armyworm) - Sf9 cell lineIC₅₀6.6 µM48 h[5]
Enniatin BSitobion avenae (English grain aphid)MortalityNo significant effectNot specified[6]

Note: The lack of extensive in-vivo data for Enniatin B1 necessitates further research to establish its efficacy against a broader range of insect pests. The provided IC₅₀ value for the Sf9 cell line suggests potential insecticidal activity, which needs to be validated through whole-organism bioassays.

Experimental Protocols

The following is a generalized protocol for assessing the insecticidal activity of Enniatin B1 against a model insect pest, such as the fall armyworm (Spodoptera frugiperda). This protocol can be adapted for other insect species.

Objective: To determine the lethal and sublethal effects of Enniatin B1 on the larvae of Spodoptera frugiperda.

Materials:

  • Enniatin B1 (purity ≥98%)

  • Acetone (B3395972) or other suitable solvent

  • Distilled water

  • Triton X-100 or similar surfactant

  • Artificial diet for Spodoptera frugiperda

  • Rearing containers for larvae (e.g., 24-well plates or individual cups)

  • Spodoptera frugiperda larvae (e.g., second or third instar)

  • Micro-applicator or pipette

  • Incubator or environmental chamber (maintained at appropriate temperature, humidity, and photoperiod for the insect species)

Procedure:

  • Preparation of Enniatin B1 Stock Solution:

    • Dissolve a known weight of Enniatin B1 in a minimal amount of acetone to create a high-concentration stock solution.

    • Store the stock solution at -20°C in a tightly sealed, light-protected container.

  • Preparation of Test Concentrations (Diet Incorporation Method):

    • Prepare a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure proper mixing with the diet.

    • Incorporate the different concentrations of Enniatin B1 into the molten artificial diet just before it solidifies. Ensure thorough mixing to achieve a homogenous distribution.

    • Prepare a control diet containing the same concentration of acetone and surfactant but without Enniatin B1.

    • Dispense the treated and control diets into the rearing containers.

  • Insect Bioassay:

    • Starve the larvae for 2-4 hours before the experiment.

    • Carefully place one larva into each well or cup containing the treated or control diet.

    • Seal the containers with a breathable lid.

    • Place the containers in an incubator set to the optimal conditions for Spodoptera frugiperda development (e.g., 25 ± 1°C, 65 ± 5% RH, 14:10 h L:D photoperiod).

  • Data Collection:

    • Record larval mortality at 24, 48, 72, and 96 hours post-treatment. Larvae that do not respond to gentle prodding with a fine brush are considered dead.

    • At the end of the observation period, record the weight of the surviving larvae to assess sublethal effects on growth and development.

    • Monitor surviving larvae through pupation and adult emergence to record any developmental abnormalities or effects on reproduction.

  • Statistical Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Calculate the lethal concentrations (e.g., LC₅₀ and LC₉₀) using probit analysis.

    • Analyze sublethal effects (e.g., larval weight, pupation rate) using appropriate statistical tests such as ANOVA followed by a post-hoc test for multiple comparisons.

Visualizations

Signaling Pathway

The primary mechanism of action for enniatins is their ionophoric activity, which disrupts the ion balance across cellular membranes. This can lead to a cascade of events culminating in apoptosis (programmed cell death). The following diagram illustrates a plausible signaling pathway for Enniatin B1-induced cytotoxicity in insect cells.

EnniatinB1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol Enniatin B1 Enniatin B1 Ion_Channel Ionophore Formation Enniatin B1->Ion_Channel Inserts into membrane Ion_Imbalance K+ Efflux Na+, Ca2+ Influx Ion_Channel->Ion_Imbalance Disrupts ion gradients Mitochondrial_Stress Mitochondrial Stress Ion_Imbalance->Mitochondrial_Stress Induces Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Proposed signaling pathway of Enniatin B1 in insect cells.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for evaluating the insecticidal activity of Enniatin B1.

Insect_Bioassay_Workflow cluster_prep Preparation Phase cluster_bioassay Bioassay Phase cluster_analysis Data Analysis Phase A Prepare Enniatin B1 Stock Solution B Prepare Serial Dilutions and Control A->B C Incorporate into Artificial Diet B->C D Introduce Insect Larvae to Treated Diet C->D E Incubate under Controlled Conditions D->E F Record Mortality (24, 48, 72, 96h) E->F G Measure Sublethal Effects (e.g., Larval Weight) E->G H Perform Statistical Analysis (Probit, ANOVA) F->H G->H I Determine LC50/LC90 and Sublethal Effects H->I

Caption: Workflow for Enniatin B1 insect bioassay.

Conclusion and Future Directions

The available data, primarily from in vitro studies, suggests that Enniatin B1 has the potential to be developed as an insecticidal agent. However, a significant knowledge gap exists regarding its in-vivo efficacy against a wide range of economically important insect pests. Future research should focus on:

  • Broad-spectrum screening: Evaluating the toxicity of Enniatin B1 against various insect orders, including Lepidoptera, Hemiptera, Coleoptera, and Diptera.

  • Mode of application studies: Investigating the efficacy of different application methods, such as topical application and contact toxicity, in addition to dietary intake.

  • Mechanism of action studies in insects: Elucidating the specific molecular targets and signaling pathways affected by Enniatin B1 in insects to understand its mode of action better.

  • Sublethal effects: Conducting detailed studies on the sublethal impacts of Enniatin B1 on insect development, reproduction, and behavior.

  • Synergistic/antagonistic effects: Investigating the interaction of Enniatin B1 with other mycotoxins or conventional insecticides.

By addressing these research areas, the scientific community can gain a comprehensive understanding of Enniatin B1's potential as a novel tool for integrated pest management strategies.

References

Troubleshooting & Optimization

Enniatin B1 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Enniatin B1, focusing on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Enniatin B1 and what are its key properties?

Enniatin B1 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium fungi.[1] It is known for its diverse biological activities, including insecticidal, antifungal, antibiotic, and cytotoxic properties.[2] Structurally, it is a lipophilic molecule, which significantly impacts its solubility.[3][4]

Q2: I am observing precipitation or cloudiness when I add my Enniatin B1 stock solution to my aqueous experimental medium. Why is this happening?

This is a common issue and is expected. Enniatin B1 is practically insoluble in water.[2] When a concentrated stock solution of Enniatin B1 in an organic solvent is diluted into an aqueous buffer or cell culture medium, the Enniatin B1 will likely precipitate out of the solution as the solvent composition changes to a predominantly aqueous environment.

Q3: What are the recommended solvents for dissolving Enniatin B1?

Enniatin B1 is soluble in several organic solvents. The most commonly recommended solvents are:

For biological experiments, DMSO is a frequent choice for preparing stock solutions. However, it is crucial to be mindful of the final DMSO concentration in your assay, as it can have its own biological effects.

Q4: What is the maximum concentration of organic solvent that is safe for my cell-based assays?

The tolerance of cell lines to organic solvents varies. It is best practice to keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically below 0.5% (v/v) for DMSO. It is highly recommended to run a vehicle control (your aqueous medium with the same final concentration of the organic solvent) to account for any solvent effects on your experimental results.

Troubleshooting Guide

Issue: Enniatin B1 Precipitation in Aqueous Solution

This guide provides a step-by-step approach to address the precipitation of Enniatin B1 during your experiments.

Troubleshooting Workflow

A Start: Enniatin B1 Precipitation Observed B Verify Stock Solution Integrity A->B C Is the stock solution clear? B->C D Re-dissolve stock solution. Consider gentle warming or vortexing. C->D No E Reduce Final Concentration of Enniatin B1 C->E Yes D->B F Optimize Solvent Concentration E->F G Is precipitation still occurring? F->G H Consider using a different organic solvent for the stock solution. G->H Yes J End: Optimized Protocol G->J No I Explore the use of a solubilizing agent (e.g., Tween 80). Consult literature for compatibility. H->I I->J

Caption: Troubleshooting workflow for Enniatin B1 precipitation.

Data and Protocols

Enniatin B1 Properties and Solubility
PropertyValueSource
Molecular FormulaC₃₄H₅₉N₃O₉[7]
Molecular Weight653.86 g/mol [2]
Water SolubilityInsoluble[2]
Organic Solvent SolubilitySoluble in DMSO, ethanol, methanol (B129727), DMF, and acetonitrile.[2][6]
XlogP6.9[7][8]
Experimental Protocols

Protocol 1: Preparation of a 1 mM Enniatin B1 Stock Solution in Acetonitrile

This protocol is adapted from methodologies used in studies investigating the effects of Enniatin B1.[6]

  • Weighing: Accurately weigh out a desired amount of Enniatin B1 powder (purity ≥95%) in a sterile microfuge tube. For example, to prepare 1 mL of a 1 mM solution, you would need approximately 0.654 mg of Enniatin B1.

  • Dissolution: Add the appropriate volume of acetonitrile to the tube.

  • Mixing: Vortex the solution until the Enniatin B1 is completely dissolved. A brief sonication step may aid in dissolution.

  • Storage: Store the stock solution at -20°C.[6] It is recommended to prepare fresh solutions or use small, pre-packaged sizes as solutions can be unstable.[9]

Protocol 2: Preparation of a 1 mg/mL Enniatin B1 Stock Solution in Methanol

This protocol is based on standard practices for preparing mycotoxin standards.[5][10]

  • Weighing: Weigh 1 mg of Enniatin B1 standard.

  • Dissolution: Dissolve the weighed Enniatin B1 in 1 mL of pure methanol to obtain a 1 mg/mL stock solution.[10]

  • Storage: Store the stock solution at -20°C in a tightly sealed vial to prevent evaporation.[10]

Biological Activity and Signaling Pathways

Enniatin B1 is an ionophore that can disrupt cellular ion homeostasis by transporting monovalent cations across biological membranes.[3][4] Its cytotoxic effects are linked to the induction of apoptosis and cell cycle arrest.[11][12]

Signaling Pathway: Enniatin B1 Induced Apoptosis

Enniatin B1 has been shown to induce apoptosis through the modulation of key signaling molecules.[11][12] It can upregulate pro-apoptotic genes like Bax and Caspase-3, while downregulating anti-apoptotic and antioxidant genes.[12] Furthermore, it has been observed to decrease the activation of ERK (p44/p42).[9][13]

EnniatinB1 Enniatin B1 ERK ERK (p44/p42) Activation EnniatinB1->ERK Bax Bax Gene (Pro-apoptotic) EnniatinB1->Bax + Caspase3 Caspase-3 Gene (Pro-apoptotic) EnniatinB1->Caspase3 + Antioxidant Antioxidant Genes (e.g., Sod1, Gpx4) EnniatinB1->Antioxidant - Apoptosis Apoptosis Bax->Apoptosis Caspase3->Apoptosis Antioxidant->Apoptosis

Caption: Simplified signaling pathway of Enniatin B1-induced apoptosis.

References

Enniatin B1 In Vitro Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of Enniatin B1 in in vitro assays. Addressing common challenges related to its stability and solubility, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Enniatin B1 stock solutions?

A1: Enniatin B1 is poorly soluble in aqueous solutions and should be dissolved in an organic solvent for stock solution preparation. Dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, and acetonitrile (B52724) are all suitable solvents. DMSO is commonly used to create high-concentration stock solutions.

Q2: How should I store my Enniatin B1 stock solution?

A2: To ensure stability, Enniatin B1 stock solutions should be stored in tightly sealed vials, protected from light and moisture. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is advisable. Avoid repeated freeze-thaw cycles by preparing small aliquots.

Q3: I observed precipitation when I diluted my Enniatin B1 stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?

A3: This phenomenon, often called "crashing out," occurs because Enniatin B1 is not readily soluble in aqueous environments. When the concentrated organic stock solution is diluted, the final concentration of the organic solvent may be too low to keep the Enniatin B1 dissolved. To prevent this, consider the following:

  • Lower the final concentration: The simplest solution is to work with a lower final concentration of Enniatin B1 in your assay.

  • Increase the solvent concentration: You can try to increase the final concentration of the organic solvent in your working solution, but be mindful of solvent toxicity to your cells. It is crucial to have a vehicle control with the same solvent concentration to assess its effect.

  • Use a solubilizing agent: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can be used to form inclusion complexes with Enniatin B1, enhancing its aqueous solubility.

Q4: What is the maximum recommended concentration of DMSO for my cell-based assays?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A concentration of 0.1% DMSO or lower is generally considered safe for most cell lines. However, the tolerance can vary, so it is best to determine the maximum tolerable DMSO concentration for your specific cell line experimentally. Always include a vehicle control in your experiments.

Q5: Does Enniatin B1 bind to plastic labware?

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected bioactivity 1. Degradation of Enniatin B1: The compound may have degraded in the stock solution or in the aqueous working solution. 2. Precipitation: Enniatin B1 may have precipitated out of the working solution. 3. Adsorption to labware: A portion of the compound may have adsorbed to the surface of pipette tips, tubes, or plates.1. Prepare fresh stock solutions and working solutions for each experiment. Protect from light and store at the recommended temperature. 2. Visually inspect for precipitation. If observed, try the solubilization strategies mentioned in the FAQs. 3. Use low-adsorption plasticware. Pre-rinsing pipette tips with the solution before dispensing may help.
High variability between replicate wells 1. Incomplete solubilization: The compound may not be fully dissolved in the working solution, leading to uneven distribution. 2. Cell seeding inconsistency: Uneven cell numbers across wells can lead to variable results.1. Ensure the stock solution is fully dissolved before preparing working solutions. Vortex thoroughly. 2. Ensure a homogenous cell suspension before and during seeding.
Unexpected cytotoxicity in vehicle control 1. High solvent concentration: The concentration of the organic solvent (e.g., DMSO) may be toxic to the cells.1. Reduce the final solvent concentration to a non-toxic level (typically ≤ 0.1% for DMSO). Determine the MTC (Maximum Tolerable Concentration) of the solvent for your specific cell line.

Quantitative Data Summary

The cytotoxic effects of Enniatin B1 have been evaluated in numerous cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a substance's potency in inhibiting a specific biological or biochemical function.

Cell LineCell TypeExposure TimeIC50 (µM)Reference(s)
Caco-2Human colorectal adenocarcinoma24 - 72 h0.8 - 11.5[1]
HT-29Human colorectal adenocarcinoma48 h3.7[1]
HepG2Human hepatocellular carcinoma24 - 72 h8.5 - 36[1]
MRC-5Human lung fibroblast24 h4.7[1]
CHO-K1Chinese hamster ovaryNot Specified2.47 - 4.53[1]
H4IIERat hepatomaNot Specified1 - 2.5[1][2]
CCF-STTG1Human astrocytoma48 h4.4[1]

Experimental Protocols

Protocol 1: Preparation of Enniatin B1 Working Solutions

This protocol provides a general guideline for preparing Enniatin B1 working solutions for in vitro assays.

Materials:

  • Enniatin B1 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, high-purity water or appropriate buffer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare a high-concentration stock solution:

    • Allow the Enniatin B1 powder to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of Enniatin B1 in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW: 653.86 g/mol ), dissolve 0.654 mg of Enniatin B1 in 100 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

  • Prepare working solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final desired concentrations.

    • Ensure that the final concentration of DMSO is below the cytotoxic level for your cell line (typically ≤ 0.1%).

    • Vortex each dilution thoroughly.

Protocol 2: Assessment of Enniatin B1 Stability using HPLC

This protocol outlines a method to assess the stability of Enniatin B1 in a given buffer or medium over time.

Materials:

  • Enniatin B1

  • Aqueous buffer or cell culture medium of interest

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional)

Procedure:

  • Sample Preparation:

    • Prepare a solution of Enniatin B1 in the buffer or medium of interest at a known concentration (e.g., 10 µM).

    • Dispense aliquots of this solution into several vials.

    • Store the vials under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial and stop the degradation process by adding an equal volume of acetonitrile and storing it at -20°C until analysis.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for Enniatin B1 analysis is a gradient of water and acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A common starting point is a gradient from 50% ACN to 95% ACN over 15-20 minutes.

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

    • Detection: Monitor the elution of Enniatin B1 using a UV detector, typically at a wavelength around 210 nm.

    • Injection: Inject a fixed volume (e.g., 10-20 µL) of each sample from the different time points.

  • Data Analysis:

    • Integrate the peak area of Enniatin B1 in the chromatogram for each time point.

    • Plot the peak area (or concentration, if a calibration curve is used) as a function of time.

    • Calculate the percentage of Enniatin B1 remaining at each time point relative to the initial time point (t=0).

    • This data can be used to determine the degradation rate and half-life of Enniatin B1 under the tested conditions.

Signaling Pathways and Experimental Workflows

Enniatin B1 exerts its biological effects through various signaling pathways. Below are simplified diagrams representing some of the key pathways involved.

EnniatinB1_Apoptosis_Pathway EnniatinB1 Enniatin B1 ROS ↑ Reactive Oxygen Species (ROS) EnniatinB1->ROS Mitochondria Mitochondrial Perturbation ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 ↑ Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Enniatin B1-induced apoptotic pathway.

EnniatinB1_ERK_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation EnniatinB1 Enniatin B1 EnniatinB1->ERK Inhibition

Caption: Inhibition of the ERK signaling pathway by Enniatin B1.

EnniatinB1_NFkB_Pathway TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive p50/p65 IκB IkB->NFkB_inactive NFkB_active NF-κB (active) (p50/p65) NFkB_inactive->NFkB_active GeneTranscription Gene Transcription (Inflammation, Survival) NFkB_active->GeneTranscription EnniatinB1 Enniatin B1 EnniatinB1->IKK Moderate Inhibition

Caption: Moderate inhibition of the NF-κB pathway by Enniatin B1.

Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare Enniatin B1 in aqueous buffer Aliquots Create aliquots for each time point Prep->Aliquots Incubate Incubate at defined temperature(s) Aliquots->Incubate Sampling Sample at t=0, 2, 4... hours Incubate->Sampling Quench Quench reaction (e.g., with ACN) Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Calculate % Remaining vs. Time HPLC->Data

Caption: Experimental workflow for Enniatin B1 stability assessment.

References

Technical Support Center: Troubleshooting Cell Culture Contamination in Enniatin B1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, resolve, and prevent cell culture contamination, with special considerations for experiments involving Enniatin B1.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in cell culture?

Cell culture contamination can be broadly categorized into two types: biological and chemical.[1]

  • Biological contaminants are living organisms that can overgrow your cell cultures. The most common types are bacteria, yeast, molds, mycoplasma, and viruses.[2][3] They can be introduced through various means, including non-sterile supplies, media, or reagents, as well as improper aseptic technique during routine cell culture procedures.[4] Airborne spores of fungi and bacteria are also a significant source.[5]

  • Chemical contaminants are non-living substances that can adversely affect your cells. These can include impurities in media, sera, or water, as well as endotoxins, plasticizers, and detergents.[6]

Q2: How can I visually identify common biological contaminants?

Daily microscopic observation is crucial for early detection of contamination.[7] Here are some common visual cues:

  • Bacteria: A sudden drop in pH (media turns yellow), cloudy and turbid appearance of the culture medium.[3][8] Under a microscope, you may see small, motile rod-shaped or spherical particles between your cells.[6]

  • Yeast: The culture medium may become turbid, and the pH can increase as the contamination advances.[3] Microscopically, yeast appears as individual spherical or ovoid particles, often seen budding.[9]

  • Molds: Visible as furry patches in the media.[8] Under the microscope, they appear as filamentous hyphae.[6]

  • Mycoplasma: This is a particularly insidious contaminant as it is too small to be seen with a standard light microscope and does not typically cause turbidity or a pH change in the early stages.[3][7] Signs of mycoplasma contamination are often subtle, such as a reduction in cell proliferation rate or changes in cell morphology.[3]

Q3: My cells are dying or showing reduced viability after treatment with Enniatin B1. Is this contamination?

While cell death can be a sign of contamination, it is important to consider the known cytotoxic effects of Enniatin B1. Enniatin B1 is a mycotoxin that can induce cytotoxicity, impair the cell cycle, cause oxidative stress, and alter mitochondrial membrane permeability.[10][11] Therefore, the observed effects could be a direct result of Enniatin B1's biological activity.

To differentiate between Enniatin B1-induced cytotoxicity and contamination, you should:

  • Perform a contamination check: Use the detection methods outlined in the protocols below to test for common biological contaminants.

  • Run proper controls: Include vehicle-only controls (the solvent used to dissolve Enniatin B1) and untreated cell controls in your experiments.

  • Titrate your Enniatin B1 concentration: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of Enniatin B1 for your specific cell line. This will help you understand the expected level of cytotoxicity at different concentrations.

Q4: Can Enniatin B1 itself be a source of contamination?

Enniatin B1 is a chemical compound, a mycotoxin produced by Fusarium species.[12] In the context of a cell culture experiment, it is the substance being tested, not a biological contaminant in the traditional sense. However, it is crucial to ensure the purity of your Enniatin B1 stock. Impurities or the presence of other mycotoxins in a poorly prepared sample could lead to unexpected experimental results. Always source Enniatin B1 from a reputable supplier and handle it as a potentially hazardous compound.

Troubleshooting Guides

Guide 1: Immediate Steps Upon Suspecting Contamination

If you suspect your cell culture is contaminated, follow these steps to contain the issue and prevent it from spreading:

  • Isolate the suspected culture: Immediately move the contaminated flask or plate to a designated quarantine area, such as a separate incubator or a specific shelf in your main incubator.[13]

  • Visually inspect all other cultures: Carefully examine all other cultures in the same incubator for any signs of contamination.

  • Stop all work with the contaminated culture: Do not perform any further experimental procedures with the affected cells.

  • Decontaminate: The best practice is to discard the contaminated culture by autoclaving it.[14] Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture using 70% ethanol (B145695) followed by a stronger disinfectant.[6]

  • Investigate the source: Review your aseptic technique and check all reagents and media that were used with the contaminated culture.

Contamination Troubleshooting Workflow

G cluster_0 Contamination Troubleshooting A Suspicion of Contamination (e.g., cloudy media, pH change, cell death) B Isolate the Culture & Inspect Others A->B C Microscopic Examination B->C D Identify Contaminant Type C->D E Bacterial/Fungal/Yeast Contamination D->E Visible microbes F Suspected Mycoplasma/Viral Contamination D->F No visible microbes, but poor cell health G Discard Contaminated Culture(s) E->G J Perform Specific Mycoplasma/Viral Testing (PCR, ELISA, Staining) F->J H Decontaminate Workspace & Equipment (BSC, Incubator, etc.) G->H I Review Aseptic Technique & Reagents H->I K Quarantine New Cell Lines & Reagents I->K J->G Positive J->I Negative, consider chemical contamination or experimental compound toxicity L Resume Experiments with Clean Cultures K->L

Caption: A workflow for troubleshooting cell culture contamination.

Data Presentation

Table 1: Characteristics of Common Biological Contaminants
ContaminantVisual Appearance in CultureMicroscopic AppearancepH Change in Medium
Bacteria Turbid, cloudy mediumSmall, motile, rod-shaped or spherical particlesRapid drop (acidic, yellow)
Yeast Slightly turbid mediumSpherical or ovoid, budding particlesGradual increase (alkaline, pink)
Molds Furry, filamentous growth, often on the surfaceMycelial networks (filaments)Variable
Mycoplasma Generally no visible changeNot visible with a standard light microscopeNo significant change
Viruses Generally no visible changeNot visible with a standard light microscopeNo significant change

Experimental Protocols

Protocol 1: Basic Contamination Check (Microscopy)
  • Objective: To visually inspect a cell culture for signs of bacterial, yeast, or fungal contamination.

  • Materials:

    • Inverted phase-contrast microscope

    • Cell culture flask or plate

  • Procedure:

    • Place the cell culture vessel on the microscope stage.

    • Start with a low power objective (e.g., 10x) to get an overview of the culture. Look for any unusual turbidity or large aggregates.

    • Switch to a higher power objective (e.g., 20x or 40x).

    • Carefully scan the spaces between your cells. Look for small, moving particles (bacteria), budding yeast cells, or filamentous structures (molds).

    • Observe the general health of your cells. Are they well-adhered (for adherent lines)? Do they show normal morphology?

    • Record your observations in your lab notebook.

Protocol 2: Mycoplasma Detection by PCR
  • Objective: To detect the presence of mycoplasma DNA in a cell culture sample.

  • Materials:

    • Cell culture supernatant or cell lysate

    • Mycoplasma-specific PCR detection kit (commercially available)

    • PCR tubes

    • Micropipettes and sterile, filtered tips

    • Thermal cycler

    • Gel electrophoresis equipment and reagents

  • Procedure:

    • Follow the manufacturer's instructions for the specific PCR kit you are using.

    • Collect a sample of your cell culture supernatant (1-2 mL) or prepare a cell lysate.

    • Prepare the PCR reaction mix, including the provided primers, polymerase, and your sample DNA. Be sure to include positive and negative controls.

    • Run the PCR program in a thermal cycler according to the kit's protocol.

    • After the PCR is complete, run the amplified products on an agarose (B213101) gel.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.

Protocol 3: DAPI Staining for Mycoplasma Detection
  • Objective: To visualize mycoplasma DNA in and around the nuclei of cultured cells.

  • Materials:

    • Cells cultured on a sterile coverslip

    • Phosphate-buffered saline (PBS)

    • Fixative (e.g., 4% paraformaldehyde or methanol)

    • DAPI staining solution

    • Mounting medium

    • Fluorescence microscope with a DAPI filter

  • Procedure:

    • Wash the cells on the coverslip twice with PBS.

    • Fix the cells with your chosen fixative for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with the DAPI staining solution for 5-10 minutes in the dark.

    • Wash the cells three times with PBS to remove excess DAPI.

    • Mount the coverslip onto a microscope slide using a mounting medium.

    • Visualize the cells under a fluorescence microscope. Clean, uncontaminated cells will show only fluorescent nuclei. Mycoplasma-contaminated cells will show extranuclear fluorescent speckles or filamentous structures.[7]

Aseptic Technique Workflow

G cluster_1 Aseptic Technique Workflow A Prepare Workspace (Clean BSC with 70% ethanol) B Personal Hygiene (Wash hands, wear clean lab coat and gloves) A->B C Sterilize Materials (Wipe down all items entering the BSC) B->C D Work within the BSC C->D E Handle Reagents Aseptically (Flame bottle necks, avoid touching pipette tips) D->E F Perform Cell Culture Manipulations E->F G Incubate Cultures F->G H Clean Up (Discard waste properly, wipe down BSC) F->H I Daily Monitoring (Visually inspect cultures for contamination) G->I H->I

Caption: A workflow for maintaining aseptic technique in cell culture.

References

Technical Support Center: Troubleshooting Inconsistent Enniatin B1 Cytotoxicity Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Enniatin B1 cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is Enniatin B1 and what is its primary mechanism of cytotoxic action?

Enniatin B1 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1][2] Its primary cytotoxic mechanism is attributed to its ionophoric properties, allowing it to transport cations across cellular membranes, which disrupts cellular ion homeostasis and can lead to apoptosis (programmed cell death).[2][3]

Q2: What are the typical IC50 values observed for Enniatin B1?

The half-maximal inhibitory concentration (IC50) of Enniatin B1 varies significantly depending on the cell line, exposure time, and the specific assay used.[1][4] Reported IC50 values generally range from the low micromolar to higher micromolar concentrations.[1][4][5] For example, in Caco-2 cells, IC50 values can range from 0.8 µM to 11.5 µM depending on the exposure time.[1][4]

Q3: What are the known signaling pathways affected by Enniatin B1 leading to cytotoxicity?

Enniatin B1 induces cytotoxicity through multiple signaling pathways. Key mechanisms include:

  • Induction of Apoptosis: This involves the activation of caspases (like caspase-3 and -9) and regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][2]

  • Oxidative Stress: Enniatin B1 can induce the overproduction of reactive oxygen species (ROS), leading to cellular damage.[1][6]

  • Cell Cycle Arrest: It can cause cell cycle arrest at different phases (G0/G1, S, or G2/M), depending on the cell line and experimental conditions.[1][7]

  • Mitochondrial Dysfunction: It can disrupt the mitochondrial membrane potential, a key event in the apoptotic pathway.[4][6]

  • Inhibition of Signaling Pathways: Enniatin B1 has been shown to inhibit pathways critical for cell survival and proliferation, such as the Nrf2/HO-1 and JAK/STAT3 signaling pathways.[8]

Troubleshooting Guide for Inconsistent Results

Issue 1: High Variability in IC50 Values Between Experiments
Possible Cause Troubleshooting Step
Cell Line Health and Passage Number Ensure cells are healthy, free from contamination, and within a consistent, low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift.
Inconsistent Seeding Density Standardize the cell seeding density across all wells and experiments. Confluency at the time of treatment can significantly impact results.
Enniatin B1 Stock Solution Instability Prepare fresh stock solutions of Enniatin B1 in an appropriate solvent (e.g., DMSO, ethanol) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate dispensing.
Assay Incubation Time Strictly adhere to the same incubation times for both Enniatin B1 exposure and the final cytotoxicity assay (e.g., MTT, Alamar Blue).
Issue 2: Unexpectedly Low or No Cytotoxicity Observed
Possible Cause Troubleshooting Step
Enniatin B1 Degradation Verify the purity and integrity of the Enniatin B1 compound. If possible, use a fresh batch from a reputable supplier.
Incorrect Solvent or Concentration Ensure the final solvent concentration in the cell culture medium is non-toxic to the cells (typically <0.5%). High solvent concentrations can mask the cytotoxic effects of the compound.
Cell Line Resistance Some cell lines are inherently more resistant to certain toxins.[9] Consider using a different, more sensitive cell line for comparison or increasing the concentration range of Enniatin B1.
Serum Protein Binding Components in the fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during treatment, but be mindful of cell health.
Incorrect Assay Choice The chosen cytotoxicity assay may not be optimal. For example, compounds that interfere with cellular metabolism can produce misleading results in MTT assays. Consider using a different assay that measures a different endpoint, such as membrane integrity (LDH assay) or apoptosis (caspase activity assay).
Issue 3: Discrepancies with Published Data
Possible Cause Troubleshooting Step
Differences in Experimental Protocols Carefully compare your protocol with the published methodology, paying close attention to cell line, passage number, seeding density, Enniatin B1 concentration and exposure time, and the specific cytotoxicity assay used.[1][7]
Cell Line Authenticity Verify the identity of your cell line through short tandem repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated.
Variations in Reagent Quality The source and quality of reagents, including cell culture media, serum, and the Enniatin B1 itself, can differ between labs and influence results.

Data Presentation

Comparative Cytotoxicity of Enniatin B1 (IC50 Values)
Cell LineCell TypeAssayExposure Time (h)IC50 (µM)
Caco-2Human colorectal adenocarcinomaMTT / Neutral Red24 - 720.8 - 11.5[1][4]
HT-29Human colorectal adenocarcinomaMTT483.7 - 16.6[1][9]
HepG2Human hepatocellular carcinomaAlamar Blue / MTT24 - 728.5 - 36[1][9]
MRC-5Human lung fibroblastAlamar Blue244.7[1][9]
CHO-K1Chinese hamster ovaryNot SpecifiedNot Specified2.47 - 4.53[1]
CCF-STTG1Human astrocytomaCCK-8484.4[9]
PK-15Porcine kidneyNot Specified2441[1]

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assessment of Enniatin B1
  • Cell Culture: Culture the desired cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of Enniatin B1 in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent and non-toxic across all wells.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Enniatin B1. Include a vehicle control (medium with the same final solvent concentration) and an untreated control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay: After incubation, perform a cytotoxicity assay according to the manufacturer's instructions. Common assays include MTT, MTS, Alamar Blue (resazurin), or LDH release assays.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the Enniatin B1 concentration and fitting the data to a dose-response curve.

Visualizations

EnniatinB1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Enniatin B1 Enniatin B1 Ion_Homeostasis_Disruption Ion_Homeostasis_Disruption Enniatin B1->Ion_Homeostasis_Disruption ROS_Production ROS_Production Enniatin B1->ROS_Production Cell_Cycle_Arrest Cell_Cycle_Arrest Enniatin B1->Cell_Cycle_Arrest Nrf2_HO1_Inhibition Nrf2_HO1_Inhibition Enniatin B1->Nrf2_HO1_Inhibition JAK_STAT3_Inhibition JAK_STAT3_Inhibition Enniatin B1->JAK_STAT3_Inhibition Mitochondrial_Dysfunction Mitochondrial_Dysfunction Ion_Homeostasis_Disruption->Mitochondrial_Dysfunction ROS_Production->Mitochondrial_Dysfunction Caspase_Activation Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Nrf2_HO1_Inhibition->ROS_Production JAK_STAT3_Inhibition->Apoptosis

Caption: Key signaling pathways affected by Enniatin B1 leading to cytotoxicity.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Enniatin B1 Dilutions Cell_Seeding->Compound_Prep Cell_Treatment 4. Treat Cells with Enniatin B1 Compound_Prep->Cell_Treatment Incubation 5. Incubate for 24/48/72h Cell_Treatment->Incubation Cytotoxicity_Assay 6. Perform Cytotoxicity Assay Incubation->Cytotoxicity_Assay Data_Analysis 7. Data Analysis & IC50 Determination Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: Standard experimental workflow for assessing Enniatin B1 cytotoxicity.

References

Technical Support Center: Mycoplasma Interference in Enniatin B1 MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Mycoplasma interference in Enniatin B1 MTT assays.

Troubleshooting Guide

Issue: Higher than expected cell viability or apparent resistance to Enniatin B1 in MTT assay.

Possible Cause: Mycoplasma contamination. Mycoplasmas are known to possess NADH oxidase activity, which can reduce the MTT tetrazolium salt to formazan (B1609692), the same reaction carried out by viable mammalian cells. This leads to a false-positive signal, masking the true cytotoxic effect of Enniatin B1.[1][2]

Troubleshooting Steps:

  • Confirm Mycoplasma Contamination:

    • Visual Inspection (of limited use): Mycoplasma are too small to be detected by standard light microscopy and do not cause the turbidity characteristic of bacterial or fungal contamination.[1] However, some cellular changes like reduced proliferation rate or morphological alterations might be indicative.

    • Definitive Testing: It is crucial to perform a specific test for Mycoplasma. The most common and reliable methods are:

      • PCR-Based Assays: Highly sensitive and specific for Mycoplasma DNA.

      • DNA Staining (e.g., with Hoechst 33258 or DAPI): Allows visualization of Mycoplasma DNA as extranuclear fluorescent particles.

      • Culture-Based Methods: The "gold standard," involving the culture of Mycoplasma on specific agar (B569324) plates, which typically show a "fried-egg" colony morphology.

  • Quarantine and Assess the Extent of Contamination:

    • Immediately isolate the suspected culture and any other cultures, media, and reagents it may have come into contact with.

    • Test all cell lines currently in culture to determine the extent of the contamination.

  • Eliminate Mycoplasma Contamination:

    • Discard and Replace (Recommended): The most reliable method is to discard the contaminated cell line and start a new culture from a frozen stock that has been tested and confirmed to be Mycoplasma-free.

    • Antibiotic Treatment (for irreplaceable cultures): If the cell line is invaluable, treatment with specific anti-Mycoplasma antibiotics can be attempted. Common effective antibiotics include certain tetracyclines, macrolides, and quinolones. It is important to follow the manufacturer's protocol for the chosen reagent and to re-test for Mycoplasma after the treatment is complete. Note that antibiotic resistance can occur.

  • Re-evaluate Enniatin B1 Cytotoxicity:

    • Once the cell line is confirmed to be Mycoplasma-free, repeat the Enniatin B1 MTT assay.

    • Compare the new results with the previous, potentially skewed, data to confirm that Mycoplasma interference was the cause of the discrepancy.

  • Implement Preventative Measures:

    • Routinely test all cell cultures for Mycoplasma.

    • Practice strict aseptic technique.

    • Quarantine all new cell lines until they have been tested and confirmed to be free of Mycoplasma.

    • Use dedicated media and reagents for each cell line.

Frequently Asked Questions (FAQs)

Q1: How does Mycoplasma contamination affect the results of an MTT assay for Enniatin B1?

A1: Mycoplasma can independently reduce the MTT reagent to formazan, leading to an artificially high absorbance reading. This suggests a higher number of viable cells than are actually present, which can mask the cytotoxic effects of Enniatin B1 and lead to an overestimation of the IC50 value.[1][2]

Q2: Can Enniatin B1 itself have an effect on the Mycoplasma in the culture?

A2: Enniatin B, a related compound, has demonstrated antibacterial activity.[3] While it is plausible that Enniatin B1 could have some effect on Mycoplasma, this has not been extensively studied in the context of cell culture contamination. Relying on Enniatin B1 to eliminate Mycoplasma is not a valid or effective strategy. The primary concern remains the interference of Mycoplasma with the assay itself.

Q3: What are the primary mechanisms of Enniatin B1-induced cytotoxicity?

A3: Enniatin B1 is known to be an ionophore, disrupting the normal physiological concentrations of cations across cellular membranes.[3][4] This disruption can lead to a cascade of cellular events, including the induction of apoptosis (programmed cell death), impairment of the cell cycle, and oxidative stress.[4][5][6]

Q4: Are there alternative cell viability assays that are less susceptible to Mycoplasma interference?

A4: Yes, assays that are not based on metabolic reduction of a tetrazolium salt are generally less prone to interference from Mycoplasma. Some alternatives include:

  • Trypan Blue Exclusion Assay: A dye exclusion method that counts viable cells based on membrane integrity.

  • ATP-based Assays (e.g., CellTiter-Glo®): Measure the amount of ATP present, which is an indicator of metabolically active cells. Mycoplasma will contribute to the total ATP, but the relative contribution may be less confounding than with MTT.

  • Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.

Q5: Where can I find reliable protocols for Mycoplasma detection and elimination?

A5: Reputable cell culture resources and suppliers such as ATCC (American Type Culture Collection) and various commercial vendors of Mycoplasma detection and elimination kits provide detailed and validated protocols. It is recommended to consult these resources for the most up-to-date and effective methods.

Data Presentation

Table 1: Reported IC50 Values for Enniatin B1 in Various Cell Lines (Mycoplasma-free)

Cell LineAssay TypeExposure Time (hours)IC50 (µM)Reference
CHO-K1Not specifiedNot specified2.47 - 4.53[4]
Caco-2Not specifiedNot specified0.8 - 10.8[4]
HT-29Not specifiedNot specified3.7 - 16.6[4]
HepG2Not specifiedNot specified8.5 - 24.3[4]
MRC-5BrdU AssayNot specified~3.6[7]
Insect SF-9Not specified486.6[4]
Porcine Kidney (PK-15)Not specified2441[4]

Note: The wide range of IC50 values can be attributed to differences in cell line sensitivity, assay conditions, and exposure times.

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general outline for PCR-based Mycoplasma detection. It is recommended to use a commercial kit and follow the manufacturer's instructions for optimal results.

Materials:

  • Cell culture supernatant or cell lysate

  • PCR-based Mycoplasma detection kit (containing primers, polymerase, dNTPs, and positive control)

  • Sterile, nuclease-free water

  • PCR tubes

  • Thermocycler

  • Gel electrophoresis equipment and reagents

Procedure:

  • Sample Preparation:

    • Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent.

    • Alternatively, prepare a cell lysate according to the kit's instructions.

  • PCR Reaction Setup:

    • In a sterile PCR tube, combine the PCR master mix, primers, and your sample DNA as per the kit's protocol.

    • Include a positive control (Mycoplasma DNA provided in the kit) and a negative control (nuclease-free water) in separate tubes.

  • PCR Amplification:

    • Place the PCR tubes in a thermocycler.

    • Run the PCR program as specified in the kit's manual. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • Analysis of Results:

    • Visualize the PCR products by agarose (B213101) gel electrophoresis.

    • A band of the expected size in the sample lane indicates Mycoplasma contamination. The positive control should show a band of the same size, while the negative control should have no band.

Protocol 2: Standard MTT Assay for Enniatin B1 Cytotoxicity

Materials:

  • Mycoplasma-free cells

  • Complete cell culture medium

  • Enniatin B1 stock solution (in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Treatment with Enniatin B1:

    • Prepare serial dilutions of Enniatin B1 in complete medium.

    • Remove the old medium from the wells and add 100 µl of the Enniatin B1 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Enniatin B1).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µl of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µl of the solubilization solution to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the Enniatin B1 concentration to determine the IC50 value.

Visualizations

Mycoplasma_Interference_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_result Test Result cluster_action Action Problem Unexpectedly High Cell Viability in Enniatin B1 MTT Assay Hypothesis Hypothesis: Mycoplasma Contamination Problem->Hypothesis Test Perform Mycoplasma Test (PCR, DNA Staining, Culture) Hypothesis->Test Positive Positive Result Test->Positive Contamination Confirmed Negative Negative Result Test->Negative No Contamination Detected Eliminate Eliminate Mycoplasma (Discard or Treat Cells) Positive->Eliminate TroubleshootOther Troubleshoot Other Experimental Variables Negative->TroubleshootOther ReTest Re-test for Mycoplasma to Confirm Elimination Eliminate->ReTest RepeatAssay Repeat Enniatin B1 MTT Assay ReTest->RepeatAssay Clean Culture

Caption: Troubleshooting workflow for suspected Mycoplasma interference.

MTT_Assay_Mechanism cluster_cellular Viable Eukaryotic Cell cluster_mycoplasma Mycoplasma cluster_measurement Measurement MTT_in_cell MTT (Yellow, Soluble) Mitochondria Mitochondrial Reductases (NADH) MTT_in_cell->Mitochondria Formazan_cell Formazan (Purple, Insoluble) Mitochondria->Formazan_cell Reduction Solubilization Solubilization (e.g., DMSO) Formazan_cell->Solubilization MTT_in_myco MTT (Yellow, Soluble) Myco_Enzyme Mycoplasma Reductases MTT_in_myco->Myco_Enzyme Formazan_myco Formazan (Purple, Insoluble) Myco_Enzyme->Formazan_myco Reduction Formazan_myco->Solubilization False Positive Signal Absorbance Absorbance Reading (~570 nm) Solubilization->Absorbance

Caption: Mechanism of MTT assay and Mycoplasma interference.

EnniatinB1_Signaling EnniatinB1 Enniatin B1 Membrane Cell Membrane EnniatinB1->Membrane Ion_Channel Ionophore Activity (K+, Na+, Ca2+ influx) Membrane->Ion_Channel Mitochondria Mitochondrial Stress Ion_Channel->Mitochondria CellCycle Cell Cycle Arrest Ion_Channel->CellCycle ROS Oxidative Stress (ROS Production) Mitochondria->ROS Caspases Caspase Activation Mitochondria->Caspases ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of Enniatin B1-induced cytotoxicity.

References

Technical Support Center: Optimizing Enniatin B1 Concentration for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enniatin B1. Find detailed protocols, data-driven concentration recommendations, and visual guides to streamline your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for enniatin B1 in cytotoxicity assays?

A starting concentration for enniatin B1 in cytotoxicity assays can range from 0.1 µM to 50 µM, depending on the cell line.[1] The cytotoxic activity of enniatin B1 is highly cell line-dependent, with IC50 values (the concentration that inhibits 50% of cell viability) reported to be as low as <5 µM for some tumor cell lines and higher for normal cell lines.[2] For initial experiments, a broad range is recommended to determine the sensitivity of your specific cell line.

Q2: Enniatin B1 is not dissolving properly. How can I improve its solubility?

Enniatin B1 is a lipophilic molecule and is insoluble in water.[3] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and Dimethylformamide (DMF).[3][4] To prepare a stock solution, dissolve enniatin B1 in 100% DMSO. For cell culture experiments, this stock solution should then be diluted in the culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: My experimental results with enniatin B1 are inconsistent. What are the possible reasons?

Inconsistent results can arise from several factors:

  • Solution Instability: Enniatin B1 solutions are unstable and it is recommended to prepare them fresh for each experiment.[5]

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to enniatin B1.[2][6] Ensure you are using a consistent cell line and passage number.

  • Purity of the Compound: The purity of the enniatin B1 used can affect its biological activity. It is advisable to use a high-purity grade (≥98%).[3]

  • Experimental Conditions: Factors such as incubation time, cell density, and serum concentration in the medium can influence the outcome of the assay. Standardize these parameters across all experiments.

Q4: What are the known mechanisms of action for enniatin B1's cytotoxicity?

Enniatin B1 exerts its cytotoxic effects through multiple pathways:

  • Ionophore Activity: Its lipophilic nature allows it to integrate into cell membranes and act as an ionophore, disrupting physiological cation levels.[7]

  • Induction of Apoptosis: It is a potent inducer of apoptosis, involving the activation of caspases (caspase-3 and caspase-9) and regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[7][8][9]

  • Signaling Pathway Disruption: Enniatin B1 can inhibit signaling pathways critical for cell proliferation and survival, such as the Extracellular-regulated protein kinase (ERK) pathway.[5][7] It has also been shown to inhibit the Nrf2/HO-1 and JAK/STAT3 signaling pathways.[8]

  • Oxidative Stress: It can induce oxidative stress, leading to cellular damage.[9]

  • Cell Cycle Impairment: Enniatin B1 can cause cell cycle arrest at different phases depending on the cell line and concentration.[1][10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Cytotoxicity Observed Concentration too low.Increase the concentration of enniatin B1. Refer to the IC50 values in Table 1 for guidance on effective ranges for various cell lines.
Cell line is resistant.Some cell lines are inherently more resistant to enniatin B1.[2] Consider using a different, more sensitive cell line for your assay.
Incorrect assay used.The chosen cytotoxicity assay may not be sensitive enough. Consider using a more sensitive method, such as a BrdU incorporation assay, in addition to metabolic assays like MTT.[11]
High Variability Between Replicates Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding to achieve uniform cell distribution in the wells.
Edge effects in the microplate.Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile PBS or medium.
Instability of enniatin B1 solution.Prepare fresh dilutions of enniatin B1 from a stock solution for each experiment.[5]
Unexpected Cell Morphology Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.5%). Run a solvent control to verify.
Contamination.Check for microbial contamination in the cell culture.

Data Presentation

Table 1: Cytotoxic Activity (IC50) of Enniatin B1 in Various Cell Lines

Cell LineCell TypeAssayExposure TimeIC50 (µM)Reference
CCF-STTG1Human AstrocytomaMTT-4.4[2][12]
SH-SY5YHuman Neuroblastoma--2.7[9]
HepG2Human Hepatocellular CarcinomaBrdU->10[11]
MRC-5Human Fetal Lung FibroblastBrdU-~3.6[11]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to assess cell viability based on the metabolic activity of mitochondrial reductase enzymes.

Materials:

  • Enniatin B1 stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of enniatin B1 in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the enniatin B1 dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Antimicrobial Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of enniatin B1 against a specific microorganism.

Materials:

  • Enniatin B1 stock solution (in DMSO)

  • 96-well microtiter plates

  • Appropriate microbial broth (e.g., Mueller-Hinton Broth)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (microorganism, no compound)

  • Negative control (broth only)

  • Solvent control (microorganism with the equivalent concentration of DMSO)

Procedure:

  • Preparation of Dilutions: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the enniatin B1 stock solution (at 2x the highest desired final concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard 50 µL from the last dilution column.[13]

  • Inoculation: Prepare the microbial inoculum by adjusting the turbidity of an overnight culture to a 0.5 McFarland standard. Dilute this suspension in broth so that the final well concentration will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of the diluted microbial inoculum to each well (except the negative control wells, which receive 50 µL of sterile broth).[13]

  • Incubation: Seal the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 16-20 hours for most bacteria).[13]

  • MIC Determination: The MIC is the lowest concentration of enniatin B1 that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Enniatin B1 Stock Solution (in DMSO) serial_dilute Perform Serial Dilutions of Enniatin B1 prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Enniatin B1 Dilutions serial_dilute->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Plate on Microplate Reader incubate_reagent->read_plate analyze_data Calculate Cell Viability and IC50 read_plate->analyze_data

Caption: Experimental workflow for assessing Enniatin B1 cytotoxicity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Mitochondria enniatin_b1 Enniatin B1 ion_channel Ion Channel Formation (Ionophore Activity) enniatin_b1->ion_channel erk_pathway ERK Pathway enniatin_b1->erk_pathway jak_stat JAK/STAT3 Pathway enniatin_b1->jak_stat nrf2_ho1 Nrf2/HO-1 Pathway enniatin_b1->nrf2_ho1 bax Bax enniatin_b1->bax bcl2 Bcl-2 enniatin_b1->bcl2 oxidative_stress Oxidative Stress ion_channel->oxidative_stress cell_proliferation Cell Proliferation erk_pathway->cell_proliferation jak_stat->cell_proliferation nrf2_ho1->oxidative_stress apoptosis Apoptosis bax->apoptosis bcl2->apoptosis

Caption: Simplified signaling pathways affected by Enniatin B1.

References

Technical Support Center: Enniatin B1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enniatin B1. The focus is on addressing common issues related to solvent effects on its bioactivity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving Enniatin B1 powder?

A1: Enniatin B1 is a lipophilic molecule and is soluble in several organic solvents but insoluble in water.[1] Recommended solvents for creating stock solutions include Dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1][2] Acetonitrile (B52724) (ACN) has also been successfully used to prepare stock solutions.[3]

Q2: What is the maximum recommended concentration of a solvent like DMSO in a final cell culture working solution?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[4] While many cell lines can tolerate up to 0.5% DMSO, this should be confirmed for your specific cell line and experimental setup.[4][5] It is critical to always include a vehicle control in your experiments, which consists of the culture medium with the same final solvent concentration as your experimental samples, but without Enniatin B1.[4] High concentrations of DMSO can have biological effects on their own, including impacting cell viability, differentiation, and even counteracting the effects of the dissolved agent.[6]

Q3: My Enniatin B1 precipitated after I diluted the stock solution into my aqueous cell culture medium. Why did this happen and what can I do?

A3: This common issue, often called "crashing out," happens because Enniatin B1 is poorly soluble in aqueous solutions.[4] When a concentrated stock in an organic solvent is diluted into an aqueous buffer or medium, the final percentage of the organic solvent may be too low to keep the compound dissolved.[4] Please refer to the troubleshooting guide below for potential solutions.

Q4: How stable is Enniatin B1 in organic solvents?

A4: Enniatins are generally considered stable in organic solvents.[7] Stock solutions of Enniatin B1 prepared in acetonitrile (ACN) can be stored at -20°C.[3] A study on mycotoxin stability found that enniatins in RP-HPLC solvents were stable when stored at -18°C for 14 months.[7]

Q5: What are the primary mechanisms of Enniatin B1's cytotoxic activity?

A5: Enniatin B1 is a known mycotoxin that exhibits a range of biological activities, including cytotoxic effects.[8] Its primary mechanism is attributed to its ionophoric properties, allowing it to form pores in cellular and mitochondrial membranes and disrupt ion homeostasis.[9][10][11] This disruption can lead to several downstream effects, including:

  • Induction of Apoptosis: It is a potent inducer of apoptosis, often involving the activation of caspases (like caspase-3 and -9) and regulation of the Bax/Bcl-2 protein ratio.[8][9][12]

  • Oxidative Stress: Enniatin B1 can trigger the overproduction of reactive oxygen species (ROS), leading to cellular damage.[9][13]

  • Cell Cycle Arrest: It has been shown to cause cell cycle arrest in various cell lines.[9][14]

Troubleshooting Guide: Enniatin B1 Solubility Issues

This guide provides a logical workflow for addressing common solubility problems encountered during experiments.

G start Start: Enniatin B1 Precipitates in Aqueous Buffer q1 Is the final solvent concentration < 0.5%? start->q1 a1_yes Increase final solvent conc. (if tolerated by cells, max ~0.5%). Always use vehicle control. q1->a1_yes Yes q2 Is the Enniatin B1 concentration too high? q1->q2 No a1_yes->q2 a2_yes Decrease the final working concentration of Enniatin B1. q2->a2_yes Yes q3 Was the dilution performed correctly? q2->q3 No a2_yes->q3 a3_yes Add stock solution to buffer while vortexing to ensure rapid mixing. q3->a3_yes No end_node Advanced: Consider solubility enhancers like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). q3->end_node Yes a3_yes->end_node

Caption: Troubleshooting flowchart for Enniatin B1 precipitation issues.

Quantitative Data Summary

The cytotoxic effects of Enniatin B1 are often quantified by its half-maximal inhibitory concentration (IC50), which can vary significantly depending on the cell line and exposure time.

Table 1: Reported IC50 Values for Enniatin B1 in Various Cell Lines

Cell LineCell TypeExposure TimeIC50 (µM)Reference
CCF-STTG1Human Astrocytoma48 h4.4[3]
MRC-5Human Lung Fibroblast24 h4.7[3]
HepG2Human Liver Carcinoma24 h36[3]
Caco-2Human Colorectal AdenocarcinomaNot Specified19.5[15]
SH-SY5YHuman NeuroblastomaNot Specified2.7[16]

Table 2: Reported IC50 Values for Enniatin B in Various Cell Lines

Cell LineCell TypeExposure TimeIC50 (µM)Reference
CCF-STTG1Human Astrocytoma48 h8.9[3]
HT-29Human Colon Carcinoma48 h2.8[3]
HepG2Human Liver CarcinomaNot Specified> 11.5[3]
Caco-2Human Colorectal AdenocarcinomaNot Specified> 11.5[3]
HCT116Human Colon Carcinoma72 h2.5[14]

Detailed Experimental Protocols

Protocol 1: Preparation of Enniatin B1 for Cell-Based Assays

This protocol outlines the standard procedure for dissolving and diluting Enniatin B1 for use in cell culture experiments.

Caption: Standard workflow for preparing Enniatin B1 solutions for experiments.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of Enniatin B1 (e.g., 10-20 mM) by dissolving the powder in 100% DMSO or another suitable organic solvent.[14] Ensure it is fully dissolved by vortexing or brief sonication. Store this stock at -20°C.

  • Working Solutions: On the day of the experiment, thaw the stock solution. Prepare fresh serial dilutions of Enniatin B1 in complete cell culture medium to achieve the desired final concentrations for treatment.

  • Vehicle Control: Crucially, prepare a vehicle control containing the highest concentration of the solvent used in the serial dilutions (e.g., 0.1% DMSO) but no Enniatin B1.[4]

  • Cell Treatment: Replace the existing medium on your cultured cells with the prepared working solutions and the vehicle control. Incubate for the desired experimental duration.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the effect of Enniatin B1 on the viability of adherent cell lines.[17]

Materials:

  • 96-well plates

  • Enniatin B1 working solutions

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.[17]

  • Treatment: Remove the medium and treat the cells with 100 µL of various concentrations of Enniatin B1 and a vehicle control for the desired time (e.g., 24, 48, 72 hours).[17]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[17]

  • Absorbance Reading: Shake the plate for 10 minutes at room temperature. Measure the absorbance at 570 nm using a microplate reader.[17]

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of live, apoptotic, and necrotic cells after treatment with Enniatin B1.[17]

Materials:

  • Enniatin B1 treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells with cold PBS and centrifuge.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17]

  • Analysis: Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[17]

Enniatin B1 Signaling Pathway

Enniatin B1 is known to induce apoptosis primarily through the intrinsic or mitochondrial pathway. Its ionophoric nature disrupts the mitochondrial membrane potential, leading to a cascade of events culminating in cell death.

G cluster_0 Cell Membrane cluster_1 Mitochondrion Enniatin Enniatin B1 Bax Bax (Pro-apoptotic) Upregulation Enniatin->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Enniatin->Bcl2 MMP Loss of Mitochondrial Membrane Potential CytoC Cytochrome c Release MMP->CytoC Bax->MMP Bcl2->MMP Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis pathway induced by Enniatin B1.[8][12]

References

Preventing Enniatin B1 degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enniatin B1. The information is designed to help prevent the degradation of Enniatin B1 in stock solutions and ensure the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Enniatin B1 stock solutions?

A1: Enniatin B1 is soluble in several organic solvents. The choice of solvent will depend on the specific requirements of your experiment. Dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), ethanol, and acetonitrile (B52724) are commonly used solvents for preparing Enniatin B1 stock solutions.[1] For long-term storage, methanol and acetonitrile are frequently cited.

Q2: What is the optimal storage temperature for Enniatin B1 stock solutions?

A2: The recommended storage temperature for Enniatin B1 stock solutions is -20°C.[1][2] Storing the solutions at this temperature helps to minimize degradation and maintain the integrity of the compound over time.

Q3: How long can I store Enniatin B1 stock solutions?

A3: When stored as a solid powder at -20°C, Enniatin B1 is stable for at least two years.[1] For stock solutions, it is best practice to prepare them fresh. However, if storage is necessary, aliquoting the stock solution into smaller, single-use vials and storing them at -20°C can help to preserve stability. Avoid repeated freeze-thaw cycles.

Q4: Is Enniatin B1 sensitive to light?

A4: While specific studies on the photodegradation of Enniatin B1 are not extensively available, it is a general good laboratory practice to protect stock solutions of complex organic molecules from light. Storing stock solutions in amber vials or wrapping vials in aluminum foil can prevent potential photodegradation.

Q5: How does pH affect the stability of Enniatin B1 in solution?

A5: The chemical stability of Enniatin B1 in stock solutions across a range of pH values has not been extensively documented in publicly available literature. However, microbial degradation of enniatins can be pH-dependent. For example, the degradation of Enniatin B by Bacillus tequilensis is optimal at a pH of 8.0.[3] To minimize the risk of microbial contamination and degradation, it is crucial to use sterile solvents and proper aseptic techniques when preparing and handling stock solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of Enniatin B1 stock solution.Prepare fresh stock solutions for each experiment. If using a previously prepared stock, verify its concentration and purity using a suitable analytical method like LC-MS/MS.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Contamination of the stock solution.Use sterile filtration for the stock solution and employ aseptic techniques during preparation and handling.
Precipitate observed in the stock solution upon thawing Poor solubility of Enniatin B1 at lower temperatures.Gently warm the solution and vortex to redissolve the precipitate before use. Ensure the final concentration in your assay medium is below the solubility limit.
Solvent evaporation.Ensure vials are tightly sealed to prevent solvent evaporation, which can lead to an increase in concentration and precipitation.
Loss of biological activity Degradation of Enniatin B1.Confirm the integrity of your stock solution. Consider that the biological activity of Enniatin B1 can be influenced by interactions with other compounds in the assay.

Experimental Protocols

Protocol for Preparation of Enniatin B1 Stock Solution

This protocol describes the preparation of a 10 mg/mL Enniatin B1 stock solution in methanol.

Materials:

  • Enniatin B1 (powder)

  • Methanol (LC-MS grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Allow the Enniatin B1 powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of Enniatin B1 powder using a calibrated analytical balance.

  • Dissolve the powder in the appropriate volume of methanol to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until the Enniatin B1 is completely dissolved.

  • (Optional) Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into single-use, tightly sealed amber vials or tubes wrapped in aluminum foil.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C.

Protocol for Assessing Enniatin B1 Stability using LC-MS/MS

This protocol provides a general framework for a stability study of Enniatin B1 in a chosen solvent.

Objective: To determine the stability of Enniatin B1 in a specific solvent over time at a defined storage temperature.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Enniatin B1 in the desired solvent (e.g., methanol, acetonitrile, or DMSO) at a known concentration (e.g., 1 mg/mL) following the protocol above.

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for LC-MS/MS analysis and inject it into the instrument. This will serve as the baseline (T=0) measurement.

  • Storage: Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from storage.

  • Sample Preparation for Analysis: Allow the aliquot to thaw completely at room temperature. Prepare a dilution of the stock solution identical to the T=0 sample.

  • LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method for Enniatin B1 quantification.[4][5][6][7]

    • Column: A reversed-phase C18 column is typically used.[1]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) is common.[1]

    • Detection: Use a tandem mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.

  • Data Analysis: Compare the peak area or concentration of Enniatin B1 at each time point to the T=0 measurement. A decrease in the peak area/concentration over time indicates degradation.

Visualizations

experimental_workflow Experimental Workflow for Enniatin B1 Stability Assessment prep Prepare Enniatin B1 Stock Solution t0 Time 0 Analysis (LC-MS/MS) prep->t0 storage Store Aliquots at -20°C (or other conditions) prep->storage analysis Compare Results to Time 0 to Determine Degradation t0->analysis tp1 Time Point 1 Analysis storage->tp1 tp2 Time Point 2 Analysis storage->tp2 tpn Time Point n Analysis storage->tpn tp1->analysis tp2->analysis tpn->analysis troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results Observed check_stock Is the stock solution fresh? start->check_stock yes_fresh Yes check_stock->yes_fresh Yes no_fresh No check_stock->no_fresh No check_handling Were proper handling techniques used (e.g., no repeated freeze-thaw)? yes_fresh->check_handling prepare_new Prepare fresh stock solution no_fresh->prepare_new check_purity Verify stock purity and concentration (e.g., LC-MS/MS) prepare_new->check_purity yes_handling Yes check_handling->yes_handling Yes no_handling No check_handling->no_handling No yes_handling->check_purity aliquot_future Aliquot future stock solutions no_handling->aliquot_future aliquot_future->check_purity other_factors Investigate other experimental variables check_purity->other_factors

References

Technical Support Center: Enniatin B1 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Enniatin B1.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Enniatin B1 LC-MS analysis?

A1: Matrix effects are the alteration of the analyte's signal intensity (either suppression or enhancement) caused by co-eluting, non-target compounds from the sample matrix.[1][2] In LC-MS, these interfering components can affect the ionization efficiency of Enniatin B1 in the mass spectrometer's source, leading to inaccurate and unreliable quantification.[1][2] This phenomenon is a significant challenge, especially when using electrospray ionization (ESI).[3][4]

Q2: What are the common sources of matrix effects for Enniatin B1?

A2: The sources of interference are highly dependent on the sample type. Common sources include endogenous components like fats, oils, proteins, lipids, and salts.[1][2] For instance, in the analysis of Enniatin B1 in human urine, a significant signal suppression of 63% has been observed due to the complex nature of the matrix.[5] In food and feed samples, pigments and other complex organic molecules can also interfere.[6]

Q3: How can I determine if my Enniatin B1 analysis is being affected by matrix effects?

A3: Symptoms of matrix effects include:

  • Poor reproducibility of results between injections.

  • Inaccurate quantification when comparing results to a different analytical method or reference material.

  • A significant difference in the peak response of an analyte spiked into a solvent versus one spiked into a sample extract (post-extraction addition).[3]

  • Gradual loss of signal intensity over a sequence of sample injections.[7]

Q4: What are the primary strategies to mitigate matrix effects for Enniatin B1?

A4: There are several established strategies, which can be used alone or in combination:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are used to remove interfering compounds before analysis.[1][2][8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples helps to compensate for consistent signal suppression or enhancement.[1][5]

  • Stable Isotope Dilution Assay (SIDA): This involves using a stable isotope-labeled internal standard (SIL-IS) of Enniatin B1. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for highly accurate correction.[1][9][10]

  • Dilution of the Extract: A simple "dilute and shoot" approach can reduce the concentration of interfering matrix components, though this may also lower the method's sensitivity.[1][11]

  • Chromatographic Optimization: Modifying the LC method to improve the separation between Enniatin B1 and interfering compounds can minimize their impact on ionization.[2][3]

Q5: When is a stable isotope-labeled internal standard (SIL-IS) the best choice for Enniatin B1 analysis?

A5: The use of a SIL-IS is highly recommended when the highest accuracy and precision are required, especially when dealing with complex or variable matrices.[1][12] This approach is the most effective way to compensate for matrix effects and variations in instrument response.[1] While the cost of labeled standards can be higher, the time saved by avoiding the need for individual matrix-matched standards for different sample types can be substantial.[12] A stable isotope dilution assay for enniatins has been developed, demonstrating excellent recoveries between 90% and 120%.[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects during Enniatin B1 analysis.

Problem: Significant Signal Suppression or Low Signal Intensity for Enniatin B1

This is one of the most common manifestations of matrix effects, where co-eluting compounds interfere with the ionization of Enniatin B1.[2]

Troubleshooting Workflow

start Start: Low Enniatin B1 Signal check_instrument Verify Instrument Performance (e.g., run system suitability test) start->check_instrument check_standard Check Standard Integrity (e.g., analyze fresh standard in solvent) check_instrument->check_standard Instrument OK improve_cleanup Implement/Optimize Sample Cleanup (e.g., SPE, LLE) check_standard->improve_cleanup Standard OK dilute_sample Dilute Sample Extract (e.g., 1:10, 1:100) improve_cleanup->dilute_sample Ineffective or Analyte Loss end_ok Issue Resolved improve_cleanup->end_ok Effective optimize_lc Optimize Chromatography (e.g., modify gradient, change column) dilute_sample->optimize_lc Sensitivity Too Low dilute_sample->end_ok Effective (if sensitivity allows) optimize_lc->end_ok

Caption: Troubleshooting logic for low Enniatin B1 signal.

Recommended Solutions:

  • Improve Sample Preparation: A robust sample cleanup protocol is the most effective way to remove interfering matrix components.[2][8] Solid-Phase Extraction (SPE) is a widely used technique for mycotoxin analysis.[1][13]

  • Dilute the Sample: If sensitivity is not a major concern, diluting the sample extract can effectively reduce the concentration of matrix components.[1]

  • Optimize Chromatography: Adjusting the chromatographic conditions can help separate Enniatin B1 from the interfering compounds, preventing co-elution.[2]

Problem: Inaccurate and Inconsistent Quantification of Enniatin B1

This issue often arises from variable matrix effects between individual samples and the calibration standards used for quantification.

Troubleshooting Workflow

start Start: Inaccurate/Inconsistent Enniatin B1 Quantification check_cal Review Calibration Curve (linearity, residuals) start->check_cal use_mmc Implement Matrix-Matched Calibration check_cal->use_mmc Curve OK, Suspect Matrix Mismatch use_sil Use Stable Isotope-Labeled Internal Standard (SIL-IS) use_mmc->use_sil Blank Matrix Unavailable or Inconsistent revalidate Re-validate Method use_mmc->revalidate Blank Matrix Available use_sil->revalidate

Caption: Troubleshooting logic for quantification issues.

Recommended Solutions:

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of Enniatin B1 but otherwise identical to your samples. This is a common and effective strategy to compensate for matrix effects.[1][5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[10] The SIL-IS co-elutes with Enniatin B1 and is affected by ion suppression or enhancement in the same way, allowing for a reliable correction of the signal.[9]

Quantitative Data Summary

The following tables summarize quantitative data related to matrix effects and the performance of mitigation strategies in mycotoxin analysis.

Table 1: Reported Matrix Effects in Mycotoxin Analysis

Analyte Matrix Effect Magnitude of Effect Reference
Enniatin B1 Human Urine Signal Suppression 63% [5]
Various Mycotoxins Spices Signal Suppression Up to 89% [3][4]
Various Mycotoxins Cereal-based Feed Signal Suppression 60-100% [6]

| Various Mycotoxins | Hay/Silage Feed | Suppression/Enhancement | 7-187% |[6] |

Table 2: Comparison of Common Mitigation Strategies

Strategy Typical Recovery Rate Key Advantage Key Disadvantage
Solid-Phase Extraction (SPE) 85-120%[13][14] Effectively removes a broad range of interferences. Can be time-consuming; potential for analyte loss if not optimized.
Stable Isotope Dilution Assay (SIDA) 90-120%[9] Considered the most accurate method for compensation. High cost and limited availability of some labeled standards.[12]
Dilute and Shoot Varies Simple, fast, and reduces matrix component concentration. Can lead to a significant loss of sensitivity.[1]

| Matrix-Matched Calibration | Compensatory | Cost-effective and straightforward to implement. | Requires a consistent and verifiable blank matrix. |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Enniatins in Biological Fluids

This protocol is adapted from a validated method for determining enniatins in human urine and plasma.[13]

  • Cartridge: Graphitized Carbon Black (GCB) SPE cartridges.

  • Sample Pre-treatment: Dilute the biological fluid sample (e.g., urine, plasma) with a suitable buffer.

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with the elution solvent followed by an equilibration solvent.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic interferences.

  • Elution: Elute Enniatin B1 and other mycotoxins using an appropriate solvent mixture, such as Dichloromethane/Methanol (80/20, v/v) containing 0.2% Formic Acid .[13] A 10 mL eluent volume is often a good compromise between recovery and minimizing matrix effects.[13]

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: General LC-MS/MS Parameters for Enniatin B1

This protocol provides a starting point for the LC-MS/MS analysis of Enniatin B1.[15]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% acetic acid and 5 mM ammonium (B1175870) acetate.[15]

    • Mobile Phase B: Methanol with 0.1% acetic acid and 5 mM ammonium acetate.[15]

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute Enniatin B1, followed by a re-equilibration step.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 µL (Note: Larger injection volumes can sometimes increase matrix effects).[13]

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ions: Specific MRM transitions for Enniatin B1 should be optimized on the instrument being used.

Workflow Visualization

cluster_prep Sample Preparation & Mitigation cluster_analysis Analysis & Data Processing sample Sample Collection (e.g., Urine, Plasma, Food) internal_std Addition of SIL-Internal Standard sample->internal_std extraction Extraction / Cleanup (e.g., SPE Protocol) lcms LC-MS/MS Analysis extraction->lcms internal_std->extraction data_proc Data Processing (Ratio of Analyte/IS) lcms->data_proc quant Accurate Quantification data_proc->quant

Caption: General workflow for accurate Enniatin B1 quantification.

References

Technical Support Center: Overcoming Enniatin B1 Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Enniatin B1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to fungal resistance against this mycotoxin.

Section 1: Understanding Enniatin B1 and Fungal Resistance

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Enniatin B1's antifungal activity?

A1: Enniatin B1 primarily acts as an ionophore, meaning it can insert itself into cellular membranes and facilitate the transport of cations (like K+, Na+, and Ca2+) across them.[1] This disruption of the cell's ion homeostasis can lead to various downstream effects, including mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic cell death.[1][2] While traditionally considered a direct ion carrier, recent evidence suggests its effect on intracellular calcium may be more complex, potentially involving the modulation of endogenous calcium channels.[3][4]

Q2: Which fungal species are known to be susceptible or resistant to Enniatin B1?

A2: Enniatin B1 has shown moderate antifungal activity against species like Candida albicans and Cryptococcus neoformans.[5] However, many fungal species, particularly from the Fusarium and Aspergillus genera, exhibit a lack of susceptibility.[5] It's important to note that susceptibility can be strain-dependent.

Q3: What are the known molecular mechanisms of resistance to Enniatin B1 in fungi?

A3: The primary documented mechanism of resistance involves the action of ATP-binding cassette (ABC) transporters.[5][6] These are membrane proteins that function as efflux pumps, actively removing Enniatin B1 from the fungal cell before it can reach its target and exert its toxic effects.[5][6] In Saccharomyces cerevisiae, a specific ABC transporter, Pdr5p, has been identified as a major contributor to Enniatin B1 resistance.[6]

Section 2: Troubleshooting Experimental Assays

This section provides guidance for common issues encountered during the experimental evaluation of Enniatin B1.

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) assays.

Possible Cause & Troubleshooting Steps:

  • Inoculum Preparation: Inconsistent fungal spore or cell concentration can lead to variable results.

    • Solution: Standardize your inoculum preparation. Use a spectrophotometer to adjust the turbidity of your fungal suspension to a consistent McFarland standard (e.g., 0.5) before each experiment.

  • Compound Solubility: Enniatin B1 is lipophilic and may not be fully soluble in aqueous media, leading to inconsistent effective concentrations.

    • Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into your assay medium, ensure the final solvent concentration is low (typically <1%) and consistent across all wells to avoid solvent-induced toxicity. Vortex thoroughly.

  • Incubation Time: Reading results too early or too late can affect the observed MIC.

    • Solution: Adhere to standardized incubation times as recommended by protocols like those from the Clinical and Laboratory Standards Institute (CLSI) for your specific fungal species.[7] For slower-growing fungi, incubation may need to be extended up to 72 hours.[7]

Issue 2: My fungal strain appears completely resistant to Enniatin B1. How can I confirm if this is due to active efflux?

Possible Cause & Troubleshooting Steps:

  • Efflux Pump Activity: Overexpression of ABC transporters is a common cause of high-level resistance.[8]

    • Solution 1: Use an ABC Transporter Inhibitor. Perform your MIC assay again, but this time co-administer Enniatin B1 with a known ABC transporter inhibitor (e.g., verapamil, cyclosporine A). A significant reduction in the MIC in the presence of the inhibitor suggests that efflux pumps are responsible for the resistance.

    • Solution 2: Efflux Pump Activity Assay. Directly measure the activity of these pumps using a fluorescent substrate like rhodamine 6G. Resistant strains will show lower intracellular accumulation of the dye. If co-incubation with Enniatin B1 increases dye accumulation, it indicates that Enniatin B1 itself is an inhibitor or competitor for these pumps.[6]

Section 3: Strategies to Overcome Enniatin B1 Resistance

Strategy 1: Synergistic Combination with ABC Transporter Inhibitors

The most direct way to combat efflux-mediated resistance is to inhibit the pumps themselves. Enniatin B1 has been shown to be an inhibitor of P-glycoprotein and Pdr5p, suggesting it can interfere with ABC transporter function.[5][6] Combining Enniatin B1 with other known antifungal agents or specific pump inhibitors can restore its efficacy.

Experimental Workflow: Screening for Synergy

This workflow outlines the process of identifying effective drug combinations to overcome resistance.

SynergyScreeningWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis & Confirmation Strain Prepare Standardized Inoculum of Resistant Strain MIC_A Determine MIC of Enniatin B1 Alone Strain->MIC_A MIC_B Determine MIC of Partner Drug Alone Strain->MIC_B ENN_Stock Prepare Enniatin B1 Stock Solution ENN_Stock->MIC_A Drug_Stock Prepare Partner Drug Stock Solution Drug_Stock->MIC_B Checkerboard Perform Checkerboard Assay with Both Drugs MIC_A->Checkerboard MIC_B->Checkerboard FIC Calculate Fractional Inhibitory Concentration (FIC) Index Checkerboard->FIC Result Interpret Result FIC->Result Confirm Confirm Synergy with Time-Kill Assays Result->Confirm Synergy (FIC ≤ 0.5)

Caption: Workflow for Synergy Testing.
Data Presentation: Interpreting Checkerboard Assay Results

The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction between two drugs.[9]

FIC Index Calculation:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)[9]

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[9]

  • ΣFIC (FIC Index) = FIC of Drug A + FIC of Drug B[9]

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism
Strategy 2: Modulating Fungal Signaling Pathways

Enniatin B1's disruption of calcium homeostasis is a key part of its antifungal action.[1][3][10] Resistance mechanisms may involve the fungus adapting its calcium signaling pathways to counteract the drug's effects.

Signaling Pathway: Enniatin B1 and Calcium Homeostasis

This diagram illustrates the proposed mechanism of Enniatin B1's impact on intracellular calcium and how efflux pumps can counteract this.

CalciumSignaling cluster_cell Fungal Cell cluster_resistance Resistance Mechanism cluster_effect Antifungal Effect ENN_in Enniatin B1 ABC ABC Transporter (e.g., Pdr5p) ENN_in->ABC Ca_Channels Modulation of Ca2+ Channels ENN_in->Ca_Channels Membrane Cell Membrane ENN_out Extracellular Enniatin B1 ABC->ENN_out Efflux Ca_Influx ↑ Cytosolic Ca2+ Ca_Channels->Ca_Influx Mito Mitochondrial Stress Ca_Influx->Mito Apoptosis Apoptosis Mito->Apoptosis ENN_out->ENN_in Enters Cell

Caption: Enniatin B1 mechanism and resistance.

Q4: Can I target these signaling pathways to overcome resistance?

A4: Yes. Agents that modulate calcium signaling, such as calcineurin inhibitors (e.g., cyclosporine A, tacrolimus), can be synergistic with drugs that disrupt the fungal cell membrane.[8] By inhibiting the calcineurin pathway, you can block a key stress response route that fungi use to tolerate membrane damage, potentially re-sensitizing them to Enniatin B1. A checkerboard assay would be the appropriate method to test for this synergy.

Section 4: Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

(Adapted from CLSI M27 guidelines)[7]

  • Preparation:

    • Prepare a stock solution of Enniatin B1 in DMSO.

    • Prepare a fungal inoculum suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to the final required concentration.

  • Serial Dilution:

    • In a 96-well microtiter plate, add 100 µL of RPMI medium to columns 2-12.

    • Add 200 µL of the working Enniatin B1 solution (at 2x the highest desired concentration) to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10.

    • Column 11 serves as a growth control (no drug), and column 12 as a sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the diluted fungal inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 35°C for 24-48 hours (or longer for slow-growing species).[7]

  • Reading the MIC:

    • The MIC is the lowest concentration of Enniatin B1 that causes a significant (typically ≥50%) reduction in fungal growth (turbidity) compared to the growth control well.[7]

Protocol 2: Checkerboard Synergy Assay

(Based on standard checkerboard methodology)[11][12]

  • Plate Setup:

    • Use a 96-well plate. Along the x-axis (e.g., columns 1-10), prepare serial dilutions of Enniatin B1.

    • Along the y-axis (e.g., rows A-G), prepare serial dilutions of the partner drug (e.g., an ABC transporter inhibitor).

    • Each well will now contain a unique combination of concentrations of the two drugs.

  • Controls:

    • Include a row with only the serial dilution of Enniatin B1 and a column with only the serial dilution of the partner drug to re-determine their individual MICs under the same conditions.

    • Include a growth control well (no drugs) and a sterility control well (no inoculum).

  • Inoculation & Incubation:

    • Inoculate all wells (except the sterility control) with the standardized fungal suspension as described in the MIC protocol.

    • Incubate under the same conditions.

  • Data Analysis:

    • Read the MIC for each drug alone and for every combination.

    • Calculate the FIC index (ΣFIC) for each well that shows growth inhibition to determine synergy, additivity, or antagonism.[9]

Protocol 3: ABC Transporter ATPase Activity Assay

(Principle based on transporter activity assays)[13][14][15]

This assay measures the ATP hydrolysis that powers ABC transporters. Increased activity in the presence of a substrate (like Enniatin B1) indicates an interaction.

  • Materials:

    • Membrane vesicles from a fungal strain overexpressing the ABC transporter of interest.

    • Assay buffer containing MgCl2 and other salts.

    • ATP solution.

    • Enniatin B1 solution.

    • A phosphate (B84403) detection reagent (e.g., Malachite Green).

  • Procedure:

    • Pre-incubate the membrane vesicles with various concentrations of Enniatin B1 (or a control compound) in the assay buffer at 37°C.

    • Initiate the reaction by adding a defined concentration of ATP.

    • Incubate for a specific time (e.g., 20 minutes) to allow for ATP hydrolysis.

    • Stop the reaction by adding the phosphate detection reagent.

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., ~650 nm) using a microplate reader. The amount of inorganic phosphate (Pi) released is proportional to the ATPase activity.

  • Analysis:

    • Compare the ATPase activity in the presence of Enniatin B1 to the basal activity (no drug) and a positive control substrate. A concentration-dependent increase in activity suggests Enniatin B1 is a substrate for the transporter.

References

Technical Support Center: Reducing Variability in Enniatin B1 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to minimize variability in animal studies involving Enniatin B1. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address common challenges and ensure the generation of robust and reproducible data.

Troubleshooting Guides

This section addresses specific issues that may arise during Enniatin B1 experiments, offering potential causes and solutions.

Issue 1: High Variability in Pharmacokinetic (PK) Profiles

  • Potential Cause: Inconsistent formulation and administration of the lipophilic Enniatin B1.

  • Solution:

    • Formulation: Due to its poor water solubility, Enniatin B1 requires a suitable vehicle for consistent in vivo delivery. A common approach is to dissolve it in a small amount of an organic solvent like DMSO and then dilute it with a vehicle such as corn oil or a solution containing polyethylene (B3416737) glycol (PEG) and saline. It is crucial to ensure the final concentration of the organic solvent is low and consistent across all animals to avoid toxicity and variability.

    • Administration: For oral gavage, ensure proper technique to avoid accidental tracheal administration. Utilize standardized gavage volumes based on the animal's body weight. For intravenous administration, ensure the formulation is suitable for injection and administer it slowly and consistently.

  • Potential Cause: Significant species-specific differences in bioavailability.

  • Solution: Be aware of the documented disparities in Enniatin B1 absorption and metabolism across species. For instance, oral bioavailability is high in pigs but low in broiler chickens.[1] Choose the animal model that is most relevant to the research question and maintain consistency in the chosen model.

  • Potential Cause: Variability in animal health status, age, or sex.

  • Solution: Use animals from a reputable supplier and allow for an adequate acclimatization period. Ensure all animals are of the same sex and within a narrow age and weight range. Monitor animal health throughout the study and exclude any animals that show signs of illness not related to the experimental treatment.

Issue 2: Inconsistent or Unexpected Toxicological Findings

  • Potential Cause: Improper dose calculations or preparation.

  • Solution: Double-check all dose calculations and ensure accurate weighing of Enniatin B1. Prepare fresh dosing solutions for each experiment to avoid degradation of the compound.

  • Potential Cause: "Hot spots" of mycotoxin in feed, leading to uneven exposure in dietary studies.

  • Solution: If administering Enniatin B1 through contaminated feed, ensure the feed is thoroughly mixed to achieve a homogenous distribution of the mycotoxin.

  • Potential Cause: Co-exposure to other mycotoxins.

  • Solution: Be aware of the potential for synergistic or antagonistic effects when Enniatin B1 is present with other mycotoxins. Analyze feed for the presence of other common mycotoxins to rule out confounding factors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Enniatin B1 that I should be aware of in my study design?

A1: Enniatin B1 is known to be an ionophore, disrupting cellular ion homeostasis. Its primary toxicological mechanisms include the induction of oxidative stress and apoptosis.[1][2] It has been shown to upregulate pro-apoptotic genes like Bax and Caspase-3 while downregulating antioxidant and anti-apoptotic genes.[3] It can also disrupt the extracellular-regulated protein kinase (ERK) signaling pathway, which is involved in cell proliferation and survival.

Q2: What are the key considerations for selecting an appropriate animal model for Enniatin B1 studies?

A2: The choice of animal model is critical due to the significant species-specific differences in the toxicokinetics of Enniatin B1. For example, pigs have a much higher oral bioavailability of Enniatin B1 compared to chickens.[1] Therefore, the selection should be based on the specific research objectives, such as studying absorption in a model with high bioavailability or investigating toxicity in a model that is more representative of a particular species of interest.

Q3: What are the recommended vehicles for administering Enniatin B1 in rodents?

A3: Due to its lipophilic nature, Enniatin B1 is poorly soluble in aqueous solutions. A common practice is to first dissolve it in a minimal amount of a solvent like dimethyl sulfoxide (B87167) (DMSO) and then create a suspension or emulsion in a vehicle suitable for in vivo administration, such as corn oil, olive oil, or a mixture of polyethylene glycol (e.g., PEG 400) and saline. The final concentration of the initial solvent should be kept low (typically <5%) to avoid vehicle-induced toxicity.

Q4: How can I minimize variability in oral gavage administration?

A4: To reduce variability in oral gavage, it is essential to use a consistent and proper technique. This includes using an appropriately sized gavage needle for the animal, ensuring the animal is properly restrained to prevent movement and injury, and delivering the dose at a consistent rate. It is also crucial to confirm that the gavage needle has entered the esophagus and not the trachea before administering the substance.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies on Enniatin B1.

Table 1: In Vivo Toxicological Data for Enniatin B1

SpeciesRoute of AdministrationDosageObservationReference
Broiler ChickensOral244 µg/kg bw/dayNo-Observed-Adverse-Effect Level (NOAEL)[1]
Laying HensOral216 µg/kg bw/dayNo-Observed-Adverse-Effect Level (NOAEL)[1]
MiceIntravenous1, 3, and 5 mg/kg body weight/day for 4 daysEmbryonic cytotoxicity, increased ROS, and apoptosis[4]
Wistar RatsOral1.41 mg/kg body weight (in a mixture of enniatins)No observable adverse effects[3]

Table 2: In Vivo Pharmacokinetic Parameters of Enniatin B1

SpeciesRoute of AdministrationDoseBioavailabilityKey FindingsReference
PigsOralNot specified91%High systemic exposure[1]
Broiler ChickensOral0.2 mg/kg body weight5%Poorly absorbed
MiceIntraperitoneal5 mg/kgNot applicableBioaccumulation in lipophilic tissues

Table 3: In Vitro Cytotoxicity of Enniatin B1 (IC50 Values)

Cell LineCell TypeIC50 (µM)Reference
Caco-2Human colorectal adenocarcinoma10.8[2]
HepG2Human liver carcinoma>10[2]
IPEC-J2Porcine intestinal epithelialNot specified
SH-SY5YHuman neuroblastomaNot specified

Experimental Protocols

Protocol 1: Preparation of Enniatin B1 for Oral Administration in Rodents

  • Materials:

    • Enniatin B1 (powder)

    • Dimethyl sulfoxide (DMSO)

    • Corn oil (or other suitable vehicle)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh the required amount of Enniatin B1 powder.

    • Dissolve the Enniatin B1 in a minimal volume of DMSO to create a concentrated stock solution. Ensure complete dissolution by vortexing.

    • Calculate the required volume of the stock solution and the final volume of the vehicle (e.g., corn oil) to achieve the desired final concentration. The final concentration of DMSO should ideally be below 5% of the total volume.

    • Add the calculated volume of the Enniatin B1 stock solution to the vehicle.

    • Vortex the solution thoroughly to ensure a uniform suspension. For poorly soluble compounds, brief sonication may be necessary.

    • Prepare the dosing solution fresh on the day of the experiment.

Protocol 2: Standard Operating Procedure for Oral Gavage in Mice

  • Animal Preparation:

    • Weigh each mouse immediately before dosing to calculate the precise volume to be administered.

    • Ensure the animal is properly restrained to minimize stress and movement.

  • Gavage Administration:

    • Select a gavage needle of the appropriate size for the mouse.

    • Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle. Do not apply force. If resistance is met, withdraw and reinsert.

    • Once the needle is in the esophagus, slowly administer the calculated volume of the Enniatin B1 suspension.

    • Gently withdraw the needle.

    • Monitor the animal for any signs of distress immediately after the procedure.

Visualizations

Signaling Pathway Diagrams (DOT Language)

EnniatinB1_Apoptosis_Pathway EnniatinB1 Enniatin B1 ROS ↑ Reactive Oxygen Species (ROS) EnniatinB1->ROS Mitochondria Mitochondrial Dysfunction EnniatinB1->Mitochondria ERK ERK Pathway EnniatinB1->ERK Inhibits ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 ↑ Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Enniatin B1-Induced Apoptosis Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_collect Data Collection cluster_analysis Analysis Formulation Enniatin B1 Formulation Dosing Oral Gavage or IV Injection Formulation->Dosing Animal_Prep Animal Acclimatization & Grouping Animal_Prep->Dosing PK_Sampling Blood Sampling (Pharmacokinetics) Dosing->PK_Sampling Tox_Obs Toxicology Observations Dosing->Tox_Obs Bioanalysis LC-MS/MS Bioanalysis PK_Sampling->Bioanalysis Tissue_Harvest Tissue Harvesting Tox_Obs->Tissue_Harvest Histopath Histopathology Tissue_Harvest->Histopath Data_Analysis Statistical Analysis Bioanalysis->Data_Analysis Histopath->Data_Analysis Troubleshooting_Logic Start High Variability in Results Check_Formulation Review Formulation Protocol Start->Check_Formulation Check_Admin Review Administration Technique Start->Check_Admin Check_Animals Assess Animal Homogeneity Start->Check_Animals Check_Assay Validate Analytical Method Start->Check_Assay Solution_Formulation Standardize Vehicle & Preparation Check_Formulation->Solution_Formulation Solution_Admin Ensure Consistent Dosing Technique Check_Admin->Solution_Admin Solution_Animals Use Uniform Animal Groups Check_Animals->Solution_Animals Solution_Assay Re-validate or Troubleshoot Analytical Assay Check_Assay->Solution_Assay

References

Technical Support Center: Enniatin B1 Assay Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enniatin B1 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve potential interference from plasticware during Enniatin B1 quantification.

Frequently Asked Questions (FAQs)

Q1: My Enniatin B1 recovery is unexpectedly low. Could my plasticware be the cause?

A1: Yes, it is highly probable. Enniatin B1 is a hydrophobic molecule, and like other hydrophobic compounds, it has a tendency to adsorb to the surface of common laboratory plastics, particularly polypropylene (B1209903) (PP). This non-specific binding can lead to significant loss of the analyte during sample preparation, storage, and analysis, resulting in lower-than-expected recovery and inaccurate quantification. Studies on other hydrophobic molecules, such as certain peptides and mycotoxins, have demonstrated significant adsorption to polypropylene surfaces.[1][2][3]

Q2: I am observing unexpected peaks in my LC-MS chromatogram when analyzing Enniatin B1. Could these be from my plastic tubes?

A2: This is a very common issue. Plastic labware, especially microcentrifuge tubes, can leach various chemical additives that may interfere with your LC-MS analysis.[4][5][6][7] These leached compounds, often referred to as "leachables," can appear as unknown peaks in your chromatogram, potentially co-eluting with Enniatin B1 and interfering with its detection and quantification.

Q3: What types of chemicals can leach from plasticware?

A3: A variety of additives are used in the manufacturing of plastic labware to enhance its properties. These can leach into your samples, particularly when exposed to organic solvents, heat, or prolonged storage. Common leachables include:

  • Slip agents/Lubricants: (e.g., oleamide, erucamide)

  • Antistatic agents: (e.g., N-lauryldiethanolamine)[4]

  • Antioxidants: (e.g., Irganox 1010, Irgafos 168)

  • Plasticizers: (e.g., phthalates like DEHP)

  • Nucleating agents and clarifiers [5][6]

  • UV stabilizers: (e.g., Tinuvin 770)[7]

Many of these compounds are readily ionized in electrospray ionization (ESI) mass spectrometry, leading to strong interference signals.[4]

Q4: Are certain types of plastic more problematic than others?

A4: Yes. Polypropylene (PP) is widely used for lab consumables but has been shown to have a higher capacity for the adsorption of some organic compounds compared to other plastics like polyethylene (B3416737) terephthalate (B1205515) (PET).[1][2] While polystyrene (PS) offers good clarity, it may not be suitable for all applications and can also be a source of leachables.[8] For sensitive analyses, glass or specially coated "low-bind" plastics are often recommended to minimize both adsorption and leaching.[9][10][11]

Troubleshooting Guides

Issue 1: Low Analyte Recovery

Symptoms:

  • Consistently low quantification of Enniatin B1 standards and samples.

  • Poor reproducibility of results.

Possible Cause:

  • Adsorption of the hydrophobic Enniatin B1 molecule to the surface of plastic tubes (e.g., polypropylene).

Troubleshooting Steps:

LowRecoveryWorkflow

Issue 2: Ghost Peaks and Baseline Noise in LC-MS

Symptoms:

  • Appearance of unexpected peaks in the chromatogram, especially in blank runs.

  • Elevated baseline noise.

  • Inconsistent peak shapes for Enniatin B1.

Possible Cause:

  • Leaching of chemical additives from plasticware into the sample solvent.

Troubleshooting Steps:

GhostPeaksWorkflow

Data on Plasticware Interference

Table 1: Adsorption of Microcystins (Mycotoxins) to Various Plastics

Plastic Material% Recovery of Microcystin-LR after 48h% Recovery of Microcystin-RR after 48h% Recovery of Microcystin-YR after 48hReference
Polypropylene (PP)~13%~13%~13%[1]
Polystyrene (PS)~20%~20%~20%[1]
Polyethylene Terephthalate (PET)≥81.3%≥81.3%≥81.3%[1]

This data illustrates the significant potential for mycotoxin loss due to adsorption, with polypropylene showing high adsorption capacity.

Table 2: Common Leachables from Polypropylene Microcentrifuge Tubes Identified by Mass Spectrometry

Leachable Compound ClassCommon ExamplesPotential InterferenceReferences
Antistatic AgentsN-lauryldiethanolamineStrong signal in ESI positive mode, can suppress analyte signal.[4]
AntioxidantsIrganox 1010, Irgafos 168Can introduce ghost peaks in the chromatogram.[5][6]
Slip AgentsOleamide, ErucamideCan cause ion suppression and appear as distinct peaks.
UV StabilizersTinuvin 770Can leach and produce a prominent contaminant peak.[7]

Experimental Protocols

Protocol 1: Testing for Analyte Adsorption to Labware

Objective: To determine if Enniatin B1 is adsorbing to the plasticware being used.

Materials:

  • Enniatin B1 standard solution of known concentration.

  • Solvent used for sample preparation (e.g., acetonitrile, methanol).

  • The plastic tubes (e.g., 1.5 mL polypropylene microcentrifuge tubes).

  • Control tubes (e.g., glass autosampler vials or certified low-bind tubes).

  • LC-MS system for analysis.

Methodology:

  • Prepare a working solution of Enniatin B1 in your standard solvent.

  • Aliquot the same volume of the working solution into both the test plastic tubes and the control glass tubes (perform in triplicate).

  • Vortex briefly and let the tubes sit for a duration representative of your typical sample preparation time.

  • Transfer the solutions from the tubes to autosampler vials (if not already in them).

  • Analyze the solutions from both sets of tubes by LC-MS.

  • Compare the peak area of Enniatin B1 from the plastic tubes to that from the glass tubes. A significantly lower peak area from the plastic tubes indicates adsorption.

Protocol 2: Blank Extraction to Test for Leachables

Objective: To determine if the plasticware is leaching interfering compounds.

Materials:

  • The plastic tubes .

  • Solvent used for sample preparation.

  • LC-MS system for analysis.

Methodology:

  • Aliquot the analysis solvent into the plastic tubes (without any analyte).

  • Incubate the tubes under conditions that mimic your experimental procedure (e.g., same temperature, duration, and any agitation steps).

  • Transfer the solvent to a clean autosampler vial.

  • Analyze the solvent by LC-MS using the same method as for your Enniatin B1 samples.

  • Examine the chromatogram for any peaks that are not present in a direct injection of the pure solvent. The presence of such peaks indicates leaching from the plasticware.

References

Technical Support Center: Enniatin B1 Extraction from Grain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Enniatin B1 extraction from various grain matrices.

Frequently Asked Questions (FAQs)

Q1: What is Enniatin B1 and why is its extraction from grain important?

Enniatin B1 (ENN B1) is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium fungi that commonly contaminate cereal crops like wheat, barley, maize, and oats.[1][2] It is considered an emerging mycotoxin due to its widespread occurrence and potential toxic effects, including cytotoxic, antimicrobial, and insecticidal activities.[1][3] Efficient extraction from grain is crucial for accurate quantification in food safety analysis, toxicological studies, and exploring its potential as a therapeutic agent.[1][4]

Q2: Which solvents are most effective for extracting Enniatin B1?

Due to its lipophilic nature, organic solvents are most effective for ENN B1 extraction. Acetonitrile (B52724) (ACN) and mixtures of acetonitrile/water (e.g., 84:16 v/v) are widely reported to yield high extraction recoveries from grain samples.[5][6] Methanol has also been used in extraction protocols, often in combination with water or other solvents.[7]

Q3: What are the common methods for extracting Enniatin B1 from grain?

Commonly employed methods range from simple solid-liquid extraction to more advanced techniques designed to improve efficiency and reduce solvent consumption. These include:

  • Homogenization-Assisted Extraction: Using high-shear homogenizers like an Ultra-Turrax to disrupt the sample matrix and enhance solvent penetration. This method is noted for providing high recovery rates.[6]

  • QuEChERS: An acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe," this method involves an acetonitrile-based extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[6]

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process.[8][9] It can significantly reduce extraction time and solvent volume.

  • Ultrasound-Assisted Extraction (UAE): Also known as sonication, this method utilizes acoustic energy to create cavitation bubbles in the solvent, which collapse and disrupt the sample matrix, thereby improving extraction efficiency.[10]

Q4: How stable is Enniatin B1 during extraction and storage?

Enniatins are generally stable compounds. Studies have shown that enniatins in standard solutions stored in acetonitrile at -18°C are stable for at least 14 months.[11] During extraction, it is important to control factors like temperature, as high heat during steps like solvent evaporation can potentially lead to degradation or loss of the analyte.[6] Using a gentle stream of nitrogen at a controlled temperature (e.g., 40°C) is recommended for the evaporation step.[6]

Troubleshooting Guide

Issue 1: Low Recovery of Enniatin B1

Q: I am experiencing consistently low recovery of Enniatin B1 from my grain samples. What are the potential causes and how can I fix this?

A: Low recovery can stem from several factors throughout the extraction and cleanup process. Below is a systematic guide to troubleshoot this issue.

Potential CauseRecommended Action & Explanation
Inappropriate Solvent Enniatins are lipophilic. Ensure you are using a suitable solvent. Acetonitrile (ACN) or an ACN/water mixture (e.g., 84:16 v/v) is highly recommended for efficient extraction from cereals.[6] If using another solvent, consider switching.
Inefficient Extraction Simple shaking or vortexing may not be sufficient to disrupt the complex grain matrix. Employ a more vigorous technique like high-speed homogenization (e.g., Ultra-Turrax) or ultrasound-assisted extraction (UAE) to improve solvent penetration and analyte release.[6][10]
Matrix Effects Co-extracted compounds from the grain matrix (e.g., fats, pigments) can interfere with the extraction and, notably, cause ion suppression during LC-MS/MS analysis.[6] Incorporate a cleanup step after extraction using Solid-Phase Extraction (SPE) or dispersive SPE (d-SPE) as in the QuEChERS method.[6]
Analyte Adsorption Enniatins can adsorb to the surfaces of glassware and plasticware. To minimize this, consider silanizing glassware. Also, rinse sample containers with the extraction solvent to recover any adsorbed analyte.[6]
Degradation during Evaporation Excessive heat during the solvent evaporation step can lead to the loss of your analyte. Use a controlled temperature (e.g., 40°C ) and a gentle stream of nitrogen for evaporation. Avoid drying the sample to excess.[6]
Issue 2: Inconsistent Recovery Across Samples

Q: My Enniatin B1 recovery is highly variable between replicate samples. What is causing this inconsistency?

A: Inconsistent recovery often points to a lack of uniformity in the experimental procedure.

Potential CauseRecommended Action & Explanation
Inhomogeneous Sample Grain samples may not be uniform. Ensure your bulk sample is thoroughly homogenized (ground to a fine, consistent powder) before weighing out subsamples for extraction.
Inaccurate Measurements Small variations in the sample weight or solvent volumes can lead to significant differences in recovery. Use calibrated analytical balances and precision pipettes for all measurements.
Variable Extraction Time/Intensity Ensure that all samples are subjected to the exact same extraction conditions. Standardize the homogenization/sonication time and intensity setting for all samples in a batch.
Temperature Fluctuations Perform extractions at a consistent room temperature, as solvent properties and extraction kinetics can be temperature-dependent.[6]
Inconsistent Cleanup If using SPE or d-SPE, ensure the conditioning, loading, washing, and elution steps are performed uniformly for every sample. Inconsistent flow rates or solvent volumes can affect recovery.

Experimental Protocols & Workflows

Protocol 1: Homogenization-Assisted Solvent Extraction (HASE)

This protocol is adapted from validated methods for enniatin extraction from cereals and is effective for achieving high recovery.[6]

Methodology:

  • Sample Preparation: Weigh 5 g of a homogenized grain sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction: Add 10 mL of an acetonitrile/water mixture (84:16, v/v).

  • Homogenization: Submerge the rotor of an Ultra-Turrax homogenizer into the sample slurry and homogenize at high speed for 3 minutes.

  • Centrifugation: Centrifuge the tube at 4,000 rpm for 10 minutes to pellet the solid material.

  • Collection: Carefully transfer the supernatant (the liquid extract) to a clean tube.

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in 1 mL of the mobile phase used for your LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analysis system.

HASE_Workflow start Start: 5g Homogenized Grain add_solvent Add 10 mL ACN/Water (84:16 v/v) start->add_solvent homogenize Homogenize (Ultra-Turrax) 3 min @ high speed add_solvent->homogenize centrifuge Centrifuge 4000 rpm, 10 min homogenize->centrifuge collect Collect Supernatant centrifuge->collect evaporate Evaporate to Dryness (N2 stream, 40°C) collect->evaporate reconstitute Reconstitute in 1 mL Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter end Ready for LC-MS/MS filter->end

Figure 1: Homogenization-Assisted Solvent Extraction Workflow.
Protocol 2: QuEChERS-Based Extraction

This protocol provides a robust method that includes a cleanup step, making it ideal for complex or "dirty" grain matrices.[6]

Methodology:

  • Sample Preparation: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water and vortex for 1 minute. Let the sample stand for 15 minutes to hydrate.

  • Extraction: Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl) and shake vigorously for 1 minute. This induces phase separation.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.

  • Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube (commonly containing PSA and MgSO₄). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at high speed (e.g., 10,000 rpm) for 5 minutes.

  • Evaporation & Reconstitution: Transfer the cleaned supernatant to a new tube, evaporate to dryness (N₂ stream, 40°C), and reconstitute in 1 mL of mobile phase.

  • Filtration: Filter through a 0.22 µm filter before analysis.

QuEChERS_Workflow start Start: 5g Homogenized Grain hydrate Hydrate with 10 mL Water start->hydrate extract Add 10 mL ACN, Vortex hydrate->extract add_salts Add QuEChERS Salts, Shake extract->add_salts centrifuge1 Centrifuge (Phase Separation) add_salts->centrifuge1 collect_acn Take Aliquot of ACN Layer centrifuge1->collect_acn dspe d-SPE Cleanup (PSA/MgSO4) collect_acn->dspe centrifuge2 Centrifuge (Pellet Sorbents) dspe->centrifuge2 evap_recon Evaporate & Reconstitute centrifuge2->evap_recon end Ready for LC-MS/MS evap_recon->end

Figure 2: QuEChERS-Based Extraction and Cleanup Workflow.

Troubleshooting Logic

The following diagram illustrates a logical workflow for diagnosing and resolving low or inconsistent ENN B1 recovery.

Troubleshooting_Logic start Problem: Low or Inconsistent Recovery check_sample Is the grain sample fully homogenized? start->check_sample homogenize Action: Grind sample to a fine, consistent powder. check_sample->homogenize No check_solvent Is the extraction solvent ACN or ACN/Water? check_sample->check_solvent Yes homogenize->check_solvent change_solvent Action: Switch to ACN or ACN/Water (84:16). check_solvent->change_solvent No check_method Is the extraction method vigorous enough? check_solvent->check_method Yes change_solvent->check_method improve_method Action: Use homogenization (Ultra-Turrax) or sonication. check_method->improve_method No check_cleanup Are matrix effects suspected? check_method->check_cleanup Yes improve_method->check_cleanup add_cleanup Action: Add a d-SPE or SPE cleanup step. check_cleanup->add_cleanup No check_procedure Are all procedural steps (volumes, times, temps) strictly consistent? check_cleanup->check_procedure Yes add_cleanup->check_procedure standardize Action: Standardize all steps. Use calibrated equipment. check_procedure->standardize No resolved Problem Resolved check_procedure->resolved Yes standardize->resolved

Figure 3: Logical Workflow for Troubleshooting Low Recovery.

References

Technical Support Center: Enniatin B1 Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Enniatin B1 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize signal suppression and achieve reliable, high-quality data in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of Enniatin B1 signal suppression in LC-MS/MS analysis?

Signal suppression for Enniatin B1 in LC-MS/MS is primarily caused by matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[1][2] This is particularly prevalent in complex matrices such as plasma, urine, and feed samples.[3][4] Specific causes include:

  • Competition for Ionization: High concentrations of co-eluting matrix components can compete with Enniatin B1 for the available charge in the ion source, reducing its ionization efficiency.[1]

  • Ion Pairing: The formation of adducts other than the desired precursor ion can lead to a decreased signal for the target ion. Enniatin B1 has a tendency to form sodiated adducts ([M+Na]+), which can be less stable or fragment differently than the preferred ammonium (B1175870) adducts ([M+NH4]+) often used for quantification.[5]

  • Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets (e.g., surface tension, viscosity), which can hinder the desolvation process and reduce the release of gas-phase analyte ions.

  • Instrument Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual or sudden decrease in signal intensity.[6]

Q2: I am observing high signal variability for my Enniatin B1 samples. What are the likely causes and how can I troubleshoot this?

High signal variability, or poor reproducibility, in Enniatin B1 analysis is often a manifestation of inconsistent matrix effects.[6] Here’s a step-by-step troubleshooting guide:

  • Evaluate Sample Preparation: Inconsistent sample cleanup is a major source of variability. Ensure your sample preparation method, such as Solid Phase Extraction (SPE) or liquid-liquid extraction (LLE), is robust and consistently applied across all samples.[1][7]

  • Check for Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement in your samples. This involves comparing the signal of an analyte spiked into a blank matrix extract with the signal of the analyte in a pure solvent.

  • Use an Internal Standard: If you are not already, use a stable isotope-labeled internal standard for Enniatin B1. This is the most effective way to compensate for signal variability caused by matrix effects, as the internal standard will be similarly affected.[7]

  • Assess Instrument Performance: Inject a series of standards in a clean solvent to verify that the instrument response is stable. If you observe drift or high variability, it may indicate a need for instrument cleaning or maintenance.[6]

Q3: How can I promote the formation of the desired [M+NH4]+ adduct for Enniatin B1 and minimize sodiated adducts?

To favor the formation of the ammonium adduct of Enniatin B1, it is recommended to use a mobile phase containing an ammonium salt.[5]

  • Mobile Phase Modification: The addition of ammonium formate (B1220265) or ammonium acetate (B1210297) (e.g., 5 mmol·L−1) to both the aqueous and organic mobile phases can significantly enhance the abundance of the [M+NH4]+ ion.[5] The presence of a high concentration of ammonium ions outcompetes the residual sodium ions for adduction with Enniatin B1.

  • Acidification: The addition of a small amount of a weak acid, such as 0.1% (v/v) formic acid, to the mobile phase can also help to improve ionization efficiency and peak shape.[5]

Troubleshooting Guide

Issue: Low or No Enniatin B1 Signal

Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as Solid Phase Extraction (SPE), to remove interfering matrix components.[5][8] 2. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and alleviate suppression.[7] 3. Optimize Chromatography: Adjust the chromatographic gradient to better separate Enniatin B1 from the region of co-eluting matrix interferents.[1]
Suboptimal Ionization 1. Check Mobile Phase Composition: Ensure the mobile phase contains an ammonium salt (e.g., ammonium formate) to promote the formation of the [M+NH4]+ adduct.[5] 2. Optimize Ion Source Parameters: Tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for Enniatin B1.
Incorrect MS/MS Transition 1. Verify Precursor and Product Ions: Infuse a standard solution of Enniatin B1 to confirm the m/z of the precursor ion ([M+NH4]+) and optimize the collision energy to obtain the most intense and stable product ions.
Instrument Contamination 1. Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components, including the capillary, cone, and lens.[6]

Quantitative Data Summary

The following table summarizes the reported matrix effects for Enniatin B1 in different biological matrices. A negative value indicates signal suppression.

Matrix Analyte Matrix Effect (%) Reference
Human UrineEnniatin B1-37[3][9]
Animal FeedEnniatin B1-13 to -29[4]
WheatEnniatin B1-20 to -36[8]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Enniatin B1 from Human Urine

This protocol is adapted from a method for the determination of Enniatins in human biological fluids.[5]

  • Sample Pre-treatment:

    • Take a 5 mL aliquot of urine.

    • Dilute with 500 µL of ultrapure water.

    • Adjust the pH to approximately 4 using HCl (1 mol·L−1 and 0.1 mol·L−1).

  • SPE Cartridge Conditioning:

    • Condition a graphitized carbon black (e.g., Carbograph-4) SPE cartridge sequentially with:

      • 5 mL of methanol

      • 5 mL of ultrapure water

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

  • Elution:

    • Elute the Enniatin B1 from the cartridge with 5 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis sample Urine Sample (5 mL) dilution Dilute with Ultrapure Water sample->dilution ph_adjustment Adjust pH to ~4 dilution->ph_adjustment loading Load Sample ph_adjustment->loading Transfer to SPE conditioning Condition SPE Cartridge conditioning->loading washing Wash Cartridge loading->washing elution Elute Enniatin B1 washing->elution evaporation Evaporate to Dryness elution->evaporation Collect Eluate reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Workflow for Enniatin B1 extraction from urine using SPE.

troubleshooting_logic start Low or Variable Enniatin B1 Signal check_instrument Is Instrument Performance Stable? start->check_instrument check_sample_prep Is Sample Preparation Robust? check_instrument->check_sample_prep Yes clean_instrument Clean and Maintain Instrument check_instrument->clean_instrument No check_chromatography Is Chromatography Optimized? check_sample_prep->check_chromatography Yes improve_sample_prep Improve Sample Cleanup (e.g., SPE) check_sample_prep->improve_sample_prep No optimize_chromatography Optimize LC Gradient and Column check_chromatography->optimize_chromatography No use_is Use Stable Isotope-Labeled Internal Standard check_chromatography->use_is Yes clean_instrument->check_instrument improve_sample_prep->check_sample_prep optimize_chromatography->check_chromatography

Caption: Troubleshooting logic for low or variable Enniatin B1 signal.

References

Validation & Comparative

Enniatin B vs. Enniatin B1: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic activities of two prevalent fungal metabolites, Enniatin B and Enniatin B1. Both are cyclic hexadepsipeptides produced by various Fusarium species and are noted for their wide-ranging biological effects, including their potential as anticancer agents.[1] This analysis synthesizes experimental data to highlight their relative potencies, outlines the methodologies for assessment, and visualizes the key signaling pathways implicated in their cytotoxic action.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The cytotoxic potential of Enniatin B and Enniatin B1 has been evaluated across a variety of cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. Generally, Enniatin B1 exhibits a higher cytotoxic potential in several cell lines compared to Enniatin B.[2] The following table summarizes IC50 values from various studies, providing a quantitative comparison of their potency. Lower IC50 values are indicative of higher cytotoxicity.

Cell LineCell TypeEnniatin B IC50 (µM)Enniatin B1 IC50 (µM)Exposure Time (h)Assay
Caco-2Human colorectal adenocarcinoma1.4 - >30[3][4]0.8 - 11.5[5][6]24 - 72MTT/Neutral Red
HT-29Human colorectal adenocarcinoma1.4 - 16.8[3][4]3.7[6]48MTT
HepG2Human hepatocellular carcinoma0.9 - 435.9[2][3]8.5 - 36[2][6]24 - 72MTT/Alamar Blue
MRC-5Human lung fibroblast9.8[2]4.7[2]24Alamar Blue
CCF-STTG1Human astrocytoma8.9[2]4.4[2]48CCK-8

Experimental Protocols

The evaluation of the cytotoxic effects of Enniatin B and Enniatin B1 predominantly relies on cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7]

MTT Assay Protocol for Cytotoxicity Assessment

This protocol outlines the key steps for determining the IC50 values of Enniatin B and Enniatin B1.

1. Cell Seeding:

  • Cells are harvested and seeded into 96-well microplates at a predetermined density.

  • The plates are incubated overnight (or for a few hours for suspension cells) in a humidified atmosphere at 37°C with 5% CO2 to allow for cell attachment and recovery.[8]

2. Compound Treatment:

  • Serial dilutions of Enniatin B and Enniatin B1 are prepared in the appropriate cell culture medium.

  • The existing medium is removed from the wells, and the cells are treated with various concentrations of the enniatins.

  • Control wells containing untreated cells and solvent controls are included.

  • The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

3. MTT Incubation:

  • Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically at a final concentration of 0.5 mg/mL).[10]

  • The plates are incubated for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11]

4. Solubilization:

  • The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[11]

  • The plate is gently shaken on an orbital shaker for approximately 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 540 and 590 nm.[11]

6. Data Analysis:

  • The absorbance values are corrected by subtracting the background absorbance of the culture medium.

  • Cell viability is calculated as a percentage relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the standard workflow for assessing the cytotoxicity of compounds like Enniatin B and Enniatin B1.

G cluster_0 Experimental Workflow A Cell Seeding in 96-well plates B Overnight Incubation (37°C, 5% CO2) A->B C Treatment with Enniatin B / B1 (Serial Dilutions) B->C D Incubation for 24, 48, or 72 hours C->D E Addition of MTT Reagent D->E F Incubation for 2-4 hours E->F G Solubilization of Formazan Crystals F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Standard experimental workflow for Enniatin cytotoxicity assessment.

Signaling Pathway of Enniatin-Induced Apoptosis

Enniatins primarily exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[11] This process is often initiated through the disruption of mitochondrial membrane potential.

G cluster_0 Enniatin-Induced Apoptosis Pathway Enniatin Enniatin B / B1 Mitochondria Mitochondrial Membrane Potential Disruption Enniatin->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Release of pro-apoptotic factors Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of Enniatin-induced apoptosis.

References

A Comparative Analysis of Enniatin B1 and Beauvericin Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive and objective comparison of the toxicological profiles of Enniatin B1 (ENN B1) and Beauvericin (BEA), two emerging mycotoxins produced by various Fusarium species. As common contaminants in cereals and feed, understanding their relative toxicity is crucial for risk assessment and drug development professionals. This document synthesizes experimental data on their mechanisms of action, in vitro cytotoxicity, and in vivo toxicity, presenting quantitative data in accessible formats and detailing relevant experimental protocols.

Introduction and Mechanism of Action

Enniatin B1 and Beauvericin are cyclic hexadepsipeptides that share a fundamental mechanism of toxicity rooted in their ionophoric properties.[1][2] They can insert into cell membranes, forming channels that disrupt the normal physiological concentrations of ions by facilitating the transport of mono- and divalent cations.[1]

This disruption of ion homeostasis, particularly an influx of extracellular calcium (Ca2+), is a primary trigger for their cytotoxic effects.[3][4] The subsequent increase in intracellular Ca2+ concentration leads to mitochondrial stress, the overproduction of reactive oxygen species (ROS), and the activation of caspase-mediated apoptotic pathways.[5] While both mycotoxins operate through this general mechanism, their potency and specific cellular responses can vary, as detailed in the following sections. Beauvericin is also known to cause genotoxicity by inducing DNA fragmentation and chromosomal aberrations.

cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Mycotoxin Enniatin B1 / Beauvericin Membrane Cell Membrane Disruption (Ionophore Action) Mycotoxin->Membrane Ca_Influx Increased Intracellular Ca2+ Membrane->Ca_Influx Mito Mitochondrial Stress (Membrane Permeabilization) Ca_Influx->Mito ROS Oxidative Stress (ROS Production) Mito->ROS Caspase Caspase-9 & Caspase-3 Activation Mito->Caspase ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig. 1: Generalized signaling pathway for Enniatin B1 and Beauvericin-induced apoptosis.

Comparative In Vitro Cytotoxicity

The cytotoxic potential of ENN B1 and BEA has been evaluated across a diverse range of cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, are summarized below. Beauvericin generally exhibits a strong antiproliferative activity against various cell lines.[6] Enniatin B1 also demonstrates significant cytotoxic effects, with IC50 values often in the low micromolar range.[7][8] The sensitivity to these mycotoxins is highly dependent on the cell type and the duration of exposure.[9]

Table 1: Comparative IC50 Values of Enniatin B1 and Beauvericin in Various Cell Lines

ToxinCell LineCell TypeIC50 (µM)Exposure Time (h)AssayReference
Enniatin B1 Caco-2Human colorectal adenocarcinoma0.8 - 11.524 - 72MTT, Neutral Red[7][8]
HT-29Human colorectal adenocarcinoma3.748MTT[7]
HepG2Human hepatocellular carcinoma8.5 - 3624 - 72Alamar Blue, MTT[7][10]
MRC-5Human lung fibroblast4.724Alamar Blue[10]
CCF-STTG1Human astrocytoma4.448CCK-8[7][10]
Beauvericin NG108-15Neuronal Cells4-L-type Ca2+ current inhibition[6]
H22Hepatoma Cells< 2012 - 36Antiproliferative assay[6]
IPEC-J2Porcine intestinal epithelial2.24 - 2.43--[11]
Caco-2Human colorectal adenocarcinoma~3.16 - 4.8724 - 72-[11]
Dendritic CellsImmune Cells1.0 - 2.9--[6]
MacrophagesImmune Cells2.5--[6]

Comparative In Vivo Toxicity

While in vitro studies provide valuable mechanistic insights, in vivo data are critical for assessing organism-level toxicity. Studies in mice have established No Observed Adverse Effect Levels (NOAELs) for both mycotoxins. These studies highlight gender-specific differences in toxicity and effects on various organs. For Beauvericin, the NOAEL in male mice was 0.1 mg/kg body weight per day, based on effects on the thyroid, while for females it was 1 mg/kg bw/day.[12][13] For Enniatin B, the NOAEL was lower in females (0.18 mg/kg bw/day) based on effects on the thymus, uterus, and spleen, compared to males (1.8 mg/kg bw/day).[12][13]

Table 2: Comparative NOAEL Values from Repeated-Dose Oral Toxicity Studies in Mice

ToxinSexNOAEL (mg/kg bw/day)Key Adverse Effects Observed at Higher DosesReference
Beauvericin Male0.1Reduced colloid and altered T4 serum levels[12][13]
Female1.0Increased thyroid pycnotic nuclei and endometrial hyperplasia[12][13]
Enniatin B Male1.8Duodenal enterocyte vacuolization, increased ROS in brain[12][13]
Female0.18Histomorphometrical effects on thymus, uterus, and spleen[12][13]

Experimental Protocols

Accurate and reproducible assessment of mycotoxin cytotoxicity is fundamental. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Mycotoxin Exposure: Prepare serial dilutions of Enniatin B1 and Beauvericin in culture medium. Remove the old medium from the wells and add 100 µL of the mycotoxin dilutions (or vehicle control) to the respective wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C. During this period, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot cell viability against the logarithm of the mycotoxin concentration and use a non-linear regression model to determine the IC50 value.

A 1. Cell Seeding (96-well plate) B 2. Cell Adherence (24h Incubation) A->B C 3. Mycotoxin Exposure (e.g., 0.1 - 100 µM for 24-72h) B->C D 4. Add MTT Reagent (5 mg/mL) C->D E 5. Formazan Crystal Formation (2-4h Incubation) D->E F 6. Add Solubilization Buffer (e.g., DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate % Viability & IC50) G->H

Fig. 2: Standard experimental workflow for an MTT-based cytotoxicity assay.

Conclusion

Both Enniatin B1 and Beauvericin exhibit significant cytotoxic and toxicological effects, primarily driven by their ionophoric nature. A comparative analysis of the available data suggests that while both are potent toxins, their activity is highly dependent on the biological system being tested. Beauvericin often shows slightly higher potency in in vitro cytotoxic assays and its genotoxic potential has been noted. In vivo studies reveal different target organs and gender-specific sensitivities for each mycotoxin, with Enniatin B showing a lower NOAEL in female mice than Beauvericin.[13]

The data presented in this guide underscore the potential health risks associated with these emerging mycotoxins. Further research, particularly on chronic low-dose exposure, the effects of mycotoxin mixtures, and their impact on non-hepatic cell types, is necessary for a complete and comprehensive risk assessment.

References

Validating the Mechanism of Action of Enniatin B1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Enniatin B1, a prominent emerging mycotoxin, with other relevant compounds. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of its mechanism of action.

Enniatin B1 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1][2] It is one of the most frequently detected enniatins in grains and grain-based products.[2] The biological activities of Enniatin B1 are multifaceted, encompassing cytotoxic, pro-apoptotic, and ionophoric-like properties.[1][3] This guide will delve into these mechanisms, offering a comparative analysis with other enniatins and functionally similar or contrasting molecules.

Comparative Cytotoxicity

Enniatin B1 exhibits a broad range of cytotoxic activity against various cell lines. Its potency, often measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell type and the duration of exposure. The following tables summarize the cytotoxic effects of Enniatin B1 in comparison to other enniatins and mycotoxins.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Enniatin B1 and Other Enniatins

Cell LineEnniatin B1Enniatin BEnniatin AEnniatin A1Exposure Time (h)
CCF-STTG1 (Astrocytoma)4.4[3]8.9[3]--48
HT-29 (Colorectal Adenocarcinoma)3.7[3]2.8[3]--48
HepG2 (Hepatocellular Carcinoma)8.5 - 36[3][4]>30[3]--24 - 72
Caco-2 (Colorectal Adenocarcinoma)0.8 - 11.5[4]1.4 - >30--24 - 72
MRC-5 (Lung Fibroblast)4.7[3]9.8[3]0.8[5]-24
IPEC-J2 (Porcine Intestinal Epithelial)Lower than A and A1, Higher than B[1]-Higher than B1Higher than B124

Table 2: Comparative Myelotoxicity (IC50 in µM) of Enniatin B, Beauvericin (B1667859), and Moniliformin on Human Hematopoietic Progenitors

Progenitor Cell TypeEnniatin BBeauvericinMoniliformin
CFU-GM (Granulocyte-Macrophage)4.43.431
CFU-MK (Megakaryocyte)1.30.739
BFU-E (Erythroid)3.33.74.1

Mechanism of Action: A Multi-faceted Approach

The biological effects of Enniatin B1 are not attributed to a single mechanism but rather a combination of activities that culminate in cellular dysfunction and death.

Ionophoric and Membrane-Disrupting Properties

Traditionally, enniatins have been characterized as ionophores, molecules that can transport cations across biological membranes.[1] This activity is thought to be a primary driver of their toxicity. A mixture of enniatins, with a high proportion of Enniatin B1 (54%), was shown to act as a potassium (K+) ionophore, leading to the depletion of mitochondrial transmembrane potential.[6]

However, recent studies challenge the classical ionophore definition for Enniatin B1. While it does alter intracellular calcium (Ca2+) homeostasis, this appears to be mediated through the activation of specific Ca2+ channels in the cell membrane rather than by acting as a direct carrier of Ca2+ ions.[7] This effect is distinct from that of Enniatin A1, which induces Ca2+ influx through store-operated channels (SOC).[7]

A comparison with the well-established K+ ionophore, Valinomycin, is informative. Valinomycin's high selectivity for K+ leads to a rapid and profound dissipation of the mitochondrial membrane potential. While enniatins also impact mitochondrial potential in a K+-dependent manner, the nuanced effects on different ion channels suggest a more complex interaction with the cell membrane than a simple ion carrier model.[6]

Induction of Apoptosis

Enniatin B1 is a potent inducer of apoptosis, or programmed cell death, in a variety of cell lines.[1][4] This process is orchestrated through the activation of multiple signaling pathways.

  • Mitochondrial (Intrinsic) Pathway: Enniatin B1 disrupts the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic pathway.[1][4] It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria.[8] This, in turn, activates caspase-9 and the executioner caspase-3.[1]

  • ERK Pathway Disruption: The extracellular-regulated protein kinase (ERK) pathway is crucial for cell proliferation and survival. Enniatin B1 has been shown to disrupt this pathway, contributing to its pro-apoptotic effects.[1]

Enniatin_B1_Apoptosis_Pathway EnniatinB1 Enniatin B1 Mitochondria Mitochondria EnniatinB1->Mitochondria Disrupts Membrane Potential Bax Bax EnniatinB1->Bax Upregulates Bcl2 Bcl-2 EnniatinB1->Bcl2 Downregulates ERK ERK Pathway EnniatinB1->ERK Disrupts CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria | Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ERK->Apoptosis | Enniatin_B1_Inhibitory_Pathways EnniatinB1 Enniatin B1 Nrf2_HO1 Nrf2/HO-1 Pathway EnniatinB1->Nrf2_HO1 JAK_STAT3 JAK/STAT3 Pathway EnniatinB1->JAK_STAT3 Oxidative_Stress_Defense Oxidative Stress Defense Nrf2_HO1->Oxidative_Stress_Defense Cell_Survival_Proliferation Cell Survival & Proliferation JAK_STAT3->Cell_Survival_Proliferation Experimental_Workflow cluster_phase1 Phase 1: Cell Culture & Treatment cluster_phase2 Phase 2: Endpoint Assays cluster_phase3 Phase 3: Data Acquisition & Analysis Cell_Culture Cell Culture (e.g., Caco-2, HepG2) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment Treatment with Enniatin B1 & Controls Seeding->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT JC1 JC-1 Assay (Mitochondrial Potential) Treatment->JC1 Fluo4 Fluo-4 Assay (Intracellular Calcium) Treatment->Fluo4 Reader Plate Reader/ Microscope MTT->Reader JC1->Reader Fluo4->Reader Analysis Data Analysis (IC50, Fluorescence Ratio, etc.) Reader->Analysis

References

Understanding Antibody Specificity: A Guide to Enniatin B1 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with mycotoxins, the specificity of antibodies used in immunoassays is a critical parameter. High-quality immunoassays rely on antibodies that bind selectively to their target analyte with minimal cross-reactivity to other structurally similar compounds. This guide provides a framework for evaluating the cross-reactivity of antibodies against the emerging mycotoxin Enniatin B1.

While specific experimental data on the cross-reactivity of Enniatin B1 antibodies with a wide range of other mycotoxins is not extensively available in publicly accessible literature, this guide presents a standardized methodology and illustrative data to aid researchers in performing and interpreting such crucial validation experiments.

Comparative Analysis of Antibody Cross-Reactivity

The following table provides a template for presenting cross-reactivity data for a hypothetical anti-Enniatin B1 antibody. The cross-reactivity is typically determined by competitive enzyme-linked immunosorbent assay (ELISA) and is calculated as the ratio of the concentration of Enniatin B1 required to cause 50% inhibition of signal (IC50) to the concentration of the competing mycotoxin that causes the same 50% inhibition, multiplied by 100.

Table 1: Illustrative Cross-Reactivity of a Hypothetical Anti-Enniatin B1 Monoclonal Antibody

Competing MycotoxinIC50 (ng/mL)Cross-Reactivity (%)
Enniatin B1 (Homologous Antigen) 1.5 100
Enniatin B2.560
Enniatin A503
Enniatin A1453.3
Beauvericin1501
Deoxynivalenol (DON)>1000<0.15
Zearalenone (ZEN)>1000<0.15
Aflatoxin B1 (AFB1)>1000<0.15
Ochratoxin A (OTA)>1000<0.15
Fumonisin B1 (FB1)>1000<0.15
T-2 Toxin>1000<0.15

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity profiles will vary depending on the specific antibody.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard procedure for determining the cross-reactivity of an anti-Enniatin B1 antibody against other mycotoxins using a competitive indirect ELISA format.

Materials:

  • 96-well microtiter plates

  • Anti-Enniatin B1 antibody (specific to the assay being evaluated)

  • Enniatin B1 standard

  • Competing mycotoxin standards (e.g., Enniatin B, Enniatin A, Beauvericin, etc.)

  • Coating antigen (e.g., Enniatin B1 conjugated to a carrier protein like BSA or OVA)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the coating antigen (e.g., 100 µL of 1 µg/mL Enniatin B1-BSA in PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition:

    • Prepare serial dilutions of the Enniatin B1 standard and each of the competing mycotoxins in PBS.

    • Add 50 µL of the diluted standards or competing mycotoxins to the appropriate wells.

    • Add 50 µL of the anti-Enniatin B1 antibody (at a pre-determined optimal dilution) to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the mycotoxin concentration for Enniatin B1 and each competing mycotoxin.

    • Determine the IC50 value for each mycotoxin from the resulting sigmoidal curves.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Enniatin B1 / IC50 of Competing Mycotoxin) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing antibody cross-reactivity.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coating 1. Coat Plate with Enniatin B1 Conjugate Wash1 2. Wash Coating->Wash1 Blocking 3. Block Non-specific Sites Wash1->Blocking Wash2 4. Wash Blocking->Wash2 AddMycotoxins 5. Add Enniatin B1 or Competing Mycotoxin Wash2->AddMycotoxins AddPrimaryAb 6. Add Anti-Enniatin B1 Antibody AddMycotoxins->AddPrimaryAb Wash3 7. Wash AddPrimaryAb->Wash3 AddSecondaryAb 8. Add HRP-conjugated Secondary Antibody Wash3->AddSecondaryAb Wash4 9. Wash AddSecondaryAb->Wash4 AddSubstrate 10. Add TMB Substrate Wash4->AddSubstrate StopReaction 11. Stop Reaction AddSubstrate->StopReaction ReadPlate 12. Read Absorbance StopReaction->ReadPlate

A Comparative Guide to Enniatin B1 Certified Reference Materials for Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the mycotoxin Enniatin B1, the selection of a high-quality certified reference material (CRM) is of paramount importance. This guide provides a comparative overview of commercially available Enniatin B1 CRMs and outlines standardized experimental protocols for their evaluation and use in analytical methodologies.

Comparison of Commercially Available Enniatin B1 CRMs

The selection of an appropriate Enniatin B1 CRM is critical for ensuring the accuracy and reliability of analytical data. While a direct, independent comparative study with experimental data is not publicly available, a comparison can be made based on the product specifications provided by various suppliers. The following table summarizes the key characteristics of Enniatin B1 reference materials from several reputable sources.

SupplierPurity SpecificationFormatSolubilityCAS NumberMolecular FormulaMolecular Weight
A Chemtek ≥98%[1]Powder (Form not specified)Not specified19914-20-6[1]C34H59N3O9[1]653.85[1]
LKT Labs ≥98%[2]PowderSoluble in DMSO, ethanol, methanol (B129727), and DMF; Insoluble in water[2]19914-20-6[2]C34H59N3O9[2]653.86[2]
Cayman Chemical >99%[3]PowderSoluble in DMF, DMSO, Ethanol, and Methanol[3]19914-20-6[3]C34H59N3O9[3]653.9[3]
Adipogen Not specifiedWhite to off-white solidSoluble in DMSO, ethanol, methanol or DMF; Almost insoluble in water[4]917-13-5 (for Enniatin B)Not specified for B1Not specified for B1
Selleck Chemicals Not specifiedPowderNot specified19914-20-6[5]C34H59N3O9653.85[5]

Note: It is crucial for users to request a Certificate of Analysis (CoA) from the supplier for detailed information on purity, characterization methods, and storage conditions.[1]

Experimental Protocols for Evaluation and Use

To ensure the integrity of analytical results, it is essential to perform in-house verification of Enniatin B1 CRMs. The following protocols are adapted from established analytical methods for mycotoxin analysis.[6][7]

Stock Solution Preparation and Purity Verification by UHPLC-HRMS

This protocol outlines the preparation of a standard stock solution and its purity assessment using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of the Enniatin B1 CRM.

    • Dissolve the material in 1 mL of a suitable solvent (e.g., methanol, DMSO, or ethanol) to create a stock solution of approximately 1 mg/mL.[2][3]

    • Store the stock solution at -20°C in an amber vial to protect it from light.[2] Solutions in DMSO may be unstable and should be prepared fresh.[5]

  • Working Standard Preparation:

    • Prepare a series of working standards by serially diluting the stock solution with the appropriate solvent to achieve a concentration range suitable for the intended analysis (e.g., 0.005 ng/mL to 100 ng/mL).

  • UHPLC-Q-Orbitrap HRMS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.7 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

      • Scan Mode: Full scan MS to identify the [M+NH4]+ adduct at m/z 671.45986.[6]

      • Resolution: Set to a high resolution (e.g., >70,000 FWHM) to ensure mass accuracy.

    • Data Analysis:

      • Confirm the retention time and mass accuracy of the main peak corresponding to Enniatin B1.

      • Assess the purity by calculating the peak area percentage of the Enniatin B1 peak relative to the total peak area of all detected impurities.

Quantification of Enniatin B1 in a Matrix (e.g., Urine)

This protocol describes the quantification of Enniatin B1 in a biological matrix using a matrix-matched calibration curve to account for matrix effects.

Methodology:

  • Sample Preparation (Urine):

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples to pellet any precipitates.

    • Perform a solid-phase extraction (SPE) or a liquid-liquid extraction to clean up the sample and concentrate the analyte.

  • Matrix-Matched Calibration Curve:

    • Prepare a series of calibration standards by spiking known concentrations of the Enniatin B1 working standards into a blank urine matrix that is free of Enniatin B1.

    • Process these calibration standards in the same manner as the unknown samples.

  • UHPLC-HRMS Analysis:

    • Analyze the processed samples and matrix-matched calibration standards using the UHPLC-HRMS method described above.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of Enniatin B1 against the concentration for the matrix-matched standards.

    • Determine the concentration of Enniatin B1 in the unknown samples by interpolating their peak areas from the calibration curve. The limit of quantification (LOQ) in such studies has been reported to be as low as 0.005 ng/mL.[6]

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows for the evaluation and application of Enniatin B1 certified reference materials.

cluster_0 CRM Purity Verification Workflow A Weigh Enniatin B1 CRM B Dissolve in Solvent (e.g., Methanol) to create Stock Solution A->B C Prepare Working Standards by Serial Dilution B->C D Inject into UHPLC-HRMS C->D E Analyze Data: - Confirm Retention Time & Mass Accuracy - Calculate Purity (%) D->E cluster_1 Quantitative Analysis Workflow F Prepare Matrix-Matched Calibration Standards H Analyze Standards and Samples by UHPLC-HRMS F->H G Prepare Unknown Samples (e.g., Urine Extraction) G->H I Construct Calibration Curve H->I J Quantify Enniatin B1 in Samples I->J

References

The Double-Edged Sword of Co-Contamination: Synergistic and Antagonistic Effects of Enniatin B1 with Other Mycotoxins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The emerging mycotoxin Enniatin B1, a secondary metabolite of Fusarium species, is an increasingly prevalent contaminant in cereals and grains. Its presence often coincides with other mycotoxins, leading to complex toxicological interactions that can either amplify or diminish its harmful effects. Understanding these synergistic and antagonistic relationships is paramount for accurate risk assessment and the development of effective mitigation strategies. This guide provides an objective comparison of Enniatin B1's performance in combination with other major mycotoxins, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Comparative Cytotoxicity: A Quantitative Overview

The interaction of Enniatin B1 with other mycotoxins results in a spectrum of effects, ranging from a significant increase in toxicity (synergism) to a reduction in expected toxicity (antagonism). The following tables summarize the quantitative data from key in vitro studies, providing a clear comparison of these interactions across different mycotoxin combinations and cell lines.

Table 1: Combined Cytotoxicity of Enniatin B1 and Deoxynivalenol (DON) in Caco-2 Cells
Mycotoxin(s)Concentration (µM)Exposure Time (h)IC50 (µM)Interaction TypeReference
Enniatin B-723.87-[1]
Deoxynivalenol (DON)-725.54-[1]
Enniatin B + DON1:1 ratio24>5Antagonism (at lower concentrations)[2]
Enniatin B + DON1:1 ratio48>5Antagonism (at lower concentrations)[2]
Enniatin B + DON1:1 ratio723.9 (Enniatin B) / 5.5 (DON)Synergism (at higher concentrations)[3]

Note: The interaction between Enniatin B and DON is complex and concentration-dependent. At lower concentrations, an antagonistic effect is observed, while at higher concentrations, the effect becomes synergistic[2][3].

Table 2: Combined Cytotoxicity of Enniatin B and Zearalenone (ZEA) in Caco-2 Cells
Mycotoxin(s)Concentration (µM)Exposure Time (h)Mitochondrial Activity (% of Control)Interaction TypeReference
Enniatin B1024~60%-Vejdovszky et al., 2016
Zearalenone (ZEA)3024~75%-Vejdovszky et al., 2016
Enniatin B + ZEA10 + 3024~80%AntagonismVejdovszky et al., 2016

Note: The study by Vejdovszky et al. (2016) demonstrated an antagonistic interaction where the combined effect on mitochondrial activity was less than the effect of Enniatin B alone.

Table 3: Combined Cytotoxicity of Enniatin B and Ochratoxin A (OTA)
Cell LineMycotoxin(s)Exposure Time (h)IC50 (µM)Interaction TypeReference
HL-60Enniatin B240.25-Juan et al., 2024
HL-60Ochratoxin A24>10-Juan et al., 2024
HL-60Enniatin B + OTA24Not specifiedSynergismJuan et al., 2024
MDA-MB-231Enniatin B240.15-Juan et al., 2024
MDA-MB-231Ochratoxin A24>10-Juan et al., 2024
MDA-MB-231Enniatin B + OTA24Not specifiedSynergismJuan et al., 2024
PBMCEnniatin B24>10-Juan et al., 2024
PBMCOchratoxin A240.5-Juan et al., 2024
PBMCEnniatin B + OTA24Not specifiedSynergismJuan et al., 2024

Note: A recent study by Juan et al. (2024) revealed a synergistic cytotoxic effect between Enniatin B and Ochratoxin A in various human cell lines.

Interaction with Fumonisin B1 (FB1)

Currently, there is a lack of specific quantitative data from peer-reviewed studies detailing the synergistic or antagonistic cytotoxic effects of Enniatin B1 in direct combination with Fumonisin B1. While both mycotoxins are known to co-contaminate various commodities, further research is required to elucidate their combined toxicological profile.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Culture and Mycotoxin Treatment
  • Cell Lines:

    • Caco-2 (Human colorectal adenocarcinoma): Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates and allowed to differentiate for 21 days.

    • HepG2 (Human hepatocellular carcinoma): Cells are grown in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

    • HL-60 (Human promyelocytic leukemia), MDA-MB-231 (Human breast adenocarcinoma), and Peripheral Blood Mononuclear Cells (PBMCs): Cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Mycotoxin Preparation and Exposure:

    • Enniatin B1, Deoxynivalenol, Zearalenone, and Ochratoxin A standards are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

    • Working solutions are prepared by diluting the stock solutions in the respective cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium is typically kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • Cells are exposed to individual mycotoxins or their combinations for specified durations (e.g., 24, 48, or 72 hours).

Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • After mycotoxin exposure, the culture medium is removed.

    • MTT solution (0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C.

    • The MTT solution is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

  • WST-1 Assay:

    • Following mycotoxin treatment, WST-1 reagent is added to each well.

    • The plate is incubated for 1-4 hours at 37°C.

    • The absorbance is measured at 450 nm.

    • Mitochondrial activity is calculated as a percentage relative to the solvent control.

Analysis of Mycotoxin Interactions
  • Isobolographic Analysis and Combination Index (CI):

    • Dose-response curves for individual mycotoxins are generated to determine their IC50 values.

    • Mycotoxins are combined in a fixed ratio (e.g., based on their individual IC50 values).

    • The cytotoxicity of the mixture is determined experimentally.

    • The Combination Index (CI) is calculated using the Chou-Talalay method.

      • CI < 1 indicates synergism.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Key Signaling Pathways and Experimental Workflows

The toxicological interactions of Enniatin B1 with other mycotoxins are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Cell Culture Cell Culture Mycotoxin Exposure Mycotoxin Exposure Cell Culture->Mycotoxin Exposure Mycotoxin Stocks Mycotoxin Stocks Mycotoxin Stocks->Mycotoxin Exposure Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Mycotoxin Exposure->Cytotoxicity Assay (MTT) Apoptosis Assay (Caspase) Apoptosis Assay (Caspase) Mycotoxin Exposure->Apoptosis Assay (Caspase) Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Mycotoxin Exposure->Signaling Pathway Analysis (Western Blot) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Interaction Analysis (CI) Interaction Analysis (CI) IC50 Determination->Interaction Analysis (CI)

Caption: A typical experimental workflow for assessing mycotoxin interactions.

apoptosis_pathway cluster_stimulus Mycotoxin Combination cluster_ros Oxidative Stress cluster_mito Mitochondrial Pathway cluster_outcome Cellular Outcome Enniatin B1 + Other Mycotoxin Enniatin B1 + Other Mycotoxin ROS Production ROS Production Enniatin B1 + Other Mycotoxin->ROS Production Synergistic Induction Mitochondrial Damage Mitochondrial Damage ROS Production->Mitochondrial Damage Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Synergistic induction of apoptosis via oxidative stress.

erk_pathway cluster_stimulus Mycotoxin Combination cluster_mapk MAPK/ERK Pathway cluster_outcome Cellular Outcome Enniatin B1 + Zearalenone Enniatin B1 + Zearalenone ERK Phosphorylation ERK Phosphorylation Enniatin B1 + Zearalenone->ERK Phosphorylation Antagonistic Modulation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Phosphorylation Cell Proliferation Cell Proliferation ERK Phosphorylation->Cell Proliferation

Caption: Modulation of the MAPK/ERK signaling pathway by mycotoxin combinations.

Conclusion

The interaction between Enniatin B1 and other co-contaminating mycotoxins is a critical factor influencing its overall toxicity. The presented data clearly demonstrates that these interactions are not uniform and can range from synergistic to antagonistic, depending on the specific mycotoxins involved, their concentrations, and the biological system under investigation. For researchers, scientists, and drug development professionals, a thorough understanding of these complex interactions is essential for accurate risk assessment, the development of targeted therapeutic strategies, and ensuring food and feed safety. Further research, particularly on the combined effects of Enniatin B1 with fumonisins and the in-depth elucidation of the underlying molecular mechanisms, will be crucial in building a comprehensive picture of the risks associated with multi-mycotoxin contamination.

References

Enniatin B1: A Comparative Analysis of its Activity Against Other Cyclic Hexadepsipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the biological activities of Enniatin B1 with other notable cyclic hexadepsipeptides, including other enniatins, beauvericin (B1667859), and destruxins. This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to aid in research and development decisions.

Introduction to Cyclic Hexadepsipeptides

Cyclic hexadepsipeptides are a class of secondary metabolites produced by various fungi. They are characterized by a cyclic structure composed of six alternating amino acid and α-hydroxy acid residues. This unique structure confers a range of biological activities, including antimicrobial, insecticidal, and cytotoxic properties. Among the most studied are the enniatins, beauvericin, and destruxins. Their primary mechanism of action is often attributed to their ionophoric capabilities, enabling the transport of cations across cellular membranes, which disrupts cellular homeostasis and can lead to cell death.

Comparative Cytotoxicity

The cytotoxic potential of Enniatin B1 and its counterparts has been evaluated across a range of cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher cytotoxic potency.

CompoundCell LineCell TypeExposure Time (h)IC50 (µM)AssayReference
Enniatin B1 Caco-2Human colorectal adenocarcinoma2419.5MTT[1]
Caco-2Human colorectal adenocarcinoma482.7 - 11.5MTT/Neutral Red[1]
HepG2Human hepatocellular carcinoma48-728.5 - 36Alamar Blue/MTT
IPEC-J2Porcine intestinal epithelial24>10Flow Cytometry[2]
PK-15Porcine kidney2441Not Specified[3]
SF-9Insect (Spodoptera frugiperda)486.6Not Specified[3]
Enniatin A IPEC-J2Porcine intestinal epithelial24~10Flow Cytometry[2]
Enniatin A1 Caco-2Human colorectal adenocarcinoma2412.3MTT[1]
HT-29Human colorectal adenocarcinoma481.4MTT[1]
IPEC-J2Porcine intestinal epithelial24<10Flow Cytometry[2]
Enniatin B Caco-2Human colorectal adenocarcinoma48>30MTT[4]
IPEC-J2Porcine intestinal epithelial24>100Flow Cytometry[2]
Beauvericin Caco-2Human colorectal adenocarcinoma2420.62Not Specified[1]
HT-29Human colorectal adenocarcinoma2415.00Not Specified[1]
IPEC-J2Porcine intestinal epithelial24<10Flow Cytometry[2]
Destruxin A HCT116Human colorectal carcinomaNot SpecifiedMicromolar rangeNot Specified
Destruxin B HCT116Human colorectal carcinomaNot SpecifiedMicromolar rangeNot Specified
Destruxin E HCT116Human colorectal carcinomaNot SpecifiedNanomolar rangeNot Specified

Summary of Cytotoxicity Data: The data indicates that the cytotoxicity of cyclic hexadepsipeptides is highly dependent on the specific compound, the cell line tested, and the duration of exposure. Generally, Enniatin A1 and Beauvericin appear to be among the more potent cytotoxic agents within the enniatin family against the tested cell lines. Enniatin B consistently shows lower cytotoxicity.[2][4] Enniatin B1 exhibits moderate cytotoxicity, with its effectiveness varying between cell lines.[1][2][3] Destruxins, particularly Destruxin E, have demonstrated potent antiproliferative activity, reaching the nanomolar range in some cancer cell lines.

Comparative Antimicrobial Activity

Enniatin B1 and other cyclic hexadepsipeptides exhibit a broad spectrum of antimicrobial activities. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundMicroorganismGram StainMIC (µg/mL)Reference
Enniatin B1 Bifidobacterium adolescentisN/A0.02 - 20[5]
Streptococcus thermophilusPositive0.02 - 20[5]
Mycobacterium tuberculosisN/A(Active in mixture)
Enniatin B Bacillus cereusPositive>20[5]
Clostridium perfringensPositive>20[5]
Escherichia coliNegative>20[5]
Listeria monocytogenesPositive>20[5]
Beauvericin Bacillus cereusPositive10[5]
Clostridium perfringensPositive10[5]
Escherichia coliNegative>20[5]
Listeria monocytogenesPositive10[5]

Summary of Antimicrobial Activity: The available data suggests that both enniatins and beauvericin are active against Gram-positive bacteria, while their activity against Gram-negative bacteria is limited.[5] Beauvericin appears to have a broader and more potent antibacterial activity compared to Enniatin B at the tested concentrations. Enniatin B1 has shown activity against specific gut microbiota and Mycobacterium tuberculosis when in a mixture.

Signaling Pathways

Cyclic hexadepsipeptides exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and potential therapeutic applications.

Enniatin B1 Signaling Pathways

Enniatin B1 has been shown to induce apoptosis and oxidative stress through the modulation of several key signaling pathways.

Enniatin_B1_Signaling cluster_apoptosis Apoptosis Induction cluster_oxidative_stress Oxidative Stress Modulation cluster_inflammation Inflammatory Response EnniatinB1 Enniatin B1 Bax Bax (Pro-apoptotic) EnniatinB1->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) EnniatinB1->Bcl2 Downregulates Nrf2 Nrf2 EnniatinB1->Nrf2 Inhibits JAK JAK EnniatinB1->JAK Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis HO1 HO-1 Nrf2->HO1 Activates AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse STAT3 STAT3 JAK->STAT3 Phosphorylates CellSurvival Cell Survival & Proliferation STAT3->CellSurvival Promotes

Figure 1: Signaling pathways modulated by Enniatin B1.

Enniatin B1 induces apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of Caspase-3.[6] It also inhibits the Nrf2/HO-1 pathway, which is critical for the cellular antioxidant response, thereby promoting oxidative stress.[6] Furthermore, Enniatin B1 has been shown to repress the JAK/STAT3 signaling pathway, which is involved in cell survival and proliferation.[6]

Beauvericin Signaling Pathways

Beauvericin's primary mechanism of action involves the disruption of intracellular calcium homeostasis, which triggers a cascade of downstream signaling events.

Beauvericin_Signaling cluster_calcium Calcium Homeostasis Disruption cluster_downstream Downstream Signaling Beauvericin Beauvericin Ca_ionophore Ca2+ Ionophore Beauvericin->Ca_ionophore NFkB NF-κB Pathway Beauvericin->NFkB Inhibits TLR4 TLR4 Beauvericin->TLR4 Activates Ca_intracellular Increased Intracellular Ca2+ Ca_ionophore->Ca_intracellular Mitochondria Mitochondrial Dysfunction Ca_intracellular->Mitochondria MAPK MAPK Pathway (JNK, ERK) Ca_intracellular->MAPK Activates ROS ROS Production Mitochondria->ROS ROS->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation TLR4->Inflammation

Figure 2: Key signaling pathways affected by Beauvericin.

As a potent ionophore, beauvericin facilitates the influx of calcium ions into the cytoplasm, leading to mitochondrial dysfunction and the generation of reactive oxygen species (ROS). This cascade activates the MAPK signaling pathway, contributing to apoptosis. Beauvericin has also been reported to inhibit the pro-inflammatory NF-κB pathway and activate the Toll-like receptor 4 (TLR4) signaling pathway, indicating its immunomodulatory potential.

Destruxin Signaling Pathways

Destruxins are known to induce apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway.

Destruxin_Signaling cluster_apoptosis Mitochondrial Apoptosis Pathway cluster_survival Cell Survival Pathway Destruxins Destruxins (A, B, E) Bcl2_family Bcl-2 Family (Bax, Mcl-1) Destruxins->Bcl2_family Modulates PI3K PI3K Destruxins->PI3K Inhibits Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Akt Akt PI3K->Akt Activates CellSurvival Cell Survival Akt->CellSurvival Promotes

Figure 3: Signaling pathways implicated in Destruxin activity.

Destruxins modulate the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in apoptotic cell death. Additionally, destruxins have been shown to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

Experimental Protocols

The following are generalized protocols for the key assays used to determine the cytotoxic and antimicrobial activities of cyclic hexadepsipeptides.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 24, 48, 72h) B->C D 4. Add MTT Reagent C->D E 5. Incubation (Formation of formazan (B1609692) crystals) D->E F 6. Solubilize Formazan (e.g., DMSO) E->F G 7. Measure Absorbance (e.g., 570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Figure 4: Standard experimental workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the cyclic hexadepsipeptides. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[7]

  • MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plates for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[8]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the cyclic hexadepsipeptide and perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours) for the test microorganism.[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[10]

Conclusion

This comparative guide highlights the diverse biological activities of Enniatin B1 and other cyclic hexadepsipeptides. While sharing a common structural framework, these compounds exhibit distinct profiles in terms of their cytotoxicity, antimicrobial activity, and modulation of intracellular signaling pathways. Enniatin B1 demonstrates moderate activity, while other enniatins, beauvericin, and destruxins show a range of potencies, with some exhibiting highly potent effects. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in the fields of mycotoxin research, drug discovery, and toxicology. Further comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this fascinating class of natural products.

References

A Comparative Guide to Validated Methods for Enniatin B1 Detection in Accredited Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of mycotoxins like Enniatin B1 are critical for food safety, toxicological studies, and ensuring the quality of pharmaceutical ingredients. This guide provides a comprehensive comparison of validated analytical methods for Enniatin B1, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely adopted technique in accredited laboratories.

Performance Characteristics of Enniatin B1 Detection Methods

The validation of an analytical method ensures its reliability, reproducibility, and fitness for a specific purpose. Key performance indicators from various studies on Enniatin B1 detection are summarized below, offering a comparative overview of different methodologies across various sample matrices.

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Linearity (R²) Recovery (%) Precision (RSD %) Reference
UPLC-MS/MS Wheat, Maize, Rice, Pasta0.1 - 1.0 µg/kg0.3 - 2.9 µg/kg>0.9980 - 107< 20[1]
LC-MS/MS Animal Feed & Raw Materials0.2 - 1.0 µg/kgNot Specified>0.9989 - 136< 15[2]
UHPLC-Q-Orbitrap HRMS Human Urine0.0005 ng/mL0.001 ng/mL0.999778 - 95≤ 12[3]
LC-MS/MS Human Urine & PlasmaNot Specified5 - 20 ng/L (Urine) 20 - 40 ng/L (Plasma)0.991 - 0.99985 - 120< 21[4]
LC-MS/MS CerealsNot Specified10 µg/kgNot SpecifiedNot SpecifiedNot Specified[5]
LC-MS/MS Cow's Milk (Raw & UHT)0.088 - 0.089 µg/kg0.124 - 0.128 µg/kg>0.9992.5 - 108.63.9 - 10.1[6]
LC-MS/MS Maize & Maize SilageNot Specified26 ng/gNot SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocols: A Closer Look

The choice of experimental protocol is crucial for achieving the desired sensitivity, accuracy, and efficiency. Below are detailed methodologies from selected studies.

Method 1: UPLC-MS/MS for Cereals and Cereal-Based Foods

This method provides a rapid and accurate simultaneous determination of Enniatin B1 and other emerging mycotoxins.

  • Sample Preparation:

    • Weigh 5 g of homogenized sample.

    • Add 10 mL of acetonitrile (B52724)/water (80/20, v/v) as the extraction solvent.

    • Shake vigorously for 60 minutes.

    • Centrifuge the extract.

    • The supernatant is diluted and directly injected into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • System: Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: Optimized for the specific column dimensions.

    • Run Time: Approximately 7 minutes.[1]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Enniatin B1.

Method 2: QuEChERS-based Extraction for Animal Feed

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach for sample preparation, particularly for complex matrices like animal feed.

  • Sample Preparation (QuEChERS):

    • A homogenized sample (e.g., 5 g) is weighed into a centrifuge tube.

    • Acetonitrile is added, and the sample is shaken.

    • A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce liquid-liquid partitioning.

    • The sample is centrifuged, and an aliquot of the upper acetonitrile layer is taken.

    • A dispersive solid-phase extraction (d-SPE) clean-up step is performed by adding a sorbent (like PSA) to the extract to remove interferences.[2][8]

    • After another centrifugation, the final extract is ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis: The instrumental analysis follows similar principles as described in Method 1, with optimization for the specific instrument and matrix.

Workflow and Validation Relationships

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an Enniatin B1 detection method in an accredited laboratory.

Method_Validation_Workflow cluster_planning Planning cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Reporting cluster_implementation Implementation define_scope Define Scope & Requirements (Analyte, Matrix, Limits) select_method Select/Develop Method (e.g., LC-MS/MS) define_scope->select_method validation_protocol Write Validation Protocol select_method->validation_protocol sample_prep Sample Preparation (Extraction, Clean-up) validation_protocol->sample_prep instrument_setup Instrumental Analysis (LC-MS/MS Setup) sample_prep->instrument_setup run_experiments Run Validation Experiments (Spiked & Blank Samples) instrument_setup->run_experiments data_analysis Analyze Data & Calculate Performance Characteristics run_experiments->data_analysis linearity Linearity & Range accuracy Accuracy (Recovery) precision Precision (Repeatability, Reproducibility) sensitivity Sensitivity (LOD, LOQ) specificity Specificity/Selectivity data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->sensitivity data_analysis->specificity validation_report Prepare Validation Report data_analysis->validation_report sop Standard Operating Procedure (SOP) validation_report->sop routine_use Routine Use & Ongoing Performance Monitoring sop->routine_use

Method Validation Workflow

Signaling Pathways and Logical Relationships

In the context of method validation, the logical relationship between different validation parameters ensures a comprehensive assessment of the method's performance.

Validation_Parameters cluster_performance Performance Characteristics cluster_outcome Outcome Method Analytical Method Accuracy Accuracy (Trueness) Method->Accuracy Determines closeness to true value Precision Precision (RSD) Method->Precision Measures result reproducibility Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Defines detection capability Linearity Linearity (R²) Method->Linearity Establishes proportional response Specificity Specificity Method->Specificity Ensures analyte is measured without interference Robustness Robustness Method->Robustness Tests resilience to minor changes Validated_Method Validated Method (Fit for Purpose) Accuracy->Validated_Method Precision->Validated_Method Sensitivity->Validated_Method Linearity->Validated_Method Specificity->Validated_Method Robustness->Validated_Method

Validation Parameter Relationships

References

Inter-laboratory Comparison of Enniatin B1 Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reproducible quantification of emerging mycotoxins like Enniatin B1 is paramount. This guide provides an objective comparison of analytical performance based on inter-laboratory studies and details the experimental protocols essential for reliable quantification.

Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, is a frequent contaminant of cereals and feed.[1] Its potential toxicity necessitates robust and harmonized analytical methods for accurate monitoring and risk assessment. This guide summarizes the findings of a significant European proficiency test and outlines a standard methodology for Enniatin B1 quantification.

Performance of Analytical Laboratories: An Inter-laboratory Comparison

An inter-laboratory proficiency test (PT) organized by the European Union Reference Laboratory (EURL) for Mycotoxins assessed the performance of European National Reference Laboratories and Official Control Laboratories in determining various mycotoxins, including Enniatin B1, in cereals.[2] The study provides a valuable benchmark for the state of the art in Enniatin B1 analysis.

Fifty-three laboratories participated in the proficiency test, analyzing two different cereal matrices (corn and oat) for a range of mycotoxins.[2] For the emerging mycotoxins, including Enniatin B1, eleven laboratories submitted results. The performance of the participating laboratories was evaluated using z-scores, a statistical measure of how close a result is to the consensus value. A z-score between -2 and 2 is generally considered satisfactory.

The results indicated a high level of competence among the participating laboratories for the analysis of regulated mycotoxins, with 83.7% of the results having satisfactory z-scores.[2] While the report does not provide a specific breakdown of z-scores for Enniatin B1 alone, it notes that the performance for emerging mycotoxins was comparable to that for regulated ones, suggesting a good capability for Enniatin B1 quantification among specialized laboratories.[2] The primary analytical technique employed by the participants was Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Table 1: Summary of the 2016 EURL Proficiency Test for Mycotoxins in Cereals (with a focus on Enniatin B1)

ParameterDetails
Proficiency Test Organizer European Union Reference Laboratory (EURL) for Mycotoxins
Year of Proficiency Test 2016
Analyte Enniatin B1 (among other regulated and emerging mycotoxins)
Matrices Corn and Oat
Number of Participating Laboratories (for Enniatins) 11
Primary Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Performance Indicator z-scores
General Outcome The performance for emerging mycotoxins, including Enniatins, was comparable to that for regulated mycotoxins, indicating good analytical capability.[2]

Recommended Experimental Protocol for Enniatin B1 Quantification

Based on a review of validated methods employed in proficiency tests and published research, a generalized experimental protocol for the quantification of Enniatin B1 in cereal and feed samples by LC-MS/MS is outlined below.

Sample Preparation and Extraction

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is commonly employed for the extraction of Enniatin B1 from complex matrices.

  • Sample Homogenization: Grind the cereal or feed sample to a fine powder to ensure homogeneity.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile/water (80:20, v/v).

    • Add an appropriate internal standard (e.g., ¹³C-labeled Enniatin B1).

    • Vortex for 1 minute to ensure thorough mixing.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 500 µL).

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid (A) and methanol (B129727) with 5 mM ammonium formate and 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Ionization Mode: Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Enniatin B1 and the internal standard should be monitored. For Enniatin B1 (m/z 652.4), typical transitions would be to major product ions.

Method Validation

The analytical method should be validated according to international guidelines (e.g., SANTE/12682/2019) to ensure its reliability. Key validation parameters include:

  • Linearity: Assessed by analyzing a series of calibration standards to demonstrate a linear relationship between concentration and response.

  • Accuracy (Recovery): Determined by analyzing spiked blank samples at different concentration levels.

  • Precision (Repeatability and Reproducibility): Assessed by analyzing replicate samples on the same day (repeatability) and on different days (reproducibility).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effects: Evaluated to determine the influence of co-eluting matrix components on the ionization of the analyte.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow for Enniatin B1 quantification.

EnniatinB1_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleReceipt Sample Receipt & Homogenization Extraction QuEChERS Extraction (Acetonitrile/Water) SampleReceipt->Extraction Homogenized Sample dSPE Dispersive SPE Cleanup (PSA, C18, MgSO₄) Extraction->dSPE Supernatant Evaporation Evaporation & Reconstitution dSPE->Evaporation Cleaned Extract Filtration Syringe Filtration (0.22 µm) Evaporation->Filtration LCMSMS LC-MS/MS Analysis (C18 Column, ESI+, MRM) Filtration->LCMSMS Final Sample Quantification Quantification (Internal Standard Calibration) LCMSMS->Quantification Raw Data Reporting Result Reporting Quantification->Reporting Concentration

Caption: Experimental workflow for Enniatin B1 quantification.

As no specific signaling pathways for Enniatin B1 were detailed in the provided context, a diagram for this is not included. The focus of this guide is on the analytical comparison and methodology for quantification.

References

Enniatin B1 vs. Enniatin A1: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enniatins are a class of cyclic hexadepsipeptides produced by various species of Fusarium fungi.[1] They are frequently found as contaminants in cereal grains.[2] Among the various analogues, Enniatin B1 and Enniatin A1 are two of the most prevalent and extensively studied.[3] Both compounds exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and insecticidal effects, primarily attributed to their ionophoric properties.[4][5] This guide provides an objective comparison of the biological activities of Enniatin B1 and Enniatin A1, supported by experimental data and detailed methodologies.

Structural Differences: The Root of Functional Diversity

Enniatins are composed of alternating D-α-hydroxyisovaleric acid (D-Hiv) and N-methyl-L-amino acid residues.[1] The structural distinction between Enniatin B1 and Enniatin A1 lies in one of the three N-methyl-L-amino acid residues. In Enniatin B1, all three residues are N-methyl-L-valine. In Enniatin A1, two residues are N-methyl-L-isoleucine, and one is N-methyl-L-valine. This seemingly minor difference in their side chains significantly influences their conformation, lipophilicity, and ultimately, their interaction with biological membranes and subsequent biological activity.[1]

cluster_B1 Enniatin B1 cluster_A1 Enniatin A1 Enniatin Core Enniatin Core N-Me-Val_1 N-Methyl-L-Valine Enniatin Core->N-Me-Val_1 N-Me-Val_2 N-Methyl-L-Valine Enniatin Core->N-Me-Val_2 N-Me-Val_3 N-Methyl-L-Valine Enniatin Core->N-Me-Val_3 N-Me-Ile_1 N-Methyl-L-Isoleucine Enniatin Core->N-Me-Ile_1 N-Me-Ile_2 N-Methyl-L-Isoleucine Enniatin Core->N-Me-Ile_2 N-Me-Val_4 N-Methyl-L-Valine Enniatin Core->N-Me-Val_4

Caption: Structural comparison of Enniatin B1 and Enniatin A1.

Comparative Biological Activity

The biological activities of Enniatin B1 and A1 have been evaluated across various studies. A summary of their comparative potency is presented below.

Cytotoxic Activity

Both Enniatin B1 and A1 exhibit potent cytotoxic effects against a variety of cancer cell lines.[1][6] Their cytotoxicity is primarily attributed to their ability to disrupt cellular ion homeostasis.[7] Generally, Enniatin A1 has been reported to be more cytotoxic than Enniatin B1 in several cell lines.[8] However, the relative toxicity can vary depending on the cell line and the duration of exposure. For instance, one study noted that Enniatin B1 has higher cytotoxicity than Enniatin B but lower than Enniatin A and A1 in proliferating IPEC-J2 cells after 24 hours of incubation.[9] Conversely, another study reported that the cytotoxicity of Enniatin B1 was lower than that of Enniatin A and B but higher than that of Enniatin A1 after 48 hours of incubation.[9]

Cell Line Assay Exposure Time Enniatin B1 IC₅₀ (µM) Enniatin A1 IC₅₀ (µM) Reference
Hep G2BrdU48h3.153.4[8]
MRC-5BrdU48h1.81.5[10]
Caco-2MTT48h1.4 - >30N/A[5]
HT-29MTT48h1.4 - 16.8N/A[5]

N/A: Data not available in the cited sources.

Antimicrobial Activity

Enniatins possess both antibacterial and antifungal properties.[9] Enniatin A1 has been identified as a potential antibacterial agent against Mycobacterium tuberculosis.[11] Studies have shown that Enniatin A1 and B1 can inhibit the growth of probiotic microorganisms such as Streptococcus thermophilus and various strains of Bifidobacterium and Lactobacillus.[12] In a comparative study, Enniatin A1 was found to be the most active against a panel of probiotic bacteria, inhibiting the growth of eight strains at a concentration of 20,000 ng, followed by Enniatin B1, which inhibited six strains.[12]

Microorganism Activity Enniatin B1 Enniatin A1 Reference
Probiotic BacteriaGrowth InhibitionInhibited 6 strainsInhibited 8 strains (most active)[12]
Mycobacterium tuberculosisAntibacterialActivePotent antibacterial[11][13]
Candida albicansAntifungalModerate activityN/A[9]
Cryptococcus neoformansAntifungalModerate activityN/A[9]

N/A: Data not available in the cited sources.

Insecticidal and Anthelmintic Activity

While insecticidal and anthelmintic activities have been confirmed for the enniatin complex, specific comparative data between Enniatin B1 and A1 is limited.[3][14] One study noted that Enniatin B1, in a mixture with other enniatins, was cytotoxic to the Spodoptera frugiperda cell line, an insect cell line used to investigate cytotoxicity of fungal metabolites.[9][15] In a study comparing various enniatins, Enniatin A showed anthelmintic activity at 5 µg/ml, while Enniatins A1, B, and B1 were active at concentrations between 1 and 100 µg/ml.[16]

Ionophoric Activity

The primary mechanism of action for enniatins is their function as ionophores.[1] They form complexes with cations, particularly potassium ions (K+), and transport them across biological membranes, disrupting the cellular ion balance.[4] This disruption leads to a cascade of events culminating in apoptosis.[1] The efficiency of ion transport is related to the hydrophobicity of the enniatin molecule.[3] Some studies suggest that Enniatin B has the largest conductivity, followed by Enniatin A1 and B1.[17] However, data specifically comparing the ionophoric activity of Enniatin B1 and A1 is scarce, with most studies focusing on Enniatin A and B.[9][15] A recent study has suggested that Enniatin A1 and B1 are not calcium ionophores and may have different mechanisms of action related to calcium flux.

Mechanism of Action: Ionophore-Induced Apoptosis

The ionophoric activity of enniatins is central to their biological effects. By facilitating the transport of cations across cellular and mitochondrial membranes, they disrupt the membrane potential, leading to mitochondrial dysfunction, oxidative stress, and ultimately, the activation of apoptotic pathways.

cluster_membrane Cellular Membrane cluster_cell Cytosol Enniatin Enniatin (A1 or B1) Enniatin_K Enniatin-K+ Complex Enniatin->Enniatin_K Binds K+ K_ion K+ Ion K_ion->Enniatin_K Ion_Imbalance Disruption of Ion Homeostasis Enniatin_K->Ion_Imbalance Transports K+ into cell Mitochondria Mitochondrial Dysfunction Ion_Imbalance->Mitochondria ROS Oxidative Stress (Increased ROS) Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Ionophore-induced apoptosis by Enniatins.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Enniatin B1 and A1.

Cytotoxicity Assessment using the BrdU Assay

The BrdU (Bromodeoxyuridine) assay is a colorimetric immunoassay for the quantification of cell proliferation, based on the measurement of BrdU incorporation during DNA synthesis.

  • Cell Culture: Human cell lines (e.g., Hep G2, MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Cells are seeded into 96-well microplates at a density of approximately 1 x 10⁴ cells per well and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Enniatin A1 or B1. A control group with the solvent used to dissolve the enniatins is also included.

  • Incubation: The cells are incubated with the enniatins for a specified period (e.g., 48 hours).

  • BrdU Labeling: BrdU labeling solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for BrdU incorporation into the DNA of proliferating cells.

  • Fixation and DNA Denaturation: The labeling medium is removed, and the cells are fixed, and the DNA is denatured by adding a fixing/denaturing solution.

  • Antibody Incubation: The fixing/denaturing solution is removed, and an anti-BrdU-POD (peroxidase-conjugated) antibody solution is added to each well. The plate is incubated for 90 minutes at room temperature.

  • Washing and Substrate Reaction: The wells are washed multiple times to remove the unbound antibody. A substrate solution is then added, which is converted by the bound peroxidase into a colored product.

  • Measurement: The reaction is stopped by adding an acid solution, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm with a reference wavelength of 690 nm).

  • Data Analysis: The absorbance values are proportional to the amount of DNA synthesis and thus to the number of proliferating cells. The IC₅₀ value (the concentration of enniatin that inhibits cell proliferation by 50%) is calculated from the dose-response curve.

Start Start Cell_Culture Seed cells in 96-well plate Start->Cell_Culture Treatment Add Enniatin A1 or B1 Cell_Culture->Treatment Incubation_48h Incubate for 48 hours Treatment->Incubation_48h BrdU_Labeling Add BrdU labeling solution Incubation_48h->BrdU_Labeling Incubation_2h Incubate for 2-4 hours BrdU_Labeling->Incubation_2h Fix_Denature Fix cells and denature DNA Incubation_2h->Fix_Denature Add_Antibody Add anti-BrdU-POD antibody Fix_Denature->Add_Antibody Incubation_90min Incubate for 90 minutes Add_Antibody->Incubation_90min Wash_Substrate Wash and add substrate Incubation_90min->Wash_Substrate Measure_Absorbance Measure absorbance Wash_Substrate->Measure_Absorbance End End Measure_Absorbance->End

Caption: Experimental workflow for the BrdU cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density.

  • Serial Dilution: The enniatins are serially diluted in the broth medium in a 96-well microplate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without enniatin) and a negative control (broth without microorganism) are included.

  • Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the enniatin at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density.

Conclusion

Enniatin B1 and Enniatin A1, while structurally similar, exhibit notable differences in their biological activities. The available data suggests that Enniatin A1 may possess greater cytotoxic and antibacterial potency compared to Enniatin B1 in certain contexts. These differences are likely attributable to the variation in their N-methyl-L-amino acid residues, which affects their physicochemical properties and interactions with biological membranes. Further research is warranted to fully elucidate the comparative therapeutic potential and toxicological profiles of these prevalent mycotoxins. The detailed experimental protocols provided in this guide serve as a foundation for such future investigations.

References

A Comparative Analysis of the Toxicokinetics of Enniatin B and Enniatin B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicokinetic profiles of Enniatin B (ENN B) and Enniatin B1 (ENN B1), two common mycotoxins produced by Fusarium fungi. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for assessing their potential risks and for the development of therapeutic agents. This comparison is based on available in vivo and in vitro experimental data.

Executive Summary

Enniatin B and B1 are cyclic hexadepsipeptides that frequently contaminate cereal grains. While structurally similar, their toxicokinetic properties exhibit notable differences, particularly concerning their oral bioavailability, which appears to be highly species-dependent. In vitro studies indicate that both mycotoxins undergo extensive phase I metabolism, primarily mediated by cytochrome P450 enzymes.

Comparative Toxicokinetic Parameters

The following tables summarize the key toxicokinetic parameters for Enniatin B and Enniatin B1 from various in vivo and in vitro studies.

In Vivo Toxicokinetic Parameters
ParameterEnniatin BEnniatin B1SpeciesCitation
Oral Bioavailability (F%) 11%5%Broiler Chickens[1][2][3]
139.9%Not AvailableMice[4]
91% (mentioned in review)90.9%Pigs[5][6][7]
Volume of Distribution (Vd) 33.91 L/kg25.09 L/kgBroiler Chickens[1][2][3]
Total Body Clearance (Cl) 7.10 L/h/kg6.63 L/h/kgBroiler Chickens[1][2][3]
Elimination Half-Life (t½) 5.1 h1.57 h (elimination β-phase)Mice / Pigs[4][5]
Maximum Concentration Time (Tmax) Not Available0.24 hPigs[5]
Excretion 5.26% in feces (4-24h)Not AvailableMice[4]
In Vitro Metabolic Parameters (Liver Microsomes)
ParameterEnniatin BEnniatin B1SpeciesCitation
Primary Metabolizing Enzymes CYP3A4, CYP1A2, CYP2C19CYP3A4Human[1][8][9]
Major Metabolic Pathways Oxidation, N-demethylationHydroxylation, Carbonylation, Carboxylation, Oxidative demethylationHuman, Rat, Dog, Pig, Chicken[10][11]
Metabolite Formation 13 metabolites identified10-11 metabolites identifiedVarious[1][12]
Predicted Blood Clearance 0.63 L/(h·kg)Not AvailableHuman[8][9]
1.57 L/(h·kg)Not AvailableRat[8][9]
1.67 L/(h·kg)Not AvailableDog[8][9]

Metabolic Pathways

Both Enniatin B and B1 undergo extensive phase I metabolism, leading to the formation of several metabolites. Phase II metabolism, specifically glucuronidation and sulfation, has not been observed in studies on broiler chickens.[1] The primary metabolic reactions are oxidative processes.

Enniatin B Metabolism

In vitro studies using liver microsomes from humans, rats, and dogs have shown that Enniatin B is extensively metabolized.[8][9] The main metabolic pathways are oxidation and N-demethylation.[11] In human liver microsomes, CYP3A4 is the primary enzyme responsible for its metabolism, with smaller contributions from CYP1A2 and CYP2C19.[9]

Enniatin B1 Metabolism

Similarly, Enniatin B1 is primarily metabolized by CYP3A4 in human liver microsomes, resulting in at least eleven different metabolites.[1] The main metabolic transformations include hydroxylation, carbonylation, carboxylation, and oxidative demethylation.[10][12] Studies in pigs have indicated the potential for significant pre-systemic (first-pass) metabolism of Enniatin B1 following oral administration.[10][12]

metabolic_pathway cluster_ennb Enniatin B Metabolism cluster_ennb1 Enniatin B1 Metabolism ENN_B Enniatin B ENN_B_Metabolites Oxidized & N-demethylated Metabolites ENN_B->ENN_B_Metabolites CYP3A4, CYP1A2, CYP2C19 (Human Liver Microsomes) ENN_B1 Enniatin B1 ENN_B1_Metabolites Hydroxylated, Carbonylated, Carboxylated & Oxidatively demethylated Metabolites ENN_B1->ENN_B1_Metabolites CYP3A4 (Human Liver Microsomes)

Comparative Metabolic Pathways of Enniatin B and B1.

Experimental Protocols

The data presented in this guide were primarily generated using the following methodologies:

In Vivo Toxicokinetic Studies
  • Animal Models: Studies have been conducted in broiler chickens, pigs, and mice.[1][4][5]

  • Administration: Enniatins were administered intravenously and/or orally (gavage or intracrop bolus) to determine absolute oral bioavailability.[1][4][5]

  • Sample Collection: Blood samples were collected at various time points post-administration.[1][4][5]

  • Analysis: Plasma concentrations of the parent compounds and their metabolites were determined using validated analytical methods such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS).[12][13]

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using compartmental or non-compartmental models to determine key toxicokinetic parameters.[13]

experimental_workflow Animal_Model Animal Model (e.g., Chicken, Pig, Mouse) Administration Oral & IV Administration Animal_Model->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Sample_Prep Plasma Separation & Extraction Blood_Sampling->Sample_Prep Analysis LC-MS/MS or UHPLC-HRMS Analysis Sample_Prep->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis Results Toxicokinetic Parameters (Bioavailability, Clearance, etc.) PK_Analysis->Results

General Workflow for In Vivo Toxicokinetic Studies.

In Vitro Metabolism Studies
  • System: The primary in vitro system used was liver microsomes from various species, including humans, rats, dogs, pigs, and chickens.[8][9][10][11][12]

  • Incubation: The enniatin compound was incubated with the liver microsomes in the presence of a NADPH-generating system to initiate phase I metabolic reactions.[11]

  • Inhibition Studies: To identify the specific cytochrome P450 enzymes involved, selective chemical inhibitors were used. For example, troleandomycin (B1681591) was used to inhibit CYP3A4.[9]

  • Metabolite Identification: The reaction mixture was analyzed by LC-MS/MS or UHPLC-HRMS to separate and identify the metabolites formed.[8][10][12]

Discussion and Conclusion

The toxicokinetics of Enniatin B and Enniatin B1 show significant species-dependent variations, particularly in oral bioavailability. In broiler chickens, both compounds are poorly absorbed, with Enniatin B showing slightly better absorption than Enniatin B1.[1] Conversely, in pigs, Enniatin B1 exhibits very high oral bioavailability, suggesting a higher systemic exposure risk in this species.[5] A study in mice reported exceptionally high oral bioavailability for Enniatin B, exceeding 100%, which may indicate factors such as slow first-pass metabolism or enterohepatic recirculation.[4]

Both mycotoxins are readily distributed in tissues and are subject to extensive hepatic metabolism, primarily through oxidation reactions catalyzed by CYP450 enzymes.[1][11] The identification of multiple metabolites suggests that the parent compounds are efficiently cleared from the systemic circulation. The lack of detected phase II metabolites in chickens suggests that phase I metabolism is the primary detoxification pathway in this species.[1]

For researchers and drug development professionals, these findings underscore the importance of selecting appropriate animal models for toxicological studies and for predicting human risk. The high in vitro cytotoxicity of these compounds may not directly translate to in vivo toxicity due to their extensive metabolism and, in some species, low oral bioavailability. The involvement of CYP3A4 in the metabolism of both Enniatin B and B1 suggests a potential for drug-mycotoxin interactions, which warrants further investigation.

References

Co-occurrence of Beauvericin and Enniatin B1 in Food: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the simultaneous presence of the emerging mycotoxins Beauvericin (B1667859) and Enniatin B1 in staple food commodities, their combined toxicological impact, and the analytical methodologies for their detection.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of the co-occurrence of the Fusarium mycotoxins Beauvericin (BEA) and Enniatin B1 (ENNB1) in food, with a primary focus on cereals. It synthesizes quantitative data from various studies, details the experimental protocols for their detection and toxicological assessment, and visualizes key processes and pathways.

Co-occurrence in Cereal Grains

Beauvericin and Enniatin B1 are frequently found to co-contaminate cereal grains, particularly wheat and maize, across different geographical regions. The levels of contamination can vary significantly depending on factors such as climate, agricultural practices, and the prevalent Fusarium species.[1][2][3][4]

Below is a summary of their co-occurrence in wheat and maize from various studies.

Food CommodityCountry/RegionBeauvericin (µg/kg)Enniatin B1 (µg/kg)Co-occurrence FrequencyReference
Wheat Kernels ChinaMean: 37.69 (Max: 387.67)Mean: 15.70 (Max: 212.81)42.26% of samples with two or more toxins[5]
Wheat FinlandRange: 640 - 3500Range: Trace - 19008 of 13 samples contained both[1]
Wheat Flour (Domestic) JapanNot specifiedMax: 633High co-occurrence with Enniatin B[2]
Wheat-based Products Romania1 sample with 9.1Max: 17038% of samples contained Enniatin B1[4][6]
Wheat & Wheat-based Shandong, ChinaMean: 0.41 (Range: 0.08 - 11.1)Mean: 1.37 (Range: 0.10 - 61.77)59.8% co-contaminated with at least two mycotoxins[3]
Maize MoroccoMax: 59,000Not specifiedHigh co-occurrence reported[7]
Maize & Maize-based Shandong, ChinaMean: 65.26Not specified in summary59.5% co-contaminated with at least two mycotoxins[3][8]
Maize Grain Michigan, USAStrong correlation with EnniatinsStrong correlation with BeauvericinHigh prevalence of co-contamination[9]

Toxicological Effects: A Combined Threat

Both Beauvericin and Enniatin B1 are known to exert cytotoxic effects, primarily by inducing apoptosis (programmed cell death).[10] Their ionophoric nature allows them to disrupt cellular ion homeostasis, a key event triggering downstream toxic effects. While many studies focus on their individual toxicity, the frequent co-occurrence necessitates an understanding of their combined effects, which can be additive or synergistic.

Comparative Cytotoxicity

The following table summarizes the cytotoxic potential of Beauvericin and Enniatin B1, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), in various cell lines. Data on their combined cytotoxicity is limited and often qualitative, highlighting a critical area for future research.

Mycotoxin(s)Cell LineExposure TimeIC50 (µM)Reference
Enniatin B1 Caco-2 (Human colorectal adenocarcinoma)24 h19.5[11]
Enniatin B1 Caco-272 h0.8[12]
Enniatin B1 HT-29 (Human colorectal adenocarcinoma)72 h3.7[12]
Enniatin B1 HepG2 (Human liver cancer)72 h8.5[12]
Beauvericin Caco-224 h4.87[11]
Beauvericin Caco-272 h3.16[11]
Beauvericin + Fumonisin B1 Caco-224 hSignificant decrease in TEER at 1.5 µM each[11]

Experimental Protocols

Simultaneous Detection by UPLC-MS/MS

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is commonly used for the simultaneous determination of Beauvericin and Enniatins in cereal matrices.[13][14]

Sample Preparation (Liquid Extraction)

  • Weigh 2g of homogenized sample into a 50 mL polypropylene (B1209903) tube.

  • Add 10 mL of an acetonitrile/water (84:16, v/v) mixture.

  • Shake vigorously for 30 minutes using an overhead shaker.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

UPLC-MS/MS Conditions

  • Column: Waters Acquity UPLC BEH C18 (or equivalent)

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for Beauvericin and Enniatin B1.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15]

Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Mycotoxin Treatment: Expose the cells to various concentrations of Beauvericin, Enniatin B1, and their combinations for 24, 48, and 72 hours. Include a solvent control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the solvent control and determine the IC50 values.

Visualizing the Processes

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Beauvericin and Enniatin B1 in food samples.

G Analytical Workflow for Mycotoxin Detection cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sampling Sample Collection Homogenization Homogenization Sampling->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Clean-up (Optional) Extraction->Cleanup LC_Separation UPLC Separation Cleanup->LC_Separation Filtered Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation

Analytical Workflow for Mycotoxin Detection
Apoptosis Signaling Pathway

Beauvericin and Enniatin B1 can induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below provides a simplified representation of this process.

G Simplified Apoptosis Pathway Induced by BEA and ENNB1 BEA_ENNB1 Beauvericin & Enniatin B1 Ion_Imbalance Ionophore Activity (Ca2+ influx) BEA_ENNB1->Ion_Imbalance Mitochondria Mitochondrial Stress Ion_Imbalance->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified Apoptosis Pathway

References

Enniatin B1: A Comparative Analysis for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Enniatin B1 as a potential therapeutic agent. Through a comparative analysis with established drugs—doxorubicin (B1662922) for anticancer applications and fluconazole (B54011) for antifungal properties—this document synthesizes experimental data to offer an objective overview of Enniatin B1's performance. Detailed methodologies for key experiments are provided to ensure reproducibility and critical assessment.

Executive Summary

Enniatin B1 is a cyclic hexadepsipeptide mycotoxin with a range of biological activities, including cytotoxic, antifungal, and enzyme-inhibitory effects.[1][2] Its primary mechanism of action is attributed to its ionophoric properties, enabling the transport of cations across cellular membranes, which disrupts cellular homeostasis and can trigger programmed cell death (apoptosis).[3][4] This guide presents a comparative analysis of Enniatin B1's efficacy and key pharmacological parameters against doxorubicin and fluconazole, highlighting its potential in therapeutic development.

Anticancer Potential: Enniatin B1 vs. Doxorubicin

Enniatin B1 has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a potential anticancer agent.[1][5] A comparison with the widely used chemotherapeutic drug doxorubicin provides context for its potential efficacy.

Mechanism of Action:

  • Enniatin B1: Induces apoptosis through multiple pathways. It can trigger the overproduction of reactive oxygen species (ROS), leading to the activation of caspase-3 and caspase-9.[1] It has also been shown to upregulate the pro-apoptotic gene Bax and downregulate the anti-apoptotic factor Bcl2l1.[1] Furthermore, Enniatin B1 can disrupt the extracellular-regulated protein kinase (ERK) signaling pathway, which is crucial for cell proliferation.[1][6] Recent studies have also implicated its role in inhibiting the Nrf2/HO-1 and JAK/STAT3 signaling pathways.[7]

  • Doxorubicin: Primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II. This action prevents the DNA double helix from being resealed after replication, leading to DNA strand breaks and subsequent cell death.[8]

Comparative Cytotoxicity:

While direct head-to-head studies under identical conditions are limited, the following table summarizes the cytotoxic activity (IC50 values) of Enniatin B1 and Doxorubicin in various cancer cell lines as reported in the scientific literature.

CompoundCell LineCell TypeIC50 (µM)Exposure Time (h)Assay
Enniatin B1 H4IIERat Hepatoma~1-2.5[6]Not SpecifiedNot Specified
HepG2Human Hepatocellular Carcinoma8.5 - 24.3[1]24 - 72MTT/Alamar Blue
C6Rat Glioma~10-25[6]Not SpecifiedNot Specified
Caco-2Human Colorectal Adenocarcinoma0.8 - 10.8[1]24 - 72MTT
HT-29Human Colorectal Adenocarcinoma3.7 - 16.6[1]48MTT
MRC-5Human Lung Fibroblast4.5 - 4.7[1]24Alamar Blue
CHO-K1Chinese Hamster Ovary2.47 - 4.53[1]Not SpecifiedNot Specified
Doxorubicin IMR-32Human Neuroblastoma~0.01-0.1[8]96MTT
UKF-NB-4Human Neuroblastoma~0.1-1.0[8]96MTT

Pharmacokinetics in Rats (Intravenous Administration):

A comparative overview of the pharmacokinetic parameters of Enniatin B1 and Doxorubicin in rats is presented below. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.

ParameterEnniatin B1 (Oral Gavage)Doxorubicin (Intravenous)
Dose 1.41 mg/kg[9]5 mg/kg[10]
Bioavailability Not explicitly determined in rats, but high in pigs (>90%)[11]Not applicable (IV)
Elimination Primarily fecal excretion[9]Primarily biliary excretion
Metabolism Metabolized by CYP3A4[11]Extensively metabolized in the liver

Antifungal Potential: Enniatin B1 vs. Fluconazole

Enniatin B1 has shown moderate antifungal activity against several human pathogens, suggesting its potential as an alternative or adjunctive antifungal agent.[9] A comparison with the commonly prescribed antifungal drug fluconazole is provided below.

Mechanism of Action:

  • Enniatin B1: Its antifungal activity is linked to its ionophoric properties, which disrupt the fungal cell membrane's integrity by altering ion gradients.[3]

  • Fluconazole: Inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase. This enzyme is critical for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis leads to increased membrane permeability and ultimately inhibits fungal growth.[12]

Comparative Antifungal Activity:

Pharmacokinetics in Rats:

ParameterEnniatin B1 (Oral Gavage)Fluconazole (Oral)
Dose 1.41 mg/kg[9]20 mg/kg[13]
Bioavailability Not explicitly determined in ratsEssentially complete[14]
Elimination Half-life Not explicitly determined in rats~4.0 hours[14]
Elimination Primarily fecal excretion[9]~70% excreted unchanged in urine[14][15]

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

Enniatin B1 has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cellular cholesterol metabolism.[1] This suggests a potential therapeutic application in conditions like atherosclerosis. The reported IC50 value for Enniatin B1 against ACAT in a rat liver microsome assay is 73 µM.[1]

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

This protocol is a generalized method for determining the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of Enniatin B1 or the comparator drug. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

2. Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Treat cells with the test compound for the desired time. Harvest and lyse the cells in a suitable lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and incubate at 37°C.

  • Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals. The increase in absorbance corresponds to the cleavage of the substrate by active caspase-3.

  • Data Analysis: Calculate the caspase-3 activity relative to the untreated control.

3. Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Harvest the treated cells and wash with PBS. Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Gate the cell populations based on their DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

EnniatinB1_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EnniatinB1 Enniatin B1 IonChannel Ionophore Activity (K+ influx) EnniatinB1->IonChannel Creates pores ERK ERK Pathway (Proliferation) EnniatinB1->ERK Inhibits JAK_STAT3 JAK/STAT3 Pathway EnniatinB1->JAK_STAT3 Inhibits Nrf2_HO1 Nrf2/HO-1 Pathway (Antioxidant) EnniatinB1->Nrf2_HO1 Inhibits Mitochondrion Mitochondrion IonChannel->Mitochondrion Disrupts membrane potential ROS ROS Production Mitochondrion->ROS Bax Bax (Pro-apoptotic) Mitochondrion->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion->Bcl2 Promotes Caspase9 Caspase-9 (Initiator) Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Prevents

Caption: Signaling pathways affected by Enniatin B1.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treatment with Enniatin B1 and Comparator Drugs cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assays (e.g., Caspase Activity) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle_assay data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for evaluating Enniatin B1.

References

Comparative Gene Expression Analysis of Cells Treated with Enniatin B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of the emerging mycotoxin Enniatin B1 (ENN B1) on gene expression in various cell lines. The information is compiled from multiple studies to support further research and drug development efforts. ENN B1, a cyclic hexadepsipeptide produced by Fusarium species, is a common contaminant in cereals and grain-based products.[1][2] Its cytotoxic effects are primarily attributed to its ionophoric properties, which disrupt cellular ion homeostasis.[3][4][5]

Overview of Enniatin B1's Impact on Gene Expression

Enniatin B1 exerts its toxic effects by modulating the expression of genes involved in several key cellular processes, including apoptosis, oxidative stress, and mitochondrial function.[2][6] Studies have shown that ENN B1 can induce both apoptotic and necrotic cell death, depending on the cell type and concentration.[3] The underlying mechanisms involve the differential regulation of pro-apoptotic and anti-apoptotic genes, as well as genes responsible for antioxidant defense.

Tabulated Gene Expression Data

The following tables summarize the dose-dependent effects of Enniatin B1 on the expression of key genes in different cell lines.

Table 1: Gene Expression Changes in Pig Embryos Treated with Enniatin B1

GeneFunctionExpression ChangeReference
BaxPro-apoptoticUpregulated[6][7]
Caspase3Pro-apoptoticUpregulated[6][7]
Sod1AntioxidantDownregulated[6][7]
Gpx4AntioxidantDownregulated[6][7]
CatAntioxidantDownregulated[6][7]
Bcl2l1Anti-apoptoticDownregulated[6][7]

Table 2: Gene Expression Changes in TM3 Leydig Cells Treated with Enniatin B1

GeneFunctionExpression ChangeReference
BaxPro-apoptoticUpregulated[8]
Bcl-2Anti-apoptoticDownregulated[8]

Table 3: Gene Expression Changes in Various Tissues of Wistar Rats Treated with Enniatins (including B1)

GeneFunctionExpression ChangeReference
MT-ND1Mitochondrial Electron Transport ChainDownregulated[9]
MT-COX1Mitochondrial Electron Transport ChainDownregulated[9]
SOD1AntioxidantDownregulated (dose-dependent)[9]
GPx1AntioxidantDownregulated (at medium dose)[9]
BaxPro-apoptoticUpregulated[9]
p53Tumor Suppressor, Pro-apoptoticUpregulated[9]

Experimental Protocols

The data presented in this guide are derived from various in vitro and in vivo studies. Below are generalized protocols for the key experiments cited.

Cell Culture and Treatment

Human or animal cell lines such as SH-SY5Y (neuroblastoma), HepG2 (liver carcinoma), Caco-2 (colon adenocarcinoma), and TM3 (Leydig cells) are cultured in appropriate media and conditions.[6][7][8] For experiments, cells are seeded in multi-well plates and allowed to adhere. Subsequently, cells are treated with varying concentrations of Enniatin B1 (e.g., 0.1 µM to 50 µM) for specific durations (e.g., 24, 48, or 72 hours).[6][7]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Total RNA is extracted from control and ENN B1-treated cells using standard methods like TRIzol reagent. The quality and quantity of RNA are assessed using spectrophotometry. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin or GAPDH) used for normalization.

Diagrams and Visualizations

Experimental Workflow for Gene Expression Analysis

G cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 Gene Expression Analysis A Cell Seeding B Enniatin B1 Treatment A->B C Total RNA Extraction B->C D cDNA Synthesis C->D E Quantitative RT-PCR D->E F Data Analysis (2-ΔΔCt) E->F

Caption: A generalized experimental workflow for analyzing changes in gene expression in cells treated with Enniatin B1.

Enniatin B1-Induced Apoptosis Signaling Pathway

G cluster_Mitochondria Mitochondrial Disruption ENN_B1 Enniatin B1 Bax Bax (Upregulated) ENN_B1->Bax Bcl2 Bcl-2 / Bcl2l1 (Downregulated) ENN_B1->Bcl2 Caspase3 Caspase-3 (Upregulated) Bax->Caspase3 promotes Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of Enniatin B1-induced apoptosis, highlighting the roles of key regulated genes.

Enniatin B1-Induced Oxidative Stress and Cellular Response

G cluster_Antioxidant_Defense Antioxidant Defense (Inhibited) ENN_B1 Enniatin B1 ROS Reactive Oxygen Species (ROS) Generation ENN_B1->ROS SOD1 SOD1 (Downregulated) ENN_B1->SOD1 GPx GPx1 / GPx4 (Downregulated) ENN_B1->GPx Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage SOD1->ROS neutralizes GPx->ROS neutralizes

Caption: Pathway illustrating how Enniatin B1 induces oxidative stress by downregulating antioxidant defense genes.

Conclusion

The available data indicate that Enniatin B1 is a potent modulator of gene expression, primarily affecting pathways related to apoptosis and oxidative stress. The upregulation of pro-apoptotic genes like Bax and Caspase3, coupled with the downregulation of anti-apoptotic genes such as Bcl-2, creates a cellular environment conducive to programmed cell death.[6][7][8] Furthermore, the suppression of key antioxidant enzymes like SOD1 and GPx leads to an accumulation of reactive oxygen species, resulting in oxidative damage.[6][7][9] These findings provide a foundation for further investigation into the toxicological profile of Enniatin B1 and its potential as a therapeutic agent.

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of Enniatin-B1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Enniatin-B1 is a critical component of laboratory safety and environmental responsibility. This mycotoxin, a secondary metabolite of Fusarium species, necessitates stringent handling and disposal protocols to mitigate potential health risks and prevent environmental contamination.[1] Adherence to these procedures is not only a matter of best practice but also a legal requirement, with disposal needing to comply with all local, regional, national, and international regulations.[2]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[2]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Respiratory Protection NIOSH (US) or CEN (EU) approved respirator.[3]To prevent inhalation of aerosols or fine dust.
Eye Protection Safety glasses with side-shields or goggles.[4]To protect eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4]To prevent dermal absorption.
Body Protection Laboratory coat, closed-toe shoes.To protect skin from accidental contact.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to ensure adequate ventilation.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed by a licensed professional waste disposal service.[4] The following steps provide a procedural workflow for the safe segregation, containment, and preparation of this compound waste for professional disposal.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound. This includes:

  • Unused or expired this compound solid material or solutions.

  • Contaminated laboratory consumables such as pipette tips, vials, and culture plates.

  • Contaminated PPE, including gloves and disposable lab coats.

Step 2: Containment and Labeling

  • Solid Waste: Carefully place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[3] Avoid generating dust during transfer.[3]

  • Liquid Waste: Collect liquid waste containing this compound in a sealable, chemical-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.

Step 3: Storage

Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[3] Storage conditions should prevent accidental spills or breakage.

Step 4: Professional Disposal

Arrange for the collection and disposal of the this compound waste through a licensed and certified hazardous waste disposal company. Provide the disposal company with all necessary information regarding the nature of the waste. Incineration is a common and effective method for the destruction of mycotoxins.[5]

Accidental Release Measures

In the event of a spill, the following emergency procedures should be followed:

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it in a designated hazardous waste container.[3] Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and institutional safety officer.

Disposal Workflow Diagram

EnniatinB1_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_disposal Final Disposal cluster_spill Spill Response PPE Wear Appropriate PPE FumeHood Work in Fume Hood Identify 1. Identify & Segregate Waste (Solid, Liquid, PPE) Contain 2. Contain & Label Waste (Sealed, Labeled Containers) Identify->Contain Properly package Store 3. Store Securely (Designated Area) Contain->Store Transfer to storage ProfessionalDisposal 4. Contact Licensed Waste Disposal Service Store->ProfessionalDisposal Schedule pickup Evacuate Evacuate & Secure Area CleanUp Contain & Clean Spill Evacuate->CleanUp After donning PPE Decontaminate Decontaminate Area CleanUp->Decontaminate After material removal Report Report Incident Decontaminate->Report

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Enniatin-B1

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of the mycotoxin Enniatin-B1, ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and drug development professionals, the handling of potent mycotoxins like this compound necessitates stringent safety measures. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Adherence to these protocols is paramount in minimizing exposure risk and ensuring regulatory compliance.

This compound, a cyclic hexadepsipeptide mycotoxin produced by Fusarium species, is recognized for its cytotoxic properties, including the induction of oxidative stress and apoptosis.[1][2] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[3][4] Therefore, a comprehensive personal protective equipment (PPE) and handling strategy is not merely recommended—it is essential.

Hazard and Toxicity Profile of this compound

Understanding the toxicological profile of this compound is foundational to appreciating the importance of rigorous safety protocols. The following table summarizes key quantitative data on its effects.

MetricObservationCell Lines/ModelCitation
Cytotoxic Activity Range0.8 µM to 41 µMVarious cell lines[5]
Apoptosis InductionEC50 of 10 µMSeveral cancer lines[6]
Cell Cycle Arrest0.9 µM to 15 µMCaco-2 cells[7]
Acute Toxicity (Oral, Dermal, Inhalation)Toxic (H301, H311, H331)GHS Classification[4]
Eye IrritationCauses serious eye irritation (H319)GHS Classification[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. This includes protection for the hands, body, eyes, and respiratory system.

Hand Protection: Selecting the Right Gloves

Due to the lack of specific chemical resistance data for this compound, glove selection should be based on general principles of chemical resistance to organic molecules. Double gloving is mandatory.

  • Inner Glove: A nitrile examination glove provides a good first layer of protection and dexterity.[8] Nitrile is resistant to a range of chemicals, and its tendency to tear visibly when punctured provides a clear indication of a breach.[8][9]

  • Outer Glove: For extended handling or when working with higher concentrations, a more robust glove is necessary. Butyl rubber or neoprene gloves are recommended for their broad chemical resistance.[3][10][11] Butyl rubber, in particular, offers excellent protection against a wide array of organic solvents, acids, and bases.

Body Protection: Beyond the Standard Lab Coat

A standard cotton lab coat is insufficient. A disposable, solid-front, back-tying gown made of a non-woven fabric is required. For procedures with a high risk of splashing, a fluid-resistant gown should be utilized.

Eye and Face Protection: Shielding from Splashes and Aerosols

Given that this compound can cause serious eye irritation, appropriate eye and face protection is non-negotiable.

  • Minimum Requirement: Tightly fitting safety goggles that provide a seal around the eyes.

  • Recommended: A full-face shield worn over safety goggles to protect the entire face from splashes.

Respiratory Protection: Preventing Inhalation

Work with solid (powdered) this compound or any procedure that could generate aerosols must be conducted within a certified chemical fume hood or a biological safety cabinet. If this is not feasible, a NIOSH/MSHA-approved respirator is required.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow should be strictly followed.

EnniatinB1_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling prep_area Designate & Prepare Work Area gather_ppe Gather All Required PPE prep_area->gather_ppe don_ppe Don PPE (See Protocol) gather_ppe->don_ppe handle_enni Handle this compound in Containment don_ppe->handle_enni Enter Work Area decontaminate Decontaminate Surfaces & Equipment handle_enni->decontaminate segregate_waste Segregate Waste Streams decontaminate->segregate_waste package_waste Package & Label Hazardous Waste segregate_waste->package_waste doff_ppe Doff PPE (See Protocol) package_waste->doff_ppe Exit Work Area wash_hands Thoroughly Wash Hands doff_ppe->wash_hands

A procedural workflow for the safe handling of this compound.

Donning Personal Protective Equipment: A Sequential Approach

  • Gown: Don the disposable gown, ensuring it is tied securely at the back.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Outer Gloves: Don the second, more robust pair of gloves (butyl rubber or neoprene), ensuring the cuffs are pulled over the sleeves of the gown.

  • Eye and Face Protection: Put on safety goggles, followed by a full-face shield.

  • Final Check: Before entering the designated handling area, perform a final check to ensure all PPE is correctly fitted and there are no exposed areas of skin.

Disposal Plan: Managing this compound Waste Streams

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

Step-by-Step Disposal Protocol

  • Waste Segregation: At the point of generation, segregate all this compound contaminated waste from regular laboratory trash. This includes:

    • Solid Waste: Contaminated gloves, gowns, pipette tips, and other disposable labware.

    • Liquid Waste: Unused solutions or solvent washes.

    • Sharps: Contaminated needles, scalpels, or broken glass.

  • Containerization:

    • Solid Waste: Place in a clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect in a designated, sealed, and shatter-proof hazardous waste container.

    • Sharps: Dispose of in a puncture-resistant sharps container specifically designated for hazardous chemical waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound".

  • Storage: Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic until they can be collected by a licensed hazardous waste disposal service.

  • Decontamination of Reusable Equipment: Any non-disposable equipment should be thoroughly decontaminated. Consult your institution's safety office for approved decontamination procedures for mycotoxins.

Doffing Personal Protective Equipment: A Critical Sequence to Avoid Contamination

The removal of PPE is a high-risk activity and must be performed with care to prevent self-contamination.

  • Outer Gloves: While still in the designated work area, remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in the hazardous waste container.

  • Gown and Inner Gloves: Untie the gown and remove it by rolling it down and away from the body, turning it inside out. As you remove the gown, peel off the inner pair of gloves so they are contained within the gown. Dispose of the bundled gown and gloves in the hazardous waste container.

  • Exit the Work Area: Leave the immediate handling area.

  • Face and Eye Protection: Remove the face shield, followed by the safety goggles, handling them by the head strap. Place them in a designated area for decontamination.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

By implementing these comprehensive safety and handling protocols, research institutions can build a foundation of trust and confidence in their laboratory safety practices, ensuring that the pursuit of scientific advancement does not come at the cost of personal well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.